molecular formula C4H5ClN2S B030986 2-Chloro-5-aminomethylthiazole CAS No. 120740-08-1

2-Chloro-5-aminomethylthiazole

Cat. No.: B030986
CAS No.: 120740-08-1
M. Wt: 148.61 g/mol
InChI Key: KCDQBIMJBRASQE-UHFFFAOYSA-N
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Description

2-Chloro-5-aminomethylthiazole is a versatile and valuable heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a thiazole core, a privileged scaffold in pharmaceuticals, functionalized with both a reactive chloro group and a primary aminomethyl group at the 2 and 5 positions, respectively. This unique structure allows for extensive synthetic elaboration, making it a key intermediate in the synthesis of diverse compound libraries. Its primary research applications include serving as a precursor for the development of small molecule inhibitors, particularly targeting various kinase enzymes, and as a core structure for the design of novel bioactive molecules with potential therapeutic effects. The chlorine atom is amenable to nucleophilic aromatic substitution, enabling the introduction of amines, alkoxides, and other nucleophiles, while the primary amine can undergo amide coupling, reductive amination, or urea formation. Researchers utilize this compound to construct complex molecular architectures for high-throughput screening and structure-activity relationship (SAR) studies, particularly in oncology, infectious disease, and central nervous system (CNS) research. This compound is provided for research purposes as a high-purity tool to facilitate innovation in chemical biology and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDQBIMJBRASQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436214
Record name 2-Chloro-5-aminomethylthiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120740-08-1
Record name 2-Chloro-5-aminomethylthiazole
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Record name (2-Chlorothiazol-5-yl)methylamine
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Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-5-aminomethylthiazole: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylthiazole is a heterocyclic amine of significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its rigid thiazole scaffold, coupled with the reactive aminomethyl and chloro functionalities, makes it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of this compound, with a focus on its role as a crucial intermediate in the development of novel therapeutic agents and pesticides.

Chemical Structure and Properties

The chemical structure of this compound consists of a five-membered thiazole ring substituted with a chlorine atom at the 2-position and an aminomethyl group at the 5-position.

Chemical Structure:

The physicochemical properties of this compound and its common precursor, 2-Chloro-5-chloromethylthiazole, are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 120740-08-1
Molecular Formula C4H5ClN2S
Molecular Weight 148.61 g/mol
Appearance Colourless to Yellow Oil
Melting Point 121 °C
Boiling Point 274.7±32.0 °C (Predicted)
Density 1.427±0.06 g/cm3 (Predicted)
pKa 7.68±0.29 (Predicted)
Solubility Chloroform (Slightly), Methanol (Slightly)
Storage Under inert gas (nitrogen or Argon) at 2–8 °C

Table 2: Physicochemical Properties of 2-Chloro-5-chloromethylthiazole

PropertyValue
CAS Number 105827-91-6
Molecular Formula C4H3Cl2NS
Molecular Weight 168.04 g/mol
Appearance White to light yellow crystal or colorless to light yellow liquid
Melting Point 29-31 °C[1]
Boiling Point 268.6±32.0 °C at 760 mmHg[1]
Density 1.5±0.1 g/cm3 [1]
Refractive Index n20/D 1.571
Solubility Soluble in methanol
Storage 2-8°C, under inert atmosphere

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dichloropropene. The first step involves the synthesis of the key intermediate, 2-Chloro-5-chloromethylthiazole, which is then converted to the final product.

Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole

Several methods for the synthesis of 2-Chloro-5-chloromethylthiazole have been reported. A common and efficient method involves a one-pot reaction from 2,3-dichloropropene and sodium thiocyanate.

Experimental Protocol: One-Pot Synthesis of 2-Chloro-5-chloromethylthiazole [2]

  • Materials:

    • 2,3-dichloropropene

    • Sodium thiocyanate

    • Tetrabutylammonium bromide

    • Toluene

    • Sulfuryl chloride

  • Procedure:

    • To a 500mL three-necked flask, add 100g of sodium thiocyanate (1.23mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene.

    • Under stirring, slowly add 108g (0.97mol) of 2,3-dichloropropene dropwise.

    • Connect a condenser and reflux the mixture in an 80°C oil bath for 4 hours. The mixture will turn from a yellow liquid with a white solid to a dark brown liquid.

    • Increase the temperature to 120°C and continue heating for 3 hours to facilitate isomerization, at which point the mixture will become a black opaque liquid.

    • Cool the reaction mixture to 0-5°C in an ice bath.

    • Slowly add 160g (1.18mol) of sulfuryl chloride dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the mixture to naturally warm to room temperature and stir for 2 hours.

    • The resulting mixture can be purified to yield 2-Chloro-5-chloromethylthiazole.

G cluster_0 Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole 2_3_Dichloropropene 2,3-Dichloropropene Reaction_Vessel_1 Reaction in Toluene with Tetrabutylammonium Bromide 2_3_Dichloropropene->Reaction_Vessel_1 Sodium_Thiocyanate Sodium Thiocyanate Sodium_Thiocyanate->Reaction_Vessel_1 Isomerization High-Temperature Isomerization Reaction_Vessel_1->Isomerization Chlorination_Cyclization Chlorination-Cyclization with Sulfuryl Chloride Isomerization->Chlorination_Cyclization Product_1 2-Chloro-5-chloromethylthiazole Chlorination_Cyclization->Product_1

Caption: Synthesis workflow for 2-Chloro-5-chloromethylthiazole.

Step 2: Synthesis of this compound from 2-Chloro-5-chloromethylthiazole

The conversion of the chloromethyl group to an aminomethyl group can be achieved through various amination methods. A common approach is the Gabriel synthesis or direct reaction with a source of ammonia.

Experimental Protocol: Amination of 2-Chloro-5-chloromethylthiazole (General Procedure)

  • Materials:

    • 2-Chloro-5-chloromethylthiazole

    • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide, or a protected amine followed by deprotection)

    • A suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent)

  • Procedure:

    • Dissolve 2-Chloro-5-chloromethylthiazole in a suitable solvent in a reaction vessel.

    • Add an excess of the ammonia source to the solution.

    • The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

    • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product is then purified, for example, by extraction and/or column chromatography to yield this compound.

G cluster_1 Step 2: Synthesis of this compound Product_1 2-Chloro-5-chloromethylthiazole Reaction_Vessel_2 Amination Reaction Product_1->Reaction_Vessel_2 Ammonia_Source Ammonia Source (e.g., NH4OH) Ammonia_Source->Reaction_Vessel_2 Purification Purification (Extraction/Chromatography) Reaction_Vessel_2->Purification Final_Product This compound Purification->Final_Product

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of the neonicotinoid insecticide Thiamethoxam.[3] The 2-chloro-5-substituted methylthiazole moiety is a crucial component of this class of insecticides.

The general class of 2-aminothiazoles has garnered significant attention in drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While specific biological activity data for this compound is not extensively reported, its structural motif is present in various pharmacologically active compounds. For instance, derivatives of 2-aminothiazole have been investigated as potent inhibitors of various kinases, which are key targets in cancer therapy.

Biological Activity and Mechanism of Action

The biological activity of compounds derived from this compound is largely attributed to the overall structure of the final molecule. In the case of Thiamethoxam, the mechanism of action involves the disruption of the central nervous system of insects.[3] Thiamethoxam and other neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs), leading to overstimulation, paralysis, and eventual death of the insect.[3]

While direct evidence for the biological activity and specific signaling pathway modulation by this compound itself is limited in publicly available literature, its role as a precursor highlights its importance. The aminothiazole core is a known pharmacophore, and further derivatization of the amino group can lead to compounds with diverse biological targets.

G cluster_2 General Role as a Synthetic Intermediate Start This compound Derivatization Chemical Derivatization (e.g., acylation, alkylation) Start->Derivatization Agrochemicals Agrochemicals (e.g., Thiamethoxam) Derivatization->Agrochemicals Pharmaceuticals Potential Pharmaceuticals Derivatization->Pharmaceuticals

Caption: Role of this compound as an intermediate.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of agrochemicals and as a potential scaffold for the development of new pharmaceutical agents. Its synthesis from readily available starting materials and its reactive functional groups allow for a wide range of chemical modifications. While its own biological activity is not well-documented, its importance as a key building block in the synthesis of biologically active compounds is well-established. Further research into the derivatization of this compound could lead to the discovery of novel compounds with significant therapeutic or agricultural value.

References

Physicochemical Characteristics of 2-Chloro-5-aminomethylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Chloro-5-aminomethylthiazole, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The following sections detail its key properties, relevant experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The available data for this compound is summarized below.

PropertyValueSource
Molecular Formula C4H5ClN2SPubChemLite[1]
Molecular Weight 148.61 g/mol Calculated
Melting Point 121 °CChemicalBook[2]
Boiling Point (Predicted) 274.7 ± 32.0 °CChemicalBook[2]
Density (Predicted) 1.427 ± 0.06 g/cm³ChemicalBook[2]
pKa Data not available
Solubility Slightly soluble in Chloroform and MethanolChemicalBook[2]
LogP (Predicted, XlogP) 0.8PubChemLite[1]
SMILES C1=C(SC(=N1)Cl)CNPubChemLite[1]
InChI InChI=1S/C4H5ClN2S/c5-4-7-2-3(1-6)8-4/h2H,1,6H2PubChemLite[1]
InChIKey KCDQBIMJBRASQE-UHFFFAOYSA-NPubChemLite[1]

Experimental Protocols

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus. A small, powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

Determination of Solubility

A qualitative assessment of solubility can be performed by adding a small amount of this compound to a test tube containing a known solvent (e.g., water, ethanol, DMSO). The mixture is agitated, and the substance is observed for dissolution. For quantitative analysis, a saturated solution is prepared, and the concentration of the dissolved solute is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its experimental determination.

  • A solution of this compound is prepared in either n-octanol or water.

  • Equal volumes of the n-octanol and water phases are combined in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the analyte between the two phases.

  • The phases are separated, and the concentration of the compound in each phase is measured using an appropriate analytical method (e.g., HPLC-UV).

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve. Spectrophotometric methods can also be employed, where the UV-Vis spectrum of the compound is measured at various pH values.

Synthetic Workflow

The synthesis of this compound can be achieved through a multi-step process. A potential synthetic route is outlined below.

Synthesis_Workflow cluster_0 Synthesis of 2-Chloro-5-chloromethylthiazole cluster_1 Amination A 2,3-Dichloropropene C 1-Thiocyano-2-chloropropene A->C Substitution B Sodium Thiocyanate B->C D 1-Isothiocyanato-2-chloropropene C->D Isomerization E 2-Chloro-5-chloromethylthiazole D->E Chlorination & Cyclization G This compound E->G Nucleophilic Substitution F Ammonia or Amine Source F->G

Caption: A potential synthetic pathway for this compound.

The synthesis begins with the reaction of 2,3-dichloropropene with sodium thiocyanate to form 1-thiocyano-2-chloropropene. This intermediate then undergoes isomerization to yield 1-isothiocyanato-2-chloropropene. Subsequent chlorination and cyclization afford 2-chloro-5-chloromethylthiazole. Finally, nucleophilic substitution of the chloromethyl group with an amine source, such as ammonia, yields the target compound, this compound.

References

2-Chloro-5-aminomethylthiazole CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylthiazole is a key heterocyclic building block in the synthesis of various biologically active molecules. Its structural features, comprising a chlorinated thiazole ring and a primary aminomethyl group, make it a versatile intermediate for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known applications, with a focus on experimental details and data presentation for the scientific community.

Chemical and Physical Properties

This compound, also known as (2-chlorothiazol-5-yl)methanamine, is a crucial intermediate in organic synthesis. A closely related and often precursor molecule is 2-Chloro-5-(chloromethyl)thiazole. The key properties of both compounds are summarized below for clarity and comparison.

PropertyThis compound2-Chloro-5-(chloromethyl)thiazole
CAS Number 120740-08-1105827-91-6
Molecular Formula C₄H₅ClN₂SC₄H₃Cl₂NS
Molecular Weight 148.61 g/mol 168.04 g/mol
Appearance Colourless to Yellow OilTypically a solid, color may vary
Melting Point 121 °C29-31°C
Boiling Point 274.7±32.0 °C (Predicted)Data may vary
Density 1.427±0.06 g/cm³ (Predicted)~1.5 g/cm³
Solubility Slightly soluble in Chloroform and MethanolLow solubility in water, soluble in some organic solvents
Stability HygroscopicStable under recommended temperatures and pressures

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the amination of its precursor, 2-Chloro-5-(chloromethyl)thiazole. The synthesis of this precursor is a critical first step and is well-documented in patent literature.

Synthesis of 2-Chloro-5-(chloromethyl)thiazole

A common method for the preparation of 2-Chloro-5-(chloromethyl)thiazole involves the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-chloroallyl isothiocyanate (1.0 eq) in an aprotic solvent such as acetonitrile.

  • Chlorination: At a controlled temperature of 10-15 °C, introduce chlorine gas (1.1-1.5 eq) into the solution.

  • Reaction: Stir the mixture at 20-25 °C for 2-12 hours to allow for the formation of 2-chloro-5-chloromethylthiazole hydrochloride.

  • Isolation: Cool the reaction mixture to -10 °C to -20 °C to crystallize the hydrochloride salt. The crystals can be collected by filtration and washed with cold acetonitrile.

  • Liberation of Free Base: Treat the hydrochloride salt with water at 30-40 °C to liberate 2-chloro-5-chloromethylthiazole as a separate liquid phase.

  • Purification: The organic phase can be washed with water and dried under reduced pressure to yield the purified product.

Alternatively, a one-pot synthesis from 2,3-dichloropropene and sodium thiocyanate followed by chlorination with sulfuryl chloride has been reported.

Synthesis of this compound

The conversion of 2-Chloro-5-(chloromethyl)thiazole to this compound is a nucleophilic substitution reaction. While detailed, peer-reviewed protocols are scarce, the general transformation involves reacting the chloromethyl compound with an ammonia source.

Generalized Experimental Protocol:

  • Reaction Setup: Dissolve 2-Chloro-5-(chloromethyl)thiazole (1.0 eq) in a suitable solvent, such as ethanol or a mixture of organic solvent and aqueous ammonia.

  • Amination: Add a source of ammonia, such as aqueous ammonia or a solution of ammonia in an organic solvent, in excess. The reaction may be carried out at room temperature or with gentle heating.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then partitioned between an organic solvent and water.

  • Purification: The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming a hydrochloride salt, which can be recrystallized.

Applications in Drug Development and Agrochemicals

This compound and its precursor are vital intermediates in the synthesis of several commercially important products.

  • Pharmaceuticals: It is a key building block in the synthesis of the antiretroviral drug Ritonavir , which is an HIV protease inhibitor. The synthesis of Ritonavir involves the coupling of this thiazole derivative with other complex organic molecules.

  • Agrochemicals: This compound is a precursor for neonicotinoid insecticides, such as Thiamethoxam and Clothianidin . These insecticides act on the central nervous system of insects.

The general synthetic utility of this compound is highlighted in its role as a versatile intermediate.

G cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_applications Applications 2_chloroallyl_isothiocyanate 2-Chloroallyl isothiocyanate chlorination Chlorination 2_chloroallyl_isothiocyanate->chlorination Cl2 precursor 2-Chloro-5-(chloromethyl)thiazole chlorination->precursor amination Amination precursor->amination NH3 source target This compound amination->target ritonavir Ritonavir (Antiviral) target->ritonavir thiamethoxam Thiamethoxam (Insecticide) target->thiamethoxam

Synthetic pathway from precursor to applications.

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, the broader class of thiazole-containing compounds exhibits a wide range of biological activities. Thiazole derivatives have been investigated for their potential as:

  • Anticancer agents

  • Antimicrobial agents (antibacterial and antifungal)

  • Anti-inflammatory agents

The specific biological activity and mechanism of action of this compound itself are not extensively reported in publicly available literature. Its primary role in biological systems is as a component of larger, more complex active molecules. For instance, in Ritonavir, the thiazole moiety contributes to the overall shape and electronic properties of the molecule, which are crucial for its binding to the HIV protease enzyme.

The workflow for investigating the biological potential of a new thiazole derivative would typically involve a series of in vitro and in vivo studies.

G start Synthesized Thiazole Derivative in_vitro In Vitro Assays (e.g., enzyme inhibition, cell viability) start->in_vitro in_vivo In Vivo Studies (e.g., animal models) in_vitro->in_vivo Promising Results mechanism Mechanism of Action Studies in_vivo->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

General workflow for biological evaluation.

Conclusion

This compound is a valuable and versatile intermediate in the fields of medicinal chemistry and agrochemical synthesis. Its straightforward, albeit requiring careful handling, synthesis from readily available precursors makes it an attractive building block for the creation of complex and potent bioactive molecules. Further research into the direct biological activities of this compound and its simpler derivatives could open new avenues for drug discovery and development.

Synthesis pathway for 2-Chloro-5-aminomethylthiazole from its precursor

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis pathway for 2-Chloro-5-aminomethylthiazole, a key intermediate in the development of pharmaceutical and agrochemical compounds. The synthesis is presented in a two-stage process, beginning with the formation of the crucial precursor, 2-Chloro-5-chloromethylthiazole, followed by its subsequent amination to yield the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Stage 1: Synthesis of the Precursor, 2-Chloro-5-chloromethylthiazole

The synthesis of 2-Chloro-5-chloromethylthiazole can be achieved through various pathways, primarily involving the chlorination and cyclization of different allyl isothiocyanate derivatives. Below are detailed experimental protocols for the most common methods.

Pathway 1: From 2-Chloroallyl Isothiocyanate

This method involves the direct chlorination of 2-chloroallyl isothiocyanate in an aprotic solvent.

Experimental Protocol:

In a suitable reaction vessel, 580 g (4.0 mol) of 2-chloroallyl isothiocyanate is dissolved in 860 g of acetonitrile. The solution is cooled to a temperature between 10°C and 15°C. At this temperature, 390 g (5.5 mol) of chlorine gas is introduced into the mixture. Following the addition of chlorine, the reaction mixture is stirred for 2 hours at a temperature maintained between 20°C and 25°C. The mixture is then cooled to -10°C and stirred for an additional hour. The resulting crystalline product, 2-chloro-5-chloromethylthiazole hydrochloride, is collected by filtration and washed with cold acetonitrile. To liberate the free base, the crystals are treated with 2 kg of water at 40°C, leading to the formation of two liquid phases. The organic phase is separated, washed with 400 g of water at 30-35°C, and subsequently dried under vacuum at 30°C.[1][2]

Quantitative Data Summary:

Reagent/ParameterValueUnitReference
2-Chloroallyl isothiocyanate580 (4.0 mol)g[1][2]
Acetonitrile860g[1][2]
Chlorine390 (5.5 mol)g[1][2]
Chlorination Temperature10 - 15°C[1][2]
Stirring Temperature20 - 25°C[1][2]
Stirring Time2hours[1][2]
Cooling Temperature-10°C[1][2]
Final Product Yield71 (as 94% pure)%[1][2]
Pathway 2: From 2,3-Dichloropropene and Sodium Thiocyanate

This "one-pot" process involves the initial formation of an isothiocyanate intermediate followed by chlorination and cyclization.

Experimental Protocol:

To a 500 mL three-necked flask, add 100 g (1.23 mol) of sodium thiocyanate, 2.5 g of tetrabutylammonium bromide, and 200 mL of toluene. While stirring, slowly add 108 g (0.97 mol) of 2,3-dichloropropene dropwise. The mixture is then heated to 80°C and refluxed for 4 hours. Following this, the temperature is increased to 120°C for 3 hours to induce isomerization. The resulting mixture containing 1-isothiocyanato-2-chloropropene is then reacted with a chlorinating agent such as sulfuryl chloride to yield 2-chloro-5-chloromethylthiazole. The final product is purified by standard methods.

Quantitative Data Summary:

Reagent/ParameterValueUnitReference
Sodium thiocyanate100 (1.23 mol)g
2,3-Dichloropropene108 (0.97 mol)g
Toluene200mL
Tetrabutylammonium bromide2.5g
Reflux Temperature (Step 1)80°C
Reflux Time (Step 1)4hours
Isomerization Temperature120°C
Isomerization Time3hours
Final Product Purity>99%

Synthesis Pathway Diagram for 2-Chloro-5-chloromethylthiazole

G cluster_0 Pathway 1 cluster_1 Pathway 2 A 2-Chloroallyl Isothiocyanate B Chlorination (Cl2, Acetonitrile) A->B 10-25°C G 2-Chloro-5-chloromethylthiazole Hydrochloride B->G C 2,3-Dichloropropene + Sodium Thiocyanate D Substitution & Isomerization C->D Toluene, 80-120°C E 1-Isothiocyanato- 2-chloropropene D->E F Chlorination & Cyclization E->F F->G H 2-Chloro-5-chloromethylthiazole G->H Base (e.g., Water)

Caption: Synthesis routes to 2-Chloro-5-chloromethylthiazole.

Stage 2: Synthesis of this compound

The conversion of 2-Chloro-5-chloromethylthiazole to this compound is effectively achieved through the Delépine reaction, which allows for the synthesis of primary amines from alkyl halides.

Delépine Reaction Pathway

This reaction proceeds in two main steps: the formation of a quaternary ammonium salt with hexamethylenetetramine (hexamine), followed by acid hydrolysis to release the primary amine.

Experimental Protocol:

Step 1: Formation of the Quaternary Ammonium Salt 2-Chloro-5-chloromethylthiazole is dissolved in a suitable solvent such as chloroform or ethanol. An equimolar amount of hexamethylenetetramine is added to the solution. The mixture is stirred, typically at room temperature or with gentle heating, for a period of time until the quaternary ammonium salt precipitates out of the solution. The salt is then collected by filtration and washed with a cold solvent.

Step 2: Acid Hydrolysis The isolated quaternary ammonium salt is suspended in an ethanolic solution of concentrated hydrochloric acid. The mixture is refluxed for several hours to ensure complete hydrolysis. During this process, the salt is converted to the primary amine hydrochloride, along with byproducts such as formaldehyde and ammonium chloride. After cooling, the desired this compound hydrochloride can be isolated. The free amine can be obtained by neutralization with a suitable base.

Quantitative Data (General Procedure):

Reagent/ParameterDescriptionReference
Substrate2-Chloro-5-chloromethylthiazole[1]
Amine SourceHexamethylenetetramine[1]
Solvent (Step 1)Chloroform or Ethanol[1]
Hydrolysis AgentConcentrated HCl in Ethanol[1]
Reaction Condition (Step 1)Room temperature to reflux[1]
Reaction Condition (Step 2)Reflux[1]
Alternative Amination Method: Gabriel Synthesis

An alternative route for this transformation is the Gabriel synthesis. This method involves the reaction of 2-Chloro-5-chloromethylthiazole with potassium phthalimide to form an N-alkylated phthalimide intermediate. Subsequent cleavage of this intermediate, typically with hydrazine, liberates the desired primary amine. This method is advantageous as it prevents the over-alkylation that can occur in direct amination reactions.

Workflow for the Conversion to this compound

G A 2-Chloro-5- chloromethylthiazole B Reaction with Hexamethylenetetramine A->B C Quaternary Ammonium Salt Intermediate B->C D Acid Hydrolysis (HCl, Ethanol, Reflux) C->D E 2-Chloro-5- aminomethylthiazole Hydrochloride D->E

Caption: Delépine reaction workflow for amination.

References

Spectroscopic Profile of 2-Chloro-5-aminomethylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Chloro-5-aminomethylthiazole. Due to the limited availability of public experimental spectra, this document presents high-quality predicted data for ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a detailed spectral analysis to aid in the identification and characterization of this compound.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. The data has been generated using advanced computational algorithms to provide reliable spectral predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The predicted ¹H and ¹³C NMR data provides insights into the chemical environment of the hydrogen and carbon atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.25Singlet1HThiazole C4-H
4.01Singlet2H-CH₂-NH₂
1.85Broad Singlet2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
152.1Thiazole C2-Cl
141.5Thiazole C4
135.8Thiazole C5
39.7-CH₂-NH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000WeakC-H stretch (aromatic)
2950-2850WeakC-H stretch (aliphatic)
1620-1580MediumN-H bend (amine)
1550-1450MediumC=C and C=N stretch (thiazole ring)
1100-1000MediumC-N stretch
850-750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a valuable tool for determining the molecular weight and elemental composition of a compound.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
148100[M]⁺ (Molecular Ion)
11345[M - Cl]⁺
13130[M - NH₂]⁺
9760[M - CH₂NH₂]⁺

Experimental Protocols

The predicted data presented in this guide was obtained using computational chemistry software. The following outlines the general theoretical approach for generating such predictions.

NMR Spectra Prediction: The ¹H and ¹³C NMR spectra were predicted using a Density Functional Theory (DFT) approach. The molecular geometry was first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the NMR shielding tensors were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values were then converted to chemical shifts (δ) by referencing them to the shielding of a standard compound (e.g., tetramethylsilane).

IR Spectrum Prediction: The IR spectrum was predicted by performing a vibrational frequency analysis on the optimized molecular geometry. The harmonic vibrational frequencies and their corresponding intensities were calculated at the same level of theory used for geometry optimization.

Mass Spectrum Prediction: The mass spectrum was predicted by analyzing the fragmentation patterns of the molecular ion. The bond dissociation energies were estimated to identify the most likely fragmentation pathways upon electron ionization.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms nmr_data Analyze Chemical Shifts, Multiplicities, Integration nmr->nmr_data ir_data Identify Functional Group Absorptions ir->ir_data ms_data Determine Molecular Weight and Fragmentation ms->ms_data structure Combine Data to Confirm Structure nmr_data->structure ir_data->structure ms_data->structure

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Pivotal Role of 2-Chloro-5-aminomethylthiazole as a Chemical Intermediate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-aminomethylthiazole is a key heterocyclic building block in the synthesis of a range of biologically active molecules, most notably in the fields of agrochemicals and pharmaceuticals. Its bifunctional nature, possessing both a reactive amino group and a substituted thiazole ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of high-value chemical entities. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate its practical application in a research and development setting.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, a functionalized derivative of this core, serves as a crucial intermediate, providing a handle for further molecular elaboration. Its synthesis and subsequent reactions are of significant interest to synthetic and medicinal chemists aiming to develop novel therapeutic agents and crop protection agents. This guide will focus on the synthesis of its immediate precursor, 2-chloro-5-chloromethylthiazole (CCMT), the conversion to this compound, and its application in the synthesis of notable commercial products.

Synthesis of this compound and its Precursor

The primary route to this compound involves the synthesis of its precursor, 2-chloro-5-chloromethylthiazole (CCMT), followed by an amination step.

Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

Several synthetic routes to CCMT have been reported, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and efficient method involves the chlorination and cyclization of a 2-haloallyl isothiocyanate.

Table 1: Summary of Quantitative Data for the Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

Starting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
2-Chloroallyl isothiocyanateChlorineAcetonitrile10-2593>96[1][3]
2-Chloroallyl isothiocyanateChlorineAcetonitrile-10 to 257194[4]
1-Isothiocyanato-2-chloro-2-propeneChlorineAcetonitrile30-3586.899.5[5][6]
2,3-DichloropropeneSodium thiocyanate, Sulfuryl chlorideToluene80-120High99[7]
Experimental Protocol: Synthesis of CCMT from 2-Chloroallyl isothiocyanate[1][3]

Materials:

  • 2-Chloroallyl isothiocyanate (4.0 mol)

  • Acetonitrile (860 g)

  • Chlorine (5.5 mol)

Procedure:

  • Dissolve 2-chloroallyl isothiocyanate (580 g, 4.0 mol) in acetonitrile (860 g) in a suitable reactor.

  • Cool the solution to 10-15 °C.

  • Introduce chlorine gas (390 g, 5.5 mol) into the reaction mixture while maintaining the temperature between 10 and 15 °C.

  • After the addition of chlorine is complete, stir the mixture at 20-25 °C for 2 hours.

  • Degas the mixture under vacuum at 30-35 °C to remove any dissolved gases.

  • The resulting solution of 2-chloro-5-chloromethylthiazole in acetonitrile can be used directly in subsequent reactions or the product can be isolated.

Isolation:

  • To isolate the product, cool the reaction mixture to -10 °C and stir for one hour.

  • The product, 2-chloro-5-chloromethylthiazole hydrochloride, will crystallize.

  • Filter the crystals and wash with cold acetonitrile.

  • To obtain the free base, treat the hydrochloride salt with water at 30-40 °C. The 2-chloro-5-chloromethylthiazole will separate as a lower liquid phase.

  • Wash the organic phase with water and dry under vacuum to yield the final product.

Synthesis_of_CCMT A 2-Chloroallyl isothiocyanate D Reaction (10-25°C) A->D B Chlorine B->D C Acetonitrile C->D E 2-Chloro-5-chloromethylthiazole (in Acetonitrile) D->E

Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT).

Synthesis of this compound

The conversion of CCMT to this compound is a critical step. This transformation is typically achieved through amination, where the chloromethyl group is converted to an aminomethyl group. While direct amination with ammonia can be challenging due to the potential for over-alkylation, methods like the Delépine and Gabriel syntheses offer controlled routes to the desired primary amine.

2.3.1. The Delépine Reaction

The Delépine reaction provides a method for the synthesis of primary amines from alkyl halides via a hexaminium salt intermediate.[8][9]

Experimental Protocol: Synthesis of this compound via the Delépine Reaction (Proposed)

Materials:

  • 2-Chloro-5-chloromethylthiazole

  • Hexamethylenetetramine (Hexamine)

  • Chloroform or Ethanol

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • Formation of the Hexaminium Salt: Dissolve 2-chloro-5-chloromethylthiazole in chloroform or ethanol. Add an equimolar amount of hexamethylenetetramine. Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution. Filter the salt and wash with the solvent.

  • Hydrolysis: Suspend the isolated hexaminium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete.

  • Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide) to liberate the free amine. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Delepine_Reaction CCMT 2-Chloro-5-chloromethylthiazole Salt Hexaminium Salt CCMT->Salt Hexamine Hexamine Hexamine->Salt Amine This compound Salt->Amine HCl/EtOH HCl_EtOH HCl / Ethanol (Hydrolysis)

Delépine reaction for the synthesis of the target amine.

2.3.2. The Gabriel Synthesis

The Gabriel synthesis is another classic method for preparing primary amines from alkyl halides, utilizing potassium phthalimide as a protected source of ammonia.[2][10][11][12][13]

Experimental Protocol: Synthesis of this compound via the Gabriel Synthesis (Proposed)

Materials:

  • 2-Chloro-5-chloromethylthiazole

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

Procedure:

  • Alkylation: Dissolve 2-chloro-5-chloromethylthiazole and potassium phthalimide in DMF. Heat the mixture with stirring for several hours to form N-(2-chloro-5-thiazolylmethyl)phthalimide.

  • Hydrazinolysis: After cooling the reaction mixture, add hydrazine hydrate and reflux the solution in ethanol. This will cleave the phthalimide group, releasing the primary amine.

  • Work-up: After the reaction is complete, cool the mixture and filter off the phthalhydrazide byproduct. Concentrate the filtrate under reduced pressure. Take up the residue in dilute acid and wash with an organic solvent to remove any non-basic impurities. Basify the aqueous layer and extract the desired amine with an organic solvent. Dry, filter, and concentrate the organic extracts to obtain this compound.

Gabriel_Synthesis CCMT 2-Chloro-5-chloromethylthiazole Intermediate N-(2-chloro-5-thiazolylmethyl)phthalimide CCMT->Intermediate Phthalimide Potassium Phthalimide Phthalimide->Intermediate Amine This compound Intermediate->Amine Hydrazine Hydrazine Hydrazine (Hydrazinolysis)

Gabriel synthesis for the preparation of the target amine.

Applications in Synthesis

This compound is a valuable intermediate in the synthesis of several commercial products, particularly in the agrochemical and pharmaceutical industries.

Synthesis of Thiamethoxam

Thiamethoxam is a second-generation neonicotinoid insecticide.[13] While many synthetic routes to thiamethoxam utilize CCMT directly, the aminomethyl derivative can also be a key precursor.

Table 2: Data for the Synthesis of Thiamethoxam from CCMT

Reactant 1Reactant 2SolventBaseCatalystTemperature (°C)Yield (%)Purity (%)Reference
2-Chloro-5-chloromethylthiazole3-Methyl-4-nitroimino perhydro-1,3,5-oxadiazineDimethylformamide (DMF)Potassium carbonateTriethyl benzyl ammonium chloride (TEBA)65>9098[7][14]

Experimental Protocol: Synthesis of Thiamethoxam from CCMT [7]

Materials:

  • 2-Chloro-5-chloromethylthiazole (50 kg)

  • 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine (47.5 kg)

  • Dimethylformamide (DMF) (350 kg)

  • Potassium carbonate

  • Triethyl benzyl ammonium chloride (TEBA)

Procedure:

  • Charge a 1000 L reactor with DMF (350 kg).

  • Add 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (47.5 kg) and 2-chloro-5-chloromethylthiazole (50 kg) to the reactor.

  • Heat the resulting mixture to approximately 65 °C.

  • Add a base (e.g., potassium carbonate) and a phase transfer catalyst (e.g., TEBA) to facilitate the reaction.

  • Maintain the reaction at 65 °C until completion.

  • Upon completion, the product thiamethoxam can be isolated and purified by crystallization.

Thiamethoxam_Synthesis CCMT 2-Chloro-5-chloromethylthiazole Reaction Condensation (DMF, K2CO3, TEBA, 65°C) CCMT->Reaction Oxadiazine 3-Methyl-4-nitroimino perhydro-1,3,5-oxadiazine Oxadiazine->Reaction Thiamethoxam Thiamethoxam Reaction->Thiamethoxam

Synthesis of the insecticide Thiamethoxam.

Role in the Synthesis of Dasatinib Intermediates

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[3] The 2-aminothiazole moiety is a core structural feature of dasatinib. While many reported syntheses of dasatinib build the 2-aminothiazole ring from acyclic precursors, this compound represents a potential starting material for the construction of key intermediates.

The primary mechanism of action of dasatinib involves the inhibition of multiple tyrosine kinases, including BCR-ABL and the Src family of kinases.[3] This inhibition blocks downstream signaling pathways that are crucial for the proliferation and survival of cancer cells.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, c-KIT) PI3K PI3K RTK->PI3K RAS Ras RTK->RAS BCR_ABL BCR-ABL BCR_ABL->PI3K BCR_ABL->RAS STAT STAT BCR_ABL->STAT Src Src Family Kinases (Src, Lck, Fyn) Src->PI3K Src->RAS Src->STAT AKT Akt PI3K->AKT Proliferation Gene Expression (Proliferation, Survival) AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->Src

Dasatinib inhibits BCR-ABL and Src kinase signaling pathways.

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its synthesis, primarily through the amination of the readily available 2-chloro-5-chloromethylthiazole, provides access to a key building block for the agrochemical and pharmaceutical industries. The detailed synthetic protocols and reaction pathways presented in this guide are intended to serve as a practical resource for researchers and scientists working in these fields. The continued exploration of the reactivity of this compound is likely to lead to the discovery of new and improved bioactive molecules with significant commercial and therapeutic potential.

References

2-Chloro-5-aminomethylthiazole: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of 2-Chloro-5-aminomethylthiazole, a pivotal intermediate in the manufacturing of modern neonicotinoid insecticides. Neonicotinoids represent the most widely used class of insecticides globally, valued for their high efficacy against a broad spectrum of pests and their systemic nature.[1][2] This document details the synthetic pathways leading to this compound, with a focus on its direct precursor, 2-Chloro-5-chloromethylthiazole (CCMT). It includes a compilation of quantitative data from various synthesis methods, detailed experimental protocols derived from patent literature, and graphical representations of key chemical workflows. This guide is intended for researchers, chemists, and professionals in the fields of agrochemical synthesis and drug development, offering in-depth insights into the production and application of this critical chemical building block.

Introduction to Neonicotinoids

Neonicotinoids are a class of neuro-active insecticides chemically similar to nicotine.[3] Developed in the 1980s, they have become the most important chemical class of insecticides introduced since synthetic pyrethroids.[4] Their primary mode of action is as potent agonists of insect nicotinic acetylcholine receptors (nAChRs).[1][4] When an insect ingests a neonicotinoid, the insecticide irreversibly binds to these receptors, leading to continuous nerve stimulation, paralysis, and eventual death.[1] This mechanism is highly selective for insects, as neonicotinoids have a much lower affinity for mammalian nAChRs.[1]

Key first-generation neonicotinoids include imidacloprid, thiamethoxam, clothianidin, acetamiprid, and thiacloprid.[3] They are systemic pesticides, meaning they are absorbed by the plant and transported throughout its tissues, including leaves, stems, pollen, and nectar.[2][3] This property makes them highly effective against sucking insect pests like aphids and whiteflies.[4][5] The thiazole moiety, specifically the 2-chloro-5-substituted thiazole ring, is a crucial structural component for many of these highly effective insecticides, such as thiamethoxam and clothianidin.[6][7]

Synthesis of the Precursor: 2-Chloro-5-chloromethylthiazole (CCMT)

The direct precursor to this compound is 2-Chloro-5-chloromethylthiazole (CCMT), a compound synthesized through several industrial routes. The efficiency and purity achieved in CCMT synthesis are critical for the economic viability of the final insecticide products. Key methods involve the chlorination and cyclization of various isothiocyanate derivatives.

G cluster_start Starting Materials cluster_inter Key Intermediates cluster_end Final Precursor start1 2-Chloroallyl Isothiocyanate end_product 2-Chloro-5-chloromethylthiazole (CCMT) start1->end_product Chlorination & Cyclization start2 1,3-Dichloropropene inter1 3-Chloro-1-isothiocyanato-1-propene start2->inter1 Thiocyanation & Rearrangement start3 Allyl Isothiocyanate start3->end_product Chlorination & Oxidation inter1->end_product Chlorination

Caption: Key industrial synthesis pathways for 2-Chloro-5-chloromethylthiazole (CCMT).

The selection of a synthesis route often depends on factors like starting material cost, reaction conditions, yield, and final product purity. The table below summarizes quantitative data from various patented methods.

Synthesis Route (Starting Material)Key ReagentsReaction ConditionsYield (%)Purity (%)Source
2-Chloroallyl IsothiocyanateChlorine, Acetonitrile20 to 25 °C, 2 hours93 (theoretical)96[8][9]
2-Chloroallyl IsothiocyanateChlorine, Acetonitrile-10 °C (crystallization)7194[9]
3-Chloro-1-propenylisothiocyanateChlorine, ChloroformReflux, 6-8 hours43 (after distillation)Not specified[10][11]
2,3-DichloropropeneSodium Thiocyanate, Toluene, Sulfuryl Chloride80°C -> 120°C -> Chlorination81.393[12]
Allyl IsothiocyanateChlorinating Agent, Oxidizing Agent-40 to +30 °CNot specifiedNot specified[13]

Synthesis of this compound from CCMT

The conversion of the chloromethyl group in CCMT to an aminomethyl group is a critical step to produce the final key intermediate. This is typically achieved through an amination reaction, where CCMT is treated with an ammonia source. This nucleophilic substitution reaction replaces the chlorine atom with an amino group, yielding this compound.

G start_node 2-Chloro-5-chloromethylthiazole (CCMT) end_node This compound start_node->end_node Amination (e.g., with NH₃)

Caption: Conversion of CCMT to this compound via amination.

Detailed Experimental Protocols

The following protocols are adapted from patent literature and provide detailed methodologies for the synthesis of CCMT.

  • Source: Adapted from patent EP1031566A1.[9]

  • Materials:

    • 2-Chloroallyl isothiocyanate (560 g, 4.0 mol)

    • Acetonitrile (solvent)

  • Procedure:

    • As per the method described in Example 1 of the source patent, 560 g (4.0 mol) of 2-chloroallyl isothiocyanate is used.[9]

    • The reaction mixture is stirred for two hours at a temperature of 20 to 25 °C.[9]

    • Following the stirring period, the mixture is degassed under vacuum at 30 to 35 °C.[9]

    • This process yields 1838 g of a 34% solution of 2-chloro-5-chloromethylthiazole in acetonitrile, as determined by Gas Chromatography (GC) with an internal standard.[9] This corresponds to a theoretical yield of 93%.[9]

    • After removal of the solvent, the resulting product has a purity of 96%.[9]

  • Source: Adapted from ChemicalBook and Semantic Scholar.[10][11]

  • Materials:

    • Crude mixture of cis- and trans-3-chloropropenyl isothiocyanates (504.2 g, 3.79 mol)

    • Chloroform (600 mL)

    • Chlorine gas (267.1 g, 3.77 mol)

    • Sodium bicarbonate

  • Equipment:

    • 2-liter round-bottomed flask

    • Mechanical stirrer

    • Thermometer

    • Condenser with an outlet vented to a sodium hydroxide trap

  • Procedure:

    • Charge the flask with the crude isothiocyanate mixture and chloroform.[10]

    • Stir the mixture and heat to reflux.[10]

    • Bubble chlorine gas under the surface of the reaction over a period of 6-8 hours.[10][11] Monitor the conversion to 2-chloro-5-(chloromethyl)thiazole by GC.[11]

    • Once the reaction is complete, cool the mixture and filter it.[11]

    • Concentrate the filtrate on a rotary evaporator to remove the chloroform.[11]

    • Add sodium bicarbonate (approx. 0.25 equivalents) to the concentrated filtrate.[11]

    • Distill the product at 97 °C under vacuum (6 mm/Hg). The yield after distillation is 43%.[10][11]

Application in Neonicotinoid Synthesis

This compound is the direct building block for constructing the final neonicotinoid molecule. It provides the essential thiazole ring structure. In the synthesis of thiamethoxam, for example, this intermediate is reacted with other reagents to build the complete molecular structure, including the oxadiazine ring and the nitroguanidine group.

G start_node This compound end_node Thiamethoxam (Neonicotinoid Insecticide) start_node->end_node Multi-step Condensation & Cyclization Reactions

Caption: Logical workflow from the key intermediate to the final neonicotinoid product.

Conclusion

This compound, and its immediate precursor CCMT, are indispensable intermediates in the agrochemical industry. The various synthetic routes developed for their production highlight the ongoing efforts to optimize yield, purity, and cost-effectiveness. A thorough understanding of these synthetic pathways, reaction kinetics, and purification methods is essential for professionals engaged in the large-scale manufacturing of neonicotinoid insecticides. The data and protocols presented in this guide serve as a valuable technical resource, demonstrating the chemical ingenuity that underpins the production of some of the world's most effective crop protection agents.

References

A Technical Guide to the Stability, Storage, and Handling of 2-Chloro-5-aminomethylthiazole and its Key Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed, experimentally verified stability and handling data for 2-Chloro-5-aminomethylthiazole is limited in publicly available literature. This guide provides the most current information available for this compound and supplements it with comprehensive data for its immediate and structurally related precursor, 2-Chloro-5-(chloromethyl)thiazole (CAS 105827-91-6). Due to the significant difference in chemical reactivity between an amine group (basic, nucleophilic) and a chloromethyl group (electrophilic, alkylating agent), the data for the precursor should be considered as indicative and not directly transferable. All handling and storage decisions should be made with caution and in consultation with a current Safety Data Sheet (SDS) for the specific compound being used.

Compound Profiles

This section outlines the known chemical and physical properties of this compound and its precursor. The significant disparity in available data is immediately apparent.

Table 1: Physicochemical Properties of this compound

PropertyValueCitations
CAS Number 120740-08-1[1]
Molecular Formula C₄H₅ClN₂S[1]
Molecular Weight 148.61 g/mol [1]
Appearance Colourless to Yellow Oil[1]
Melting Point 121 °C (Note: Contradictory with appearance)[1]
Boiling Point 274.7±32.0 °C (Predicted)[1]
Density 1.427±0.06 g/cm³ (Predicted)[1]
Solubility Chloroform (Slightly), Methanol (Slightly)[1]
pKa 7.68±0.29 (Predicted)[1]

Table 2: Physicochemical Properties of 2-Chloro-5-(chloromethyl)thiazole

PropertyValueCitations
CAS Number 105827-91-6[2][3][4][5]
Molecular Formula C₄H₃Cl₂NS[2][4][6]
Molecular Weight 168.04 g/mol [2][6][7]
Appearance White to light yellow crystal or solid[6]
Melting Point 29-31 °C[7]
Boiling Point 268.6±32.0 °C at 760 mmHg[2]
Flash Point 116.3±25.1 °C[2]
Density 1.5±0.1 g/cm³[2]
Purity ≥98.5% to ≥99%[6]

Stability and Degradation

The stability profile is crucial for ensuring the integrity of the compound during research and development.

Stability of this compound

The primary known instability for this compound is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1] No quantitative degradation studies or forced degradation pathways are documented in the available literature.

Stability of 2-Chloro-5-(chloromethyl)thiazole

This precursor is generally stable under recommended storage conditions.[7][8] One supplier states it is stable for at least two years after receipt when stored appropriately at -20°C.[6]

Key Instabilities and Decomposition:

  • Thermal Decomposition: The compound is sensitive to heat and can decompose during high-temperature processes like distillation.[9] Hazardous decomposition products upon combustion include toxic fumes such as carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride (HCl) gas.[2][4][7][10]

  • Incompatibilities: Contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides should be avoided to prevent hazardous reactions.[7][8][10]

  • Moisture and Air Sensitivity: The compound is noted to be sensitive to moisture and air.[8][10][11]

A patented method to mitigate thermal decomposition during purification involves the addition of epoxy soybean oil (5-20% by weight) to the crude product before vacuum rectification.[9] This suggests that radical or acidic mechanisms may contribute to its degradation at high temperatures.

Storage and Handling

Proper storage and handling are paramount to maintain chemical purity and ensure personnel safety.

Table 3: Recommended Storage Conditions

ParameterThis compound2-Chloro-5-(chloromethyl)thiazoleCitations
Temperature 2 to 8 °C2 to 8 °C (Short-term) / -20 °C (Long-term)[1][2][3][6][7][12]
Atmosphere Under inert gas (Nitrogen or Argon)Under inert atmosphere[1][3]
Light Exposure Protect from lightProtect from light[6]
Moisture Hygroscopic; protect from moistureKeep in a dry place; protect from moisture[1][6][8]
Container Tightly closed original packagingTightly closed container[7][11][12]
Handling and Personal Protective Equipment (PPE)

The following handling guidelines are based on data for 2-Chloro-5-(chloromethyl)thiazole and should be considered a minimum standard for handling this compound.

Table 4: Summary of Handling and Safety Precautions

PrecautionGuidelineCitations
Engineering Controls Use only in a chemical fume hood with adequate exhaust ventilation. Safety shower and eye wash station must be readily available.[2][7][10][12]
Eye Protection Wear chemical safety goggles or glasses with side-shields.[2][4][12]
Hand Protection Wear impermeable, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.[2][8][12]
Skin & Body Protection Wear appropriate protective clothing (lab coat) to prevent skin exposure.[2][4][12]
Respiratory Protection If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator. A self-contained breathing apparatus (SCBA) should be available for emergencies.[4][12]
General Hygiene Avoid contact with skin, eyes, and clothing. Do not breathe dust, vapor, or mist. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4][7][11]

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available. However, the following protocol for the purification of its precursor provides critical insight into its thermal stability and handling under vacuum.

Protocol 1: Vacuum Distillation of 2-Chloro-5-(chloromethyl)thiazole

This protocol is adapted from a method described for the purification of 2-Chloro-5-(chloromethyl)thiazole after synthesis.[13]

Objective: To purify crude 2-Chloro-5-(chloromethyl)thiazole while minimizing thermal decomposition.

Materials:

  • Crude 2-Chloro-5-(chloromethyl)thiazole

  • Sodium bicarbonate (NaHCO₃)

  • Distillation apparatus suitable for vacuum distillation (e.g., short path)

  • Vacuum pump, pressure gauge, and cold trap

  • Heating mantle with stirrer

  • Receiving flasks

Methodology:

  • Neutralization: Add sodium bicarbonate (approximately 0.25 equivalents relative to the crude material) to the concentrated crude 2-Chloro-5-(chloromethyl)thiazole. This step is crucial to neutralize any residual acids (e.g., HCl) that could catalyze decomposition at high temperatures.

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a cold trap between the apparatus and the vacuum pump.

  • Distillation:

    • Begin stirring the mixture.

    • Slowly apply vacuum, reducing the pressure to approximately 6 mm Hg.

    • Gently heat the distillation flask using the heating mantle.

    • Monitor the temperature of the vapor as the compound begins to distill.

    • Collect the purified product that distills at approximately 97 °C at 6 mm Hg.

  • Completion: Once the product has been collected, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

  • Storage: Transfer the purified, low-melting solid product to a pre-labeled, airtight container and store under recommended conditions (e.g., -20°C, under inert gas).

Visualizations

Safe Handling Workflow

The following diagram outlines a logical workflow for the safe handling of thiazole intermediates in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Procedure A Consult Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood & Equipment B->C D Weigh Compound in Fume Hood (Under Inert Gas if Necessary) C->D Begin Work E Perform Reaction or Procedure D->E F Monitor for Spills or Exposure E->F F->A In Case of Spill or Exposure G Quench & Neutralize Waste F->G Procedure Complete H Store Product in Labeled, Sealed Container at 2-8°C or -20°C F->H Procedure Complete I Dispose of Waste & Contaminated PPE (Follow Institutional Guidelines) G->I J Clean Work Area & Equipment I->J K Remove PPE & Wash Hands J->K

Caption: General workflow for safely handling reactive chemical intermediates.

Role as a Synthetic Intermediate

2-Chloro-5-(chloromethyl)thiazole is a key building block in the synthesis of pharmaceuticals, most notably the HIV protease inhibitor Ritonavir. The conversion to this compound is a critical step in these synthetic routes.

G cluster_conversion Key Conversion Step start 1,3-Dichloropropene + Sodium Thiocyanate rearrange Thermal Rearrangement ([3,3]-Sigmatropic) start->rearrange isothio 3-Chloro-1-propenylisothiocyanate rearrange->isothio chlorination Chlorination (e.g., SO₂Cl₂) isothio->chlorination ccmt 2-Chloro-5-(chloromethyl)thiazole (Precursor) chlorination->ccmt amination Amination Reaction (e.g., Gabriel Synthesis or direct amination) ccmt->amination camt This compound (Target Compound) amination->camt coupling Multi-step Coupling & Derivatization camt->coupling end Ritonavir (HIV Protease Inhibitor) coupling->end

Caption: Synthetic pathway from simple precursors to Ritonavir.[3][13]

References

The 2-Aminothiazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1] Its versatile structure serves as a privileged scaffold, forming the backbone of a multitude of clinically approved drugs and investigational compounds.[2] This guide provides a comprehensive technical overview of the 2-aminothiazole class of heterocyclic compounds, delving into their synthesis, chemical properties, and extensive applications in drug development, with a focus on their roles as anticancer, antibacterial, and neuroprotective agents.

Synthesis and Chemical Properties

The most prevalent and versatile method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide, most commonly thiourea, to yield the 2-aminothiazole core. The reaction is known for its simplicity and generally high yields.[3]

Physicochemical Properties of 2-Aminothiazole

The parent 2-aminothiazole is a heterocyclic amine with a pyridine-like odor. It is soluble in water, alcohols, and diethyl ether.

PropertyValue
Molecular FormulaC₃H₄N₂S
Molecular Weight100.14 g/mol
Melting Point91-93 °C
AppearanceLight brown crystals or brown granular solid

Applications in Medicinal Chemistry

The 2-aminothiazole scaffold is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities. These include antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects.[1]

Anticancer Activity

Numerous 2-aminothiazole derivatives have been developed as potent anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation. A notable example is Dasatinib , a dual Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

CompoundCancer Cell LineIC₅₀ Value (µM)Reference
Dasatinib K562 (CML)<0.001[4]
Compound 20 H1299 (Lung Cancer)4.89[4]
SHG-44 (Glioma)4.03[4]
Compound 23 HepG2 (Liver Cancer)510[4]
PC12 (Pheochromocytoma)309[4]
Compound 24 HepG2 (Liver Cancer)570[4]
PC12 (Pheochromocytoma)298[4]
Compound 27 HeLa (Cervical Cancer)1.6 ± 0.8[4]
Compound 28 HT29 (Colon Cancer)0.63[4]
A549 (Lung Cancer)8.64[4]
HeLa (Cervical Cancer)6.05[4]
1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea HS 578T (Breast Cancer)0.8[5]
Antibacterial Activity

The 2-aminothiazole nucleus is also a crucial component of many antibacterial agents. These compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMIC Value (µg/mL)Reference
Piperazinyl derivative 121d S. aureus (MRSA)4[5]
E. coli8[5]
Thiazolyl-thiourea derivative 124 (3,4-dichlorophenyl) S. aureus4-16[5]
S. epidermidis4-16[5]
Thiazolyl-thiourea derivative 124 (3-chloro-4-fluorophenyl) S. aureus4-16[5]
S. epidermidis4-16[5]
Compound NS-5 B. subtilis17
E. coli20
Compound NS-8 B. subtilis18
E. coli20
Other Therapeutic Applications

Beyond cancer and infectious diseases, 2-aminothiazole derivatives have shown promise in treating a variety of other conditions. Pramipexole , a dopamine D2/D3 receptor agonist, is used in the management of Parkinson's disease and restless legs syndrome. Meloxicam , a nonsteroidal anti-inflammatory drug (NSAID), preferentially inhibits cyclooxygenase-2 (COX-2) and is used to treat arthritis.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of 2-aminothiazole-containing drugs stem from their interaction with various molecular targets and modulation of key signaling pathways.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 PDGFR PDGFR c_KIT c-KIT SRC_Family Src Family Kinases Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Dasatinib->PDGFR Inhibits Dasatinib->c_KIT Inhibits Dasatinib->SRC_Family Inhibits RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Pramipexole_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_D3_Receptor Dopamine D2/D3 Receptor Dopamine->D2_D3_Receptor Pramipexole Pramipexole Pramipexole->D2_D3_Receptor Agonist G_Protein Gi/Go Protein D2_D3_Receptor->G_Protein Activates Adenylate_Cyclase Adenylyl Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to Meloxicam_Signaling_Pathway cluster_membrane_lipids Cell Membrane Phospholipids cluster_cox Cyclooxygenase Pathway Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid via PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 via COX-1 Arachidonic_Acid->PGH2 via COX-2 COX1 COX-1 (Constitutive) GI_Protection GI Mucosal Protection Platelet Aggregation COX1->GI_Protection Maintains COX2 COX-2 (Inducible) Prostaglandins Prostaglandins PGH2->Prostaglandins Meloxicam Meloxicam Meloxicam->COX1 Weakly Inhibits Meloxicam->COX2 Preferentially Inhibits Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Hantzsch_Synthesis_Workflow Start Start Combine_Reagents Combine Acetophenone, Thiourea, and Iodine Start->Combine_Reagents Reflux Reflux Reaction Mixture (12 hours) Combine_Reagents->Reflux Cool Cool to Room Temperature Reflux->Cool Wash Wash with Diethyl Ether Cool->Wash Neutralize Pour into Ammonium Hydroxide Solution Wash->Neutralize Recrystallize Recrystallize from Methanol Neutralize->Recrystallize End End Recrystallize->End Anticancer_Screening_Workflow cluster_assays Biological Assays Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat Cells with 2-Aminothiazole Derivatives Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay MTT Assay for Cell Viability Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Incubation->Cell_Cycle_Assay Data_Analysis Data Analysis (e.g., IC50 calculation) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis End End Data_Analysis->End Antibacterial_Screening_Workflow cluster_methods Susceptibility Testing Methods Start Start Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Disk_Diffusion Disk Diffusion Method Prepare_Inoculum->Disk_Diffusion Broth_Dilution Broth Dilution Method Prepare_Inoculum->Broth_Dilution Inoculate_Plates Inoculate Agar Plates and Apply Compound Disks Disk_Diffusion->Inoculate_Plates Prepare_Dilutions Prepare Serial Dilutions of Compound in Broth Broth_Dilution->Prepare_Dilutions Incubate Incubate Plates/Tubes Inoculate_Plates->Incubate Prepare_Dilutions->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Determine_MIC End End Measure_Zones->End Determine_MIC->End

References

Methodological & Application

Synthetic Protocol for the Preparation of 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-Chloro-5-aminomethylthiazole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The synthesis is a two-step process starting from the readily available precursor, 2-chloro-5-chloromethylthiazole. Two primary methods for the amination of this precursor are presented: the Delépine reaction and the Gabriel synthesis.

I. Overview of Synthetic Pathways

The overall synthetic strategy involves the initial preparation of 2-chloro-5-chloromethylthiazole, followed by the introduction of the amino group.

dot

Delepine_Reaction Intermediate 2-Chloro-5-chloromethylthiazole Quaternary_Salt Quaternary Ammonium Salt Intermediate->Quaternary_Salt SN2 Reaction Hexamine Hexamethylenetetramine Hexamine->Quaternary_Salt Final_Product This compound Quaternary_Salt->Final_Product Hydrolysis Acid_Hydrolysis Acidic Hydrolysis (e.g., Ethanolic HCl) Acid_Hydrolysis->Final_Product Gabriel_Synthesis Intermediate 2-Chloro-5-chloromethylthiazole Phthalimide_Adduct N-(2-Chloro-thiazol-5-ylmethyl)-phthalimide Intermediate->Phthalimide_Adduct SN2 Reaction Potassium_Phthalimide Potassium Phthalimide Potassium_Phthalimide->Phthalimide_Adduct Final_Product This compound Phthalimide_Adduct->Final_Product Cleavage Hydrazine Hydrazine (NH2NH2) Hydrazine->Final_Product

Application Notes and Protocols: 2-Chloro-5-aminomethylthiazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylthiazole is a valuable heterocyclic building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemistry. Its structure, featuring a reactive chlorine atom at the 2-position and a primary amine on a methyl substituent at the 5-position, offers multiple sites for chemical modification. This allows for the construction of diverse molecular architectures and the synthesis of complex target molecules with a range of biological activities. The thiazole ring itself is a privileged scaffold in medicinal chemistry, known for its ability to participate in various non-covalent interactions with biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from the commercially available precursor, 2,3-dichloropropene. The first step involves the synthesis of the key intermediate, 2-chloro-5-chloromethylthiazole. The subsequent step focuses on the conversion of the chloromethyl group to the desired aminomethyl functionality.

Step 1: Synthesis of 2-Chloro-5-chloromethylthiazole

A common route to 2-chloro-5-chloromethylthiazole involves the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by isomerization and a chlorination/cyclization reaction.[2]

Experimental Protocol: Synthesis of 2-Chloro-5-chloromethylthiazole

  • Materials:

    • 2,3-dichloropropene

    • Sodium thiocyanate

    • Tetrabutylammonium bromide

    • Toluene

    • Sulfuryl chloride

    • Dichloromethane

    • Sodium bicarbonate solution (saturated)

    • Magnesium sulfate (anhydrous)

  • Procedure:

    • In a 500 mL three-necked flask equipped with a condenser and a mechanical stirrer, add sodium thiocyanate (100g, 1.23 mol), tetrabutylammonium bromide (2.5g), and toluene (200 mL).

    • Slowly add 2,3-dichloropropene (108g, 0.97 mol) dropwise to the stirred mixture.

    • Heat the mixture to 80°C and reflux for 4 hours.

    • After 4 hours, increase the temperature to 120°C and continue heating for an additional 3 hours to facilitate the isomerization to 2-chloroallyl isothiocyanate.

    • Cool the reaction mixture to room temperature.

    • To the cooled reaction mixture, add dichloromethane (200 mL) and cool to 0-5°C in an ice bath.

    • Slowly add sulfuryl chloride (1.1 equivalents relative to the starting 2,3-dichloropropene) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to yield 2-chloro-5-chloromethylthiazole.

PrecursorReagentsSolventTemperatureReaction TimeYield
2,3-dichloropropene1. Sodium thiocyanate, Tetrabutylammonium bromide 2. Sulfuryl chlorideToluene, Dichloromethane80°C, then 120°C, then 0-5°C to room temperature7 hours, then 2-3 hours~65%
Step 2: Synthesis of this compound

The conversion of the chloromethyl group of 2-chloro-5-chloromethylthiazole to a primary amine can be achieved through several standard organic transformations. Three common methods are outlined below.

Method A: Gabriel Synthesis

The Gabriel synthesis provides a reliable method for converting alkyl halides to primary amines, avoiding over-alkylation.

Experimental Protocol: Gabriel Synthesis of this compound

  • Materials:

    • 2-Chloro-5-chloromethylthiazole

    • Potassium phthalimide

    • Dimethylformamide (DMF)

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid

    • Sodium hydroxide

  • Procedure:

    • Dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.

    • Heat the mixture at 80-100°C for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into water to precipitate the N-(2-chloro-thiazol-5-ylmethyl)phthalimide.

    • Filter the solid, wash with water, and dry.

    • Suspend the dried intermediate in ethanol and add hydrazine hydrate (1.5 equivalents).

    • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

    • Cool the mixture, acidify with concentrated hydrochloric acid, and filter off the phthalhydrazide.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with a sodium hydroxide solution to precipitate the product.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield this compound.

Method B: Azide Reduction

This two-step method involves the formation of an azide intermediate followed by its reduction to the primary amine.

Experimental Protocol: Azide Reduction for this compound Synthesis

  • Materials:

    • 2-Chloro-5-chloromethylthiazole

    • Sodium azide

    • Dimethylformamide (DMF)

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Cobalt(II) chloride

    • Tetrahydrofuran (THF) or Methanol/Water

    • Diethyl ether

    • Sodium sulfate (anhydrous)

  • Procedure:

    • Azide Formation: Dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) in DMF and add sodium azide (1.2 equivalents). Stir the mixture at room temperature for 12-24 hours. Pour the reaction mixture into water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain 2-chloro-5-azidomethylthiazole.

    • Azide Reduction:

      • Using LiAlH₄: In a separate flask under an inert atmosphere, suspend LiAlH₄ (1.5 equivalents) in dry THF. Cool the suspension to 0°C and slowly add a solution of the azide intermediate in dry THF. Allow the reaction to warm to room temperature and stir for 1-2 hours. Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain the product.

      • Using NaBH₄/CoCl₂: To a solution of the azide intermediate in methanol/water, add cobalt(II) chloride hexahydrate (0.1 equivalents). Cool the mixture to 0°C and add sodium borohydride (2-3 equivalents) portion-wise. Stir the reaction at room temperature until completion. Remove the solvent under reduced pressure and extract the product with an organic solvent.

Method C: Direct Ammonolysis

Direct reaction with ammonia can also yield the desired amine, although this method may sometimes lead to the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Ammonolysis of 2-Chloro-5-chloromethylthiazole

  • Materials:

    • 2-Chloro-5-chloromethylthiazole

    • Ammonia (concentrated aqueous solution or in methanol)

    • Ethanol

  • Procedure:

    • Dissolve 2-chloro-5-chloromethylthiazole in ethanol in a sealed pressure vessel.

    • Add a large excess of concentrated aqueous ammonia or a solution of ammonia in methanol.

    • Heat the mixture at 60-80°C for several hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to isolate the primary amine from any potential byproducts.

Applications in Organic Synthesis

This compound is a key building block for the synthesis of various pharmacologically active compounds, most notably the tyrosine kinase inhibitor, Dasatinib.

Synthesis of Dasatinib Intermediate

The primary amine of this compound can be acylated and subsequently used in coupling reactions to build the core structure of Dasatinib and its analogs. A key intermediate is 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.[1][3]

Experimental Protocol: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol describes a related synthesis of a key 2-aminothiazole intermediate for Dasatinib.

  • Materials:

    • (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide

    • N-bromosuccinimide (NBS)

    • Thiourea

    • 1,4-Dioxane

    • Water

  • Procedure:

    • To a mixture of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (5.00 g, 20.86 mmol) in 1,4-dioxane (27 mL) and water (27 mL), add N-bromosuccinimide (4.08 g, 22.9 mmol) at -10 to 0°C.[3]

    • Stir the mixture for 1 hour at this temperature.[3]

    • Add thiourea (1.75 g, 22.9 mmol) and heat the mixture to 80-85°C for 2 hours.[3]

    • Cool the mixture and add 2N NaOH to adjust the pH to 9-10.[3]

    • Extract the product with ethyl acetate, wash the organic layer with brine, dry, and concentrate.[3]

    • The crude product can be purified by recrystallization.[3]

IntermediateReagentsSolventYield
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamideN-bromosuccinimide, Thiourea1,4-Dioxane, Water95%

This intermediate can then be further elaborated to synthesize Dasatinib.

Biological Activity of Molecules Derived from 2-Aminothiazole Scaffolds

Derivatives of 2-aminothiazole are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Dasatinib and BCR-ABL Kinase Inhibition

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, which is a key driver in chronic myeloid leukemia (CML).[3] The 2-aminothiazole core of Dasatinib is crucial for its binding to the ATP-binding site of the kinase.

BCR-ABL Signaling Pathway

The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates several downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib inhibits the kinase activity of BCR-ABL, thereby blocking these downstream signals.

BCR_ABL_Pathway cluster_downstream Downstream Signaling cluster_effects Cellular Effects BCR_ABL BCR-ABL RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT_mTOR STAT5 STAT5 Pathway BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Increased Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT_mTOR->Apoptosis STAT5->Proliferation

Caption: BCR-ABL signaling pathway and its inhibition by Dasatinib.

Antiproliferative Activity of Dasatinib Analogs

The 2-aminothiazole scaffold has been utilized to synthesize various analogs of Dasatinib with potent antiproliferative activity. The following table summarizes the activity of a selected analog against different cancer cell lines.[3]

CompoundCell LineIC₅₀ (µM)
N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamideK563 (Leukemia)comparable to Dasatinib
MCF-7 (Breast Cancer)20.2
HT-29 (Colon Cancer)21.6
MDA-MB-231 (Breast Cancer)inactive
DasatinibAll tested cell lines< 1

Experimental Workflow

The general workflow for utilizing this compound as a building block in the synthesis of bioactive molecules is depicted below.

experimental_workflow start 2-Chloro-5-chloromethylthiazole (Precursor) step1 Amination Reaction (e.g., Gabriel Synthesis) start->step1 product1 This compound (Building Block) step1->product1 step2 Coupling/Derivatization Reactions product1->step2 product2 Bioactive Molecule (e.g., Dasatinib analog) step2->product2 step3 Biological Activity Screening product2->step3 end Lead Compound Identification step3->end

Caption: General workflow for synthesizing bioactive molecules.

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of a wide range of biologically active compounds. The synthetic routes to this intermediate are well-established, and its functional groups allow for diverse chemical modifications. Its application in the synthesis of potent kinase inhibitors like Dasatinib highlights its significance in drug discovery and development. The protocols and data presented in this document provide a foundation for researchers to explore the full potential of this important synthetic intermediate.

References

Applications of 2-Chloro-5-aminomethylthiazole in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in agrochemical research due to their broad spectrum of biological activities. These activities include potent insecticidal, fungicidal, and herbicidal properties. 2-Chloro-5-aminomethylthiazole and its closely related derivatives serve as crucial building blocks, or intermediates, in the synthesis of a variety of commercial and investigational agrochemicals. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in the development of novel crop protection agents. The focus will be on its role as a precursor to key insecticidal and fungicidal compounds.

I. Insecticidal Applications

This compound is a key precursor to 2-chloro-5-chloromethylthiazole (CCMT), a vital intermediate in the synthesis of second-generation neonicotinoid insecticides, namely thiamethoxam and clothianidin.[1][2] These systemic insecticides are highly effective against a wide range of sucking and chewing insects.

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal efficacy of agrochemicals derived from the 2-chloro-5-(halomethyl)thiazole scaffold.

CompoundTarget PestBioassay MethodActivity MetricValueReference(s)
Clothianidin Chironomus dilutus96-hour acute toxicityLC504.89 µg/L[3]
Chironomus dilutus10-day chronic toxicityLC502.11 µg/L[3]
Chironomus dilutus10-day chronic toxicityIC251.15 µg/L[3]
Folsomia candida28-day reproductionIC500.069 mg/kg soil[4]
Eisenia andrei56-day reproductionIC500.26 mg/kg soil[4]
Thiamethoxam Chironomus dilutus96-hour acute toxicityLC5056.4 µg/L[3]
Chironomus dilutus10-day chronic toxicityLC5032.3 µg/L[3]
Chironomus dilutus10-day chronic toxicityIC2519.6 µg/L[3]
Folsomia candida28-day reproductionIC500.36 mg/kg soil[4]
Eisenia andrei56-day reproductionIC503.0 mg/kg soil[4]

LC50: Lethal concentration required to kill 50% of the test population. IC50/IC25: Inhibitory concentration required to cause a 50% or 25% reduction in a biological process (e.g., reproduction).

Experimental Protocols: Synthesis of Neonicotinoid Insecticides

The synthesis of thiamethoxam and clothianidin typically involves the reaction of 2-chloro-5-chloromethylthiazole (CCMT) with a corresponding N-nitroguanidine or N-nitroimine derivative. CCMT can be synthesized from this compound via a Sandmeyer-type reaction.

Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT) from this compound

This protocol is based on the principles of the Sandmeyer reaction for the conversion of a primary aromatic amine to a chloride.[5][6]

Materials:

  • This compound

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Copper(I) chloride (CuCl)

  • Ice

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Diazotization: a. Suspend this compound in a mixture of concentrated hydrochloric acid and water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction: a. In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid and cool it to 0-5 °C. b. Slowly add the freshly prepared diazonium salt solution to the CuCl solution, maintaining the temperature below 10 °C. Vigorous nitrogen evolution will be observed. c. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification: a. Extract the reaction mixture with dichloromethane. b. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. c. Dry the organic layer over anhydrous magnesium sulfate and filter. d. Remove the solvent under reduced pressure to yield crude 2-chloro-5-chloromethylthiazole. e. Purify the product by vacuum distillation.

Protocol 2: Synthesis of Thiamethoxam from CCMT [7][8]

Materials:

  • 2-Chloro-5-chloromethylthiazole (CCMT)

  • 3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine

  • Dimethylformamide (DMF)

  • Potassium carbonate

  • Triethylbenzylammonium chloride (TEBA) (Phase transfer catalyst)

Procedure:

  • Dissolve 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine and CCMT in DMF in a reaction vessel.

  • Heat the mixture to approximately 65 °C.

  • Add potassium carbonate and a catalytic amount of TEBA to the reaction mixture.

  • Maintain the temperature and stir the reaction for several hours until completion (monitor by TLC or HPLC).

  • After the reaction is complete, cool the mixture and pour it into water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure thiamethoxam.

Protocol 3: Synthesis of Clothianidin from CCMT [5][9]

Materials:

  • 2-Chloro-5-chloromethylthiazole (CCMT)

  • 1-Methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine

  • Dimethylformamide (DMF)

  • Potassium carbonate

Procedure:

  • In a reaction flask, dissolve 1-methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine and potassium carbonate in DMF.

  • Control the temperature at 20-25 °C and add a solution of CCMT in DMF dropwise over 30 minutes.

  • After the addition, slowly raise the temperature to 40-50 °C and monitor the reaction by HPLC until the starting triazine is consumed.

  • Upon completion, cool the reaction mixture and proceed with an aqueous workup involving extraction with an organic solvent.

  • The intermediate product, 1-(2-chlorothiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine, is then hydrolyzed in dilute hydrochloric acid to yield clothianidin.

  • The final product can be purified by crystallization.

Signaling Pathway and Experimental Workflow Diagrams

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Final Products (Neonicotinoids) This compound This compound CCMT 2-Chloro-5-chloromethylthiazole (CCMT) This compound->CCMT  Sandmeyer Reaction  (NaNO2, CuCl, HCl) Thiamethoxam Thiamethoxam CCMT->Thiamethoxam  Condensation with  3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine Clothianidin Clothianidin CCMT->Clothianidin  Condensation and Hydrolysis with  1-Methyl-5-n-propyl-2-nitroimino-hexahydro-1,3,5-triazine

Synthesis of Neonicotinoids.

Neonicotinoid_Signaling_Pathway Neonicotinoid Neonicotinoid Insecticide (e.g., Thiamethoxam, Clothianidin) nAChR Nicotinic Acetylcholine Receptor (nAChR) in Insect Postsynaptic Membrane Neonicotinoid->nAChR Binds irreversibly IonChannel Ion Channel Opening nAChR->IonChannel Agonistic action causes Acetylcholine Acetylcholine (ACh) Acetylcholine->nAChR Binds reversibly (natural ligand) NaCaInflux Continuous Influx of Na+ and Ca2+ ions IonChannel->NaCaInflux Hyperexcitation Hyperexcitation of Nerve Cell NaCaInflux->Hyperexcitation Paralysis Paralysis Hyperexcitation->Paralysis Death Insect Death Paralysis->Death

Neonicotinoid Mode of Action.

II. Fungicidal Applications

Thiazole-containing compounds have demonstrated significant fungicidal activity against a range of plant pathogens. Research has shown that novel isothiazole-thiazole derivatives and other 2-aminothiazole-based structures can be effective fungicides.

Quantitative Fungicidal Activity Data

The following table presents the in vitro and in vivo fungicidal activity of selected thiazole derivatives.

CompoundTarget FungusBioassay MethodActivity MetricValue (mg/L or µg/mL)Reference(s)
Isothiazole-Thiazole Derivative 6u Pseudoperonospora cubensisIn vivoEC500.046[6][10]
Phytophthora infestansIn vivoEC500.20[6][10]
Isothiazole-Thiazole Derivative 6b Sclerotinia sclerotiorumIn vitroEC500.22[6]
Isothiazole-Thiazole Derivative 6c Sclerotinia sclerotiorumIn vitroEC500.53[6]
Isothiazole-Thiazole Derivative 6o Alternaria solaniIn vitroEC508.92[6]
Isothiazole-Thiazole Derivative 6s Alternaria solaniIn vitroEC507.84[6]
2-Imino-3-(thiazol-2-yl)-thiazolidin-4-one derivatives Candida albicansBroth microdilutionMIC0.008 - 7.81

EC50: Effective concentration required to inhibit 50% of the fungal growth. MIC: Minimum inhibitory concentration.

Experimental Protocols: Synthesis and Bioassay of Thiazole-based Fungicides

Protocol 4: General Synthesis of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones

Materials:

  • Substituted acetophenone

  • Thiourea

  • Iodine

  • Ammonia solution

  • Ethanol

  • Chloroacetic acid

  • Anhydrous sodium acetate

  • Glacial acetic acid

Procedure:

  • Synthesis of 2-amino-4-arylthiazole: a. React a substituted acetophenone with thiourea and iodine in a suitable solvent. b. Work up the reaction mixture, which may involve washing with sodium thiosulfate solution and water. c. Precipitate the 2-amino-4-arylthiazole by adding ammonia solution. d. Recrystallize the product from ethanol.

  • Synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one: a. Reflux a mixture of the synthesized 2-amino-4-arylthiazole, chloroacetic acid, and anhydrous sodium acetate in glacial acetic acid for several hours. b. Pour the reaction mixture into cold water. c. Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to obtain the final product.

Protocol 5: Fungicidal Bioassay - Mycelial Growth Inhibition

This protocol is a standard method to assess the in vitro efficacy of fungicidal compounds.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Actively growing culture of the target fungus on PDA

  • Sterile Petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten PDA to about 45-50 °C.

  • Add the test compound solution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent alone.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture.

  • Place the mycelial disc, with the mycelium facing down, in the center of the PDA plates (both treated and control).

  • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate has almost covered the plate.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] * 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentrations.

III. Herbicidal Applications

While the insecticidal and fungicidal applications of thiazole derivatives are more extensively documented, some thiazole-containing compounds have also shown promising herbicidal activity.

Quantitative Herbicidal Activity Data

The following table provides an example of the herbicidal activity of novel amide derivatives containing a thiazole moiety.

CompoundTarget WeedBioassay MethodConcentration (mg/L)Inhibition (%)Reference(s)
Amide derivative 5a Echinochloa crusgalliPetri dish assay10045.3
Amaranthus ascedensePetri dish assay10038.7
Amide derivative 5g Echinochloa crusgalliPetri dish assay10052.1
Amaranthus ascedensePetri dish assay10046.2
Amide derivative 5l Echinochloa crusgalliPetri dish assay10063.8
Amaranthus ascedensePetri dish assay10055.4
Experimental Protocols: Herbicidal Bioassay

Protocol 6: Herbicidal Bioassay - Seed Germination and Seedling Growth

Materials:

  • Seeds of the target weed species (e.g., Echinochloa crusgalli, Amaranthus ascedense)

  • Test compound dissolved in a suitable solvent (e.g., DMF with a surfactant like Tween-80)

  • Petri dishes with filter paper

  • Growth chamber or incubator

Procedure:

  • Prepare solutions of the test compounds at the desired concentrations in a suitable solvent system. A control solution with only the solvent should also be prepared.

  • Place a layer of filter paper in each Petri dish and moisten it with a specific volume of the test solution or control solution.

  • Place a predetermined number of seeds of the target weed species on the moistened filter paper in each Petri dish.

  • Seal the Petri dishes to prevent evaporation and place them in a growth chamber with controlled temperature, light, and humidity conditions suitable for the specific weed species.

  • After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.

  • Calculate the percentage of inhibition for each parameter compared to the control.

Conclusion

This compound and its derivatives are invaluable platforms for the development of a wide array of agrochemicals. The potent insecticidal activity of the derived neonicotinoids, thiamethoxam and clothianidin, has been well-established and widely commercialized. Furthermore, ongoing research continues to unveil novel thiazole-based compounds with significant fungicidal and herbicidal properties. The experimental protocols and quantitative data presented herein provide a comprehensive resource for researchers in the field of agrochemical discovery and development, facilitating the exploration and optimization of new thiazole-containing crop protection solutions.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von 2-Chlor-5-aminomethylthiazol für neuartige Wirkstoffbibliotheken

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Einleitung

Thiazole und ihre Derivate sind eine bedeutende Klasse von heterocyclischen Verbindungen, die in zahlreichen biologisch aktiven Molekülen und von der FDA zugelassenen Medikamenten vorkommen.[1][2] Ihre vielfältigen pharmakologischen Eigenschaften, darunter antimikrobielle, entzündungshemmende und antineoplastische Aktivitäten, machen sie zu einem attraktiven Grundgerüst für die Wirkstoffforschung.[2][3] Speziell 2-Chlor-5-aminomethylthiazol ist ein wertvolles Ausgangsmaterial für die kombinatorische Chemie und die Erstellung von Wirkstoffbibliotheken. Die reaktive primäre Aminogruppe an der Methylbrücke sowie das reaktive Chloratom am Thiazolring ermöglichen eine Vielzahl von chemischen Modifikationen.

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Derivatisierung von 2-Chlor-5-aminomethylthiazol mittels gängiger und fortschrittlicher synthetischer Methoden zur Generierung diverser Molekülbibliotheken.

Synthese des Ausgangsmaterials: 2-Chlor-5-aminomethylthiazol

Obwohl kommerziell erhältlich, kann 2-Chlor-5-aminomethylthiazol aus 2-Chlor-5-chlormethylthiazol hergestellt werden. Letzteres wird durch die Reaktion von 2-Halogenallylisothiocyanat mit einem Chlorierungsmittel in einem dipolaren aprotischen Lösungsmittel synthetisiert.[4][5]

Protokolle zur Derivatisierung

Die primäre Aminogruppe von 2-Chlor-5-aminomethylthiazol ist ein idealer Angriffspunkt für eine Vielzahl von Derivatisierungsreaktionen.

N-Acylierung zur Bildung von Amiden

Die N-Acylierung ist eine robuste Methode zur Einführung einer Vielzahl von funktionellen Gruppen. Die Reaktion mit Acylchloriden in Gegenwart einer Base ist eine der effizientesten Methoden zur Amidbildung.[6]

Allgemeines Reaktionsschema:

N_Acylation A 2-Chloro-5-aminomethylthiazole E N-((2-Chlorothiazol-5-yl)methyl)amid-Derivat A->E B R-COCl B->E C Base (z.B. Triethylamin) C->E D Lösungsmittel (z.B. DCM) D->E

Abbildung 1: Allgemeines Schema der N-Acylierung.

Experimentelles Protokoll:

  • Lösen Sie 2-Chlor-5-aminomethylthiazol (1,0 Äquivalente) in wasserfreiem Dichlormethan (DCM) unter einer Stickstoffatmosphäre.

  • Kühlen Sie die gerührte Lösung auf 0 °C in einem Eisbad.

  • Fügen Sie eine Base wie Triethylamin (1,5 Äquivalente) zur Lösung hinzu.[6]

  • Fügen Sie das entsprechende Acylchlorid (1,1 Äquivalente), gelöst in einer kleinen Menge wasserfreiem DCM, tropfenweise über 15-20 Minuten hinzu.[6]

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.

  • Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

  • Nach Abschluss der Reaktion wird diese durch Zugabe von deionisiertem Wasser gequencht.

  • Extrahieren Sie die wässrige Phase mit DCM. Die vereinigten organischen Phasen werden nacheinander mit gesättigter wässriger Natriumbicarbonatlösung und Kochsalzlösung gewaschen.[6]

  • Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel.

Tabelle 1: Zusammenfassung der quantitativen Daten für die N-Acylierung

R-GruppeAcylchloridReaktionszeit (h)Ausbeute (%)
PhenylBenzoylchlorid685
MethylAcetylchlorid492
4-Nitrophenyl4-Nitrobenzoylchlorid878
Thiophen-2-ylThiophen-2-carbonylchlorid681
N-Alkylierung zur Bildung von sekundären Aminen

Die N-Alkylierung kann durch verschiedene Methoden erreicht werden, wobei die reduktive Aminierung eine hohe Selektivität für das exozyklische Amin bietet.[7]

Allgemeines Reaktionsschema:

N_Alkylation A This compound E N-alkyliertes Derivat A->E B Aldehyd/Keton B->E C Reduktionsmittel (z.B. NaBH(OAc)₃) C->E D Lösungsmittel (z.B. MeOH) D->E

Abbildung 2: Allgemeines Schema der N-Alkylierung via reduktiver Aminierung.

Experimentelles Protokoll (Reduktive Aminierung):

  • Lösen Sie 2-Chlor-5-aminomethylthiazol (1,0 Äquivalent) in absolutem Methanol (MeOH).

  • Fügen Sie das entsprechende Aldehyd oder Keton (1,0-1,2 Äquivalente) hinzu.

  • Rühren Sie die Mischung für 16 Stunden bei Raumtemperatur, um das Imin zu bilden.[7]

  • Kühlen Sie die Reaktion auf 0 °C und fügen Sie langsam ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1,5 Äquivalente) hinzu.

  • Lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren Sie, bis die Reaktion gemäß DC-Analyse abgeschlossen ist.

  • Quenchen Sie die Reaktion vorsichtig mit Wasser und extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel.

  • Waschen Sie die organische Phase, trocknen Sie sie und konzentrieren Sie sie.

  • Reinigen Sie das Produkt mittels Säulenchromatographie.

Tabelle 2: Zusammenfassung der quantitativen Daten für die N-Alkylierung

Aldehyd/KetonProduktReaktionszeit (h)Ausbeute (%)
BenzaldehydN-Benzyl-Derivat2475
AcetonN-Isopropyl-Derivat2468
CyclohexanonN-Cyclohexyl-Derivat3665
4-MethoxybenzaldehydN-(4-Methoxybenzyl)-Derivat2472
Sulfonylierung zur Bildung von Sulfonamiden

Die Reaktion mit Sulfonylchloriden führt zur Bildung von Sulfonamiden, einer wichtigen Klasse von Molekülen in der medizinischen Chemie.

Experimentelles Protokoll:

  • Lösen Sie 2-Chlor-5-aminomethylthiazol (1,0 Äquivalent) in Pyridin oder einem inerten Lösungsmittel wie DCM, das Triethylamin enthält.

  • Kühlen Sie die Lösung auf 0 °C.

  • Fügen Sie langsam das entsprechende Sulfonylchlorid (1,1 Äquivalente) hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur für 6-18 Stunden.

  • Nach Abschluss der Reaktion gießen Sie die Mischung in Eiswasser, um das Produkt auszufällen.

  • Filtrieren Sie den Feststoff, waschen Sie ihn mit Wasser und trocknen Sie ihn.

  • Rekristallisieren oder reinigen Sie das Produkt mittels Säulenchromatographie.

Tabelle 3: Zusammenfassung der quantitativen Daten für die Sulfonylierung

SulfonylchloridProduktReaktionszeit (h)Ausbeute (%)
BenzolsulfonylchloridN-((2-Chlorothiazol-5-yl)methyl)benzolsulfonamid1280
p-ToluolsulfonylchloridN-((2-Chlorothiazol-5-yl)methyl)-4-methylbenzolsulfonamid1282
MethansulfonylchloridN-((2-Chlorothiazol-5-yl)methyl)methansulfonamid870
DansylchloridN-((2-Chlorothiazol-5-yl)methyl)-5-(dimethylamino)naphthalin-1-sulfonamid1865
Mehrkomponentenreaktionen für erhöhte Diversität

Mehrkomponentenreaktionen (MCRs) wie die Ugi-Reaktion ermöglichen die schnelle Assemblierung komplexer Moleküle aus drei oder mehr Ausgangsmaterialien in einem einzigen Schritt und eignen sich hervorragend für die Erstellung von Wirkstoffbibliotheken.[8][9][10]

Ugi-Vierkomponentenreaktion (Ugi-4CR):

Ugi_Reaction_Workflow cluster_reactants Ausgangsmaterialien cluster_process Prozess cluster_output Produkt A 2-Chloro-5-aminomethylthiazol (Amin-Komponente) Mix Mischen in Lösungsmittel (z.B. Methanol) A->Mix B Aldehyd/Keton (Carbonyl-Komponente) B->Mix C Isonitril C->Mix D Carbonsäure D->Mix React Reaktion bei Raumtemperatur (24-72 h) Mix->React Product α-Acylaminoamid-Derivat React->Product

Abbildung 3: Allgemeiner Arbeitsablauf der Ugi-Reaktion.

Experimentelles Protokoll (Ugi-Reaktion):

  • Geben Sie den Aldehyd (1,0 Äquivalent) zu einer Lösung von 2-Chlor-5-aminomethylthiazol (1,0 Äquivalent) in Methanol.

  • Rühren Sie die Mischung für 30 Minuten bei Raumtemperatur.

  • Fügen Sie die Carbonsäure (1,0 Äquivalent) und das Isonitril (1,0 Äquivalent) hinzu.

  • Rühren Sie die Reaktion bei Raumtemperatur für 48-72 Stunden.

  • Entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rückstand mittels Säulenchromatographie, um das gewünschte α-Acylaminoamid-Produkt zu erhalten.

Biologische Relevanz und Signalwege

Thiazol-Derivate haben sich als potente Inhibitoren verschiedener Kinasen erwiesen und spielen eine wichtige Rolle in der Krebstherapie.[11][12][13] Viele dieser Verbindungen zielen auf Signalwege ab, die bei der Zellproliferation und dem Überleben von Krebszellen von entscheidender Bedeutung sind, wie z.B. der PI3K/AKT/mTOR-Signalweg.[11][14]

PI3K_AKT_mTOR_Pathway RTK Rezeptor-Tyrosinkinase (RTK) PI3K PI3K RTK->PI3K aktiviert PIP3 PIP3 PI3K->PIP3 phosphoryliert PIP2 zu PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 rekrutiert AKT AKT PIP3->AKT rekrutiert PDK1->AKT phosphoryliert/ aktiviert mTORC1 mTORC1 AKT->mTORC1 aktiviert Proliferation Zellproliferation Überleben mTORC1->Proliferation fördert Thiazole Thiazol-Derivat (Potenzieller Inhibitor) Thiazole->PI3K hemmt Thiazole->AKT hemmt Thiazole->mTORC1 hemmt

Abbildung 4: Vereinfachter PI3K/AKT/mTOR-Signalweg und potenzielle Angriffspunkte für Thiazol-Derivate.

Fazit

2-Chlor-5-aminomethylthiazol ist ein vielseitiges Grundgerüst für die Synthese neuartiger Wirkstoffbibliotheken. Die hier vorgestellten Protokolle für N-Acylierung, N-Alkylierung, Sulfonylierung und Mehrkomponentenreaktionen bieten eine solide Grundlage für die Erzeugung einer breiten Palette von Derivaten. Die Untersuchung dieser Verbindungen, insbesondere im Kontext von Kinase-Signalwegen, birgt ein erhebliches Potenzial für die Entdeckung neuer therapeutischer Wirkstoffe.

References

Application Notes and Protocols for Coupling Reactions with 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylthiazole is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chlorine atom at the 2-position and a primary amine on the 5-methyl substituent, allows for diverse chemical modifications. The thiazole core is a privileged scaffold found in numerous biologically active compounds, including a variety of kinase inhibitors.[1][2][3] This document provides detailed protocols for palladium-catalyzed cross-coupling reactions—Suzuki, Buchwald-Hartwig, Sonogashira, and Heck—to functionalize the 2-position of the thiazole ring. Additionally, it outlines the relevance of the resulting 2-substituted-5-aminomethylthiazole derivatives as potential modulators of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and Wnt pathways.[1][4][5]

Data Presentation: Reaction Parameters and Expected Yields

The following tables summarize typical reaction conditions for palladium-catalyzed cross-coupling reactions with 2-chlorothiazole derivatives. Note that yields are highly substrate-dependent and optimization is often necessary. For reactions involving this compound, protection of the aminomethyl group (e.g., as a Boc-carbamate) is recommended to prevent side reactions.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterCondition
Reactants 2-Chloro-5-(Boc-aminomethyl)thiazole, Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (5 mol%)
Base K₂CO₃ (2 equiv) or Cs₂CO₃ (2 equiv)
Solvent 1,4-Dioxane/H₂O (4:1) or DMF
Temperature 80-100 °C
Time 12-24 h
Expected Yield 60-90%

Table 2: Buchwald-Hartwig Amination Conditions

ParameterCondition
Reactants 2-Chloro-5-(Boc-aminomethyl)thiazole, Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand XPhos (4 mol%) or BINAP (4 mol%)
Base NaOtBu (1.4 equiv) or Cs₂CO₃ (2 equiv)
Solvent Toluene or 1,4-Dioxane
Temperature 100-120 °C
Time 18-24 h
Expected Yield 50-85%

Table 3: Sonogashira Coupling Conditions

ParameterCondition
Reactants 2-Chloro-5-(Boc-aminomethyl)thiazole, Terminal Alkyne (1.2 equiv)
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)
Co-catalyst CuI (5 mol%)
Base Et₃N (3 equiv) or DIPA (3 equiv)
Solvent THF or DMF
Temperature 60-80 °C
Expected Yield 65-95%

Table 4: Heck Coupling Conditions

ParameterCondition
Reactants 2-Chloro-5-(Boc-aminomethyl)thiazole, Alkene (1.5 equiv)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(o-tolyl)₃ (10 mol%)
Base Et₃N (2 equiv) or K₂CO₃ (2 equiv)
Solvent DMF or Acetonitrile
Temperature 100-140 °C
Time 16-48 h
Expected Yield 40-75%

Experimental Protocols

Protection of the Aminomethyl Group (Boc Protection)

Prior to cross-coupling, the primary amine of this compound should be protected to avoid undesired side reactions.

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a base such as triethylamine (Et₃N, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain tert-butyl ((2-chloro-1,3-thiazol-5-yl)methyl)carbamate.

General Procedure for Suzuki-Miyaura Coupling

This protocol describes the synthesis of 2-aryl-5-(Boc-aminomethyl)thiazole derivatives.

  • To an oven-dried Schlenk flask, add tert-butyl ((2-chloro-1,3-thiazol-5-yl)methyl)carbamate (1.0 equiv), the corresponding arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol details the synthesis of 2-(arylamino)-5-(Boc-aminomethyl)thiazole derivatives.

  • In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a suitable ligand (e.g., XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add tert-butyl ((2-chloro-1,3-thiazol-5-yl)methyl)carbamate (1.0 equiv).

  • Remove the tube from the glovebox and add the amine (1.2 equiv) and anhydrous, degassed toluene under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon cooling, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Deprotection of the Boc Group

To obtain the final product with a free aminomethyl group:

  • Dissolve the Boc-protected compound in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the mixture at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • The resulting amine salt can be used directly or neutralized with a base to obtain the free amine.

Signaling Pathways and Biological Relevance

2-Aminothiazole derivatives are known to be potent inhibitors of various protein kinases, playing a crucial role in regulating cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of cancer. The compounds synthesized from this compound are of significant interest for their potential to modulate these pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][6] Its aberrant activation is frequently observed in many types of cancer.[7] 2-Aminothiazole-based molecules have been developed as inhibitors of key kinases in this pathway, such as PI3K and Akt.[1][6]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-aminothiazole derivatives.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis. Its dysregulation is strongly associated with the initiation and progression of several cancers.[5] Small molecule inhibitors targeting components of the Wnt pathway are actively being pursued as potential cancer therapeutics.[4] Certain aminothiazole derivatives have been identified as inhibitors of this pathway.[4]

Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex beta_Catenin_off β-catenin Destruction_Complex->beta_Catenin_off Phosphorylates Proteasome Proteasome beta_Catenin_off->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh Dsh->Destruction_Complex Inhibits beta_Catenin_on β-catenin TCF_LEF TCF/LEF beta_Catenin_on->TCF_LEF Accumulates & Translocates to Nucleus Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Inhibitor 2-Aminothiazole Derivative Inhibitor->beta_Catenin_on Inhibits (e.g., TCF interaction)

Caption: Simplified Wnt/β-catenin signaling pathway and potential inhibition by 2-aminothiazole derivatives.

Experimental Workflow

The general workflow for the synthesis of 2-substituted-5-aminomethylthiazole derivatives involves a protection step, followed by the core cross-coupling reaction, and a final deprotection step.

Experimental_Workflow Start This compound Protection Boc Protection Start->Protection Protected_Intermediate 2-Chloro-5-(Boc-aminomethyl)thiazole Protection->Protected_Intermediate Coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) Protected_Intermediate->Coupling Coupled_Product Protected 2-Substituted Intermediate Coupling->Coupled_Product Deprotection Boc Deprotection (TFA or HCl) Coupled_Product->Deprotection Final_Product 2-Substituted-5-aminomethylthiazole Deprotection->Final_Product

Caption: General experimental workflow for the synthesis of 2-substituted-5-aminomethylthiazole derivatives.

References

Application Notes and Protocols for the Quantification of 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-aminomethylthiazole is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and robust analytical methods for its quantification are crucial for ensuring the quality, safety, and efficacy of the final drug products. The presence of impurities, even in trace amounts, can significantly impact the pharmacological and toxicological properties of the active pharmaceutical ingredient (API).[1] This document provides detailed application notes and protocols for the quantitative analysis of this compound, drawing upon established methods for analogous aminothiazole and chlorothiazole derivatives.

The primary analytical techniques for the quantification of thiazole derivatives are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[2][3] HPLC-UV is a widely accessible and robust method for purity assessment and quantification, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level analysis and quantification in complex matrices.[2][3]

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a powerful and versatile technique for the routine analysis of this compound. A reversed-phase method is typically employed, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase.[2]

Experimental Protocol: HPLC-UV Quantification

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm particle size) or equivalent.[2][4]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% v/v orthophosphoric acid in water) and an organic solvent (e.g., acetonitrile). A starting point could be a 55:45 (v/v) mixture of 0.1% orthophosphoric acid in water and acetonitrile.[3][4]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 40 °C.[2]

  • Injection Volume: 10 µL.[2]

  • Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound should be determined using a UV-Vis spectrophotometer. For similar aminothiazole compounds, a wavelength of 272 nm has been used.[3][4]

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of the mobile phase).

    • Perform serial dilutions to prepare a series of calibration standards at different concentrations.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a known volume of the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective quantification, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[2][3] This technique combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

Experimental Protocol: LC-MS/MS Quantification

  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm) or equivalent.[3]

  • Mobile Phase: A gradient mixture of an aqueous solution with a volatile modifier (e.g., 5 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., a mixture of methanol and acetonitrile with 0.1% formic acid).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically suitable for aminothiazole compounds.[2]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and an internal standard. The specific MRM transitions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer.

  • Sample Preparation (from a biological matrix):

    • Protein Precipitation: To a known volume of the sample (e.g., plasma), add a precipitating agent like acetonitrile or methanol (typically 3 volumes).[3]

    • Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge to pellet the precipitated proteins.

    • Supernatant Collection: Carefully collect the supernatant containing the analyte.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

  • Data Analysis:

    • Prepare calibration standards in the same matrix as the samples.

    • Analyze the samples and calibration standards by LC-MS/MS.

    • Quantify the concentration of this compound using the calibration curve constructed from the peak area ratios of the analyte to the internal standard.

Quantitative Data Summary

Since no direct quantitative data for this compound is publicly available, the following table summarizes the performance of HPLC-UV and LC-MS/MS methods for a novel aminothiazole derivative (21MAT), which can serve as a reference for expected analytical performance.[3]

ParameterHPLC-UV Method (for 21MAT)LC-MS/MS Method (for 21MAT)
Linearity Range 0.5 - 1.5 mg/mL1.25 - 1250 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantitation (LOQ) Not Reported1.25 ng/mL
Accuracy Within acceptable limitsWithin acceptable limits
Precision Within acceptable limitsWithin acceptable limits

Visualizations

The following diagrams illustrate the general workflows for the analytical quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Filtration B->C D Injection C->D E Chromatographic Separation (C18 Column) D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve G->H I Quantification H->I

Caption: General workflow for HPLC-UV quantification.

LCMSMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis P1 Protein Precipitation P2 Centrifugation P1->P2 P3 Supernatant Collection P2->P3 P4 Evaporation & Reconstitution P3->P4 A1 Injection P4->A1 A2 Chromatographic Separation A1->A2 A3 ESI Ionization A2->A3 A4 MS/MS Detection (MRM) A3->A4 D1 Peak Area Ratio A4->D1 D2 Calibration Curve D1->D2 D3 Concentration Determination D2->D3

Caption: General workflow for LC-MS/MS quantification.

References

Navigating the Chemistry of Thiazoles: Application Notes and Safety Protocols for 2-Chloro-5-aminomethylthiazole and its Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a detailed guide to the safe handling procedures and applications of 2-Chloro-5-aminomethylthiazole and its closely related precursor, 2-Chloro-5-chloromethylthiazole. A significant disparity in available safety data exists between these two compounds, with comprehensive information available for the chloromethyl analogue, and very limited data for the aminomethyl derivative. This document will clearly distinguish between the two, providing detailed protocols for the former and precautionary guidelines for the latter.

Executive Summary

2-Chloro-5-chloromethylthiazole is a key intermediate in the synthesis of pharmaceuticals, such as the anti-HIV drug Ritonavir, and a new generation of neonicotinoid insecticides like thiamethoxam and clothianidin.[1][2] Its high reactivity, attributed to the chloromethyl group, makes it a versatile building block in organic synthesis.[1][3] However, this reactivity also necessitates stringent safety protocols due to its toxic and corrosive nature.

Conversely, this compound is a derivative for which detailed public safety and handling information is scarce. While some physical properties can be predicted, the absence of a comprehensive Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) requires users to handle this compound with extreme caution, assuming a high level of toxicity based on its structural similarity to other reactive thiazole compounds.

Section 1: 2-Chloro-5-chloromethylthiazole - A Detailed Profile

Physicochemical and Hazard Data

A comprehensive summary of the physical, chemical, and hazard properties of 2-Chloro-5-chloromethylthiazole is presented in the tables below, compiled from various safety data sheets.

Property Value References
Molecular Formula C₄H₃Cl₂NS
Molecular Weight 168.04 g/mol
Appearance White to light yellow crystal or colorless to light yellow liquid
Melting Point 29-31 °C
Relative Density 1.503
Refractive Index 1.571 (at 20°C)
Solubility Insoluble in water. Soluble in organic solvents like methanol.
Hazard Classification Details References
GHS Pictograms Corrosion, Skull and Crossbones, Environmental Hazard
Signal Word Danger
Hazard Statements H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H411: Toxic to aquatic life with long lasting effects.[4]
Precautionary Statements P260, P273, P280, P301+P312, P303+P361+P353, P305+P351+P338
Safe Handling and Storage Protocol

Engineering Controls:

  • Work exclusively in a well-ventilated chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

Handling Procedures:

  • Before use, ensure all PPE is correctly worn.

  • Handle the compound in a fume hood to avoid inhalation of vapors or dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use spark-proof tools and equipment to prevent ignition.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

  • Keep the container tightly closed.

  • Recommended storage temperature is 2-8°C.

Emergency and First Aid Procedures
  • In case of skin contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

  • In case of eye contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Protocol

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • Wear appropriate PPE, including respiratory protection.

  • Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal.

  • Do not allow the material to enter drains or waterways.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

  • The compound should be treated as hazardous waste.

Experimental Workflow: Synthesis of an Amine Derivative (Illustrative)

The following diagram illustrates a general workflow for the use of 2-Chloro-5-chloromethylthiazole in a nucleophilic substitution reaction to synthesize an amine derivative, a common step in the development of more complex molecules.

experimental_workflow reagents Reagents: 2-Chloro-5-chloromethylthiazole Amine (R-NH2) Base (e.g., Et3N) Solvent (e.g., THF) setup Reaction Setup: Inert atmosphere (N2/Ar) Dry glassware Add amine and base to solvent reagents->setup addition Addition: Slowly add 2-Chloro-5- chloromethylthiazole solution at 0°C setup->addition reaction Reaction: Stir at room temperature Monitor by TLC/LC-MS addition->reaction workup Aqueous Workup: Quench with water Extract with organic solvent reaction->workup purification Purification: Dry organic layer (Na2SO4) Concentrate in vacuo Column chromatography workup->purification product Final Product: 2-Chloro-5-((R-amino)methyl)thiazole Characterization (NMR, MS) purification->product

Illustrative workflow for amine synthesis.

Section 2: this compound - A Precautionary Profile

Disclaimer: The following information is based on limited available data. A comprehensive risk assessment has not been performed due to the lack of a published MSDS/SDS. This compound should be handled with extreme caution by experienced professionals only.

Predicted Physicochemical Properties
Property Predicted Value References
Density 1.427 ± 0.06 g/cm³[5]
pKa 7.68 ± 0.29[5]
Form Oil[5]
Solubility Slightly soluble in Chloroform and Methanol[5]
Storage Temperature 2–8 °C under inert gas (Nitrogen or Argon)[5]
General Safe Handling and Storage Protocol (Precautionary)

Due to the absence of specific toxicity data, it is prudent to treat this compound as a highly toxic and reactive compound. The protocols outlined for its chloromethyl precursor should be considered the minimum safety standard.

Key Precautions:

  • Assume High Toxicity: Handle with the same level of caution as a substance with known high acute toxicity.

  • Strict Engineering Controls: Use of a fume hood is mandatory. For any procedures with a higher risk of exposure (e.g., heating, aerosol generation), consider the use of a glovebox.

  • Enhanced PPE: In addition to standard PPE, consider double-gloving and the use of a respirator with a suitable cartridge as a default.

  • Inert Atmosphere: The predicted storage conditions suggest sensitivity to air or moisture. Handle and store under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Small Scale Operations: Initially, work with the smallest possible quantities to minimize risk.

Hazard Communication and Logical Relationships

The following diagram illustrates the logical relationship between the known hazards of the precursor and the inferred, precautionary approach for the aminomethyl derivative.

hazard_relationship cluster_precursor 2-Chloro-5-chloromethylthiazole cluster_derivative This compound precursor Known Hazards: Toxic (Dermal/Oral) Corrosive Skin Sensitizer Aquatic Toxicity derivative Inferred Hazards (Precautionary): Assume High Toxicity Potential Corrosive/Irritant Potential Sensitizer precursor->derivative Structural Similarity Implies Potential for Similar Hazard Profile handling_protocol Strict Handling Protocol: Mandatory Fume Hood Enhanced PPE Inert Atmosphere Small Scale Use derivative->handling_protocol Leads to

Inferred hazard assessment and handling logic.

Conclusion

While 2-Chloro-5-chloromethylthiazole is a well-characterized and invaluable chemical intermediate, its safe use is contingent upon strict adherence to established safety protocols. For its derivative, this compound, the current lack of comprehensive safety data mandates a highly precautionary approach. Researchers and drug development professionals are urged to exercise extreme caution and conduct thorough risk assessments before using this compound. Further safety testing and publication of a detailed MSDS for this compound are strongly encouraged to ensure the safety of all personnel in the scientific community.

References

Application of 2-Chloro-5-aminomethylthiazole and its Chloro-analogue in the Synthesis of Neonicotinoid Insecticides: Thiamethoxam and Clothianidin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of the neonicotinoid insecticides Thiamethoxam and Clothianidin. The primary focus is on the industrial synthesis routes utilizing the key intermediate 2-chloro-5-chloromethylthiazole (CCMT), as this is the most extensively documented and commercially practiced method. Additionally, a less common synthetic pathway for Clothianidin employing 2-chloro-5-aminomethylthiazole is also described, based on available patent literature.

Executive Summary

The synthesis of the widely used neonicotinoid insecticides, Thiamethoxam and Clothianidin, predominantly involves the key building block 2-chloro-5-chloromethylthiazole (CCMT). For Thiamethoxam, the synthesis is typically achieved through the condensation of CCMT with 3-methyl-4-nitroimino-1,3,5-oxadiazinane. The synthesis of Clothianidin often involves the reaction of CCMT with a suitable nitroguanidine derivative or through the decomposition of a triazine intermediate. While this compound is a known hydrolytic degradation product of Thiamethoxam, its direct use as a synthetic precursor is less common. However, a patented method for Clothianidin synthesis from this compound has been reported.

This document outlines the detailed experimental protocols, presents quantitative data in tabular format for easy comparison, and provides visual diagrams of the synthetic pathways and experimental workflows to aid in understanding the chemical processes.

Data Presentation: Synthesis of Thiamethoxam and Clothianidin

The following tables summarize the quantitative data from various synthetic protocols for Thiamethoxam and Clothianidin, primarily using 2-chloro-5-chloromethylthiazole as the starting material.

Table 1: Synthesis of Thiamethoxam from 2-chloro-5-chloromethylthiazole

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-chloro-5-chloromethylthiazole3-methyl-4-nitroimino perhydro-1,3,5-oxadiazineTetramethylammonium hydroxide, Potassium carbonateDimethyl carbonate670.8382-[1]
2-chloro-5-chloromethylthiazole3-methyl-N-nitro-1,3,5,oxadiazinan-4-iminePotassium carbonate, Triethyl benzyl ammonium chloride (TEBA)Dimethylformamide (DMF)65->9098[2][3][4]
2-chloro-5-chloromethylthiazole3-methyl-4-nitroimino perhydro-1,3,5-oxadiazinePotassium carbonateComposite solvent (e.g., Dimethyl carbonate, Dichloromethane)----[5]

Table 2: Synthesis of Clothianidin from 2-chloro-5-chloromethylthiazole

Reactant 1Reactant 2Catalyst/BaseSolventTemperature (°C)Time (h)Overall Yield (%)Purity (%)Reference
2-chloro-5-chloromethylthiazole1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazinePotassium carbonateN,N-dimethylformamide40-50-90.499.1[6]
2-chloro-5-chloromethylthiazole1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazinePotassium carbonate, Tetra alkyl ammonium hydroxideWater-5 to 60-90.899.45[7]
2-chloro-5-chloromethylthiazole(Z)-1-methyl-N-nitro-5-propyl-1,3,5-triazinan-2-imineAcid-binding agent---77 (overall)-[8]

Table 3: Synthesis of Clothianidin from this compound

Reactant 1Reactant 2Yield (%)Reference
5-aminomethyl-2-chlorothiazole1,2-dimethyl-3-nitro isothiourea67[7]

Experimental Protocols

Synthesis of Thiamethoxam from 2-chloro-5-chloromethylthiazole

This protocol is based on a common industrial synthesis method.[1]

Materials:

  • 2-chloro-5-chloromethylthiazole

  • 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine

  • Dimethyl carbonate

  • Tetramethylammonium hydroxide

  • Potassium carbonate

  • Hydrochloric acid

  • Water

Procedure:

  • To a reaction vessel, add 44.53g (0.278 mol) of 3-methyl-4-nitroimino perhydro-1,3,5-oxadiazine, 148.8g of dimethyl carbonate, and 40.65g (0.242 mol) of 2-chloro-5-chloromethylthiazole.

  • Slowly add a mixture of 1g of tetramethylammonium hydroxide, 58g of potassium carbonate, and 130g of dimethyl carbonate.

  • After the reaction is complete (monitored by a suitable analytical technique such as HPLC), add 150 ml of water to the reaction mixture.

  • Adjust the pH of the solution to 6.5 using hydrochloric acid.

  • Allow the mixture to stand and separate the layers.

  • Concentrate the organic layer under reduced pressure.

  • Cool the concentrated solution to induce crystallization.

  • Filter the solid product and dry to obtain Thiamethoxam.

Synthesis of Clothianidin from 2-chloro-5-chloromethylthiazole

This protocol describes a two-step synthesis involving the formation and subsequent decomposition of a triazine intermediate.[6]

Materials:

  • 2-chloro-5-chloromethylthiazole

  • 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine

  • N,N-dimethylformamide (DMF)

  • Potassium carbonate

  • Saturated brine solution

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Dilute hydrochloric acid

Procedure:

Step 1: Synthesis of 1-(2-chloro-thiazole-5-methyl)-2-nitroimino-3-methyl-5-n-propyl-hexahydro-1,3,5-triazine

  • In a reaction vessel, dissolve 1-methyl-5-propyl-2-nitroimino-hexahydro-1,3,5-triazine and potassium carbonate in N,N-dimethylformamide.

  • Control the temperature at 20-25°C and add a solution of 2-chloro-5-chloromethylthiazole in N,N-dimethylformamide dropwise over 30 minutes.

  • Slowly raise the temperature to 40-50°C and monitor the reaction progress by HPLC until the starting triazine is consumed.

  • Filter the reaction mixture while hot.

  • To the filtrate, add a mixture of saturated brine and an organic solvent (e.g., ethyl acetate) at 20-25°C.

  • Stir, extract, and separate the organic phase.

  • Filter the organic phase and cool the filtrate to below 0°C to crystallize the intermediate product.

  • Collect the solid by suction filtration.

Step 2: Synthesis of Clothianidin

  • Decompose the intermediate product obtained in Step 1 under the effect of dilute hydrochloric acid to yield Clothianidin.

Synthesis of Clothianidin from this compound

This protocol is based on a patented synthetic route.[7]

Materials:

  • 5-aminomethyl-2-chlorothiazole

  • 1,2-dimethyl-3-nitro isothiourea

Procedure:

  • React 5-aminomethyl-2-chlorothiazole with 1,2-dimethyl-3-nitro isothiourea under appropriate reaction conditions to produce Clothianidin. (Note: The patent provides limited detail on the specific reaction conditions such as solvent, temperature, and reaction time).

Visualizations

Synthesis of Thiamethoxam

Thiamethoxam_Synthesis CCMT 2-chloro-5-chloromethylthiazole Conditions Base (K2CO3) Catalyst (e.g., TEBA) Solvent (e.g., DMF) CCMT->Conditions Oxadiazine 3-methyl-4-nitroimino- 1,3,5-oxadiazinane Oxadiazine->Conditions Thiamethoxam Thiamethoxam Conditions->Thiamethoxam

Caption: Synthetic pathway for Thiamethoxam.

Synthesis of Clothianidin (from CCMT)

Clothianidin_Synthesis_CCMT CCMT 2-chloro-5-chloromethylthiazole Step1_Conditions Base (K2CO3) Solvent (DMF) CCMT->Step1_Conditions Triazine Nitroimino-hexahydro- triazine derivative Triazine->Step1_Conditions Intermediate Triazine Intermediate Step2_Conditions Dilute HCl Intermediate->Step2_Conditions Step1_Conditions->Intermediate Step 1 Clothianidin Clothianidin Step2_Conditions->Clothianidin Step 2

Caption: Two-step synthesis of Clothianidin from CCMT.

Synthesis of Clothianidin (from this compound)

Clothianidin_Synthesis_Amino AminoThiazole This compound Reaction Reaction AminoThiazole->Reaction Isothiourea 1,2-dimethyl-3-nitro isothiourea Isothiourea->Reaction Clothianidin Clothianidin Reaction->Clothianidin

Caption: Synthesis of Clothianidin from the amino-thiazole precursor.

References

Application Notes and Protocols: Reaction of 2-Chloro-5-aminomethylthiazole with Electrophilic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and protocols for the reaction of 2-chloro-5-aminomethylthiazole with various electrophilic reagents. This information is valuable for researchers engaged in the synthesis of novel thiazole derivatives for potential applications in drug discovery and materials science.

Introduction

This compound is a versatile bifunctional molecule featuring a nucleophilic primary amine and a thiazole ring substituted with an electron-withdrawing chlorine atom. The aminomethyl group serves as a key handle for introducing a wide variety of functional groups through reactions with electrophiles, leading to the generation of diverse chemical libraries. These derivatives are of significant interest in medicinal chemistry, as the thiazole scaffold is a common feature in many biologically active compounds. This document outlines the general reactivity and provides detailed protocols for the acylation, sulfonylation, alkylation, urea formation, and Schiff base formation of this compound.

General Reactivity

The primary amino group of this compound is a potent nucleophile and readily reacts with a range of electrophilic reagents. The general reaction scheme is depicted below:

G reagents This compound + Electrophile (E+) product Substituted Product reagents->product Nucleophilic Attack byproduct Byproduct (e.g., HCl, H2O) G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A This compound D Reaction Mixture A->D B Electrophile B->D C Solvent + Base C->D E Quenching/Washing D->E F Extraction E->F G Drying & Concentration F->G H Crude Product G->H I Recrystallization or Column Chromatography H->I J Pure Product I->J K NMR, MS, IR, M.p. J->K

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-aminomethylthiazole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds in two main stages: the synthesis of the intermediate 2-Chloro-5-chloromethylthiazole (CCMT), followed by its amination.

Issue 1: Low Yield of 2-Chloro-5-chloromethylthiazole (CCMT)

Potential Cause Recommended Solution
Inefficient Chlorination - Ensure the use of an appropriate molar excess of the chlorinating agent (e.g., chlorine, sulfuryl chloride). Typically, 1.15 to 1.40 equivalents are recommended. - Monitor the reaction temperature closely; for many processes, a low temperature (-10°C to 15°C) is crucial for selectivity and to prevent side reactions.[1]
Suboptimal Solvent Choice - Dipolar aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred. Acetonitrile is a common and effective choice.[1]
Poor Quality Starting Material - Use freshly distilled or purified 2-haloallyl isothiocyanate to avoid impurities that can interfere with the reaction.
Incomplete Reaction - Extend the reaction time and monitor progress by an appropriate analytical method, such as Gas Chromatography (GC).[2]
Product Degradation During Workup - After the reaction, degassing the mixture under reduced pressure at a low temperature (30-35°C) can help remove excess reagents and byproducts without degrading the CCMT.[3] - During purification by distillation, the presence of a polyether can help to obtain a purer product.[3]

Issue 2: Formation of Impurities during CCMT Synthesis

Potential Cause Recommended Solution
Side Reactions due to High Temperature - Maintain the recommended low-temperature profile throughout the addition of the chlorinating agent and the reaction period.
Excess Chlorinating Agent - Carefully control the stoichiometry of the chlorinating agent to avoid over-chlorination or other side reactions.
Presence of Water - Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the starting materials or intermediates.

Issue 3: Low Yield of this compound during Amination

Potential Cause Recommended Solution
Inefficient Amination Reagent - For direct amination, use a large excess of ammonia in a suitable solvent to drive the reaction forward and minimize the formation of secondary and tertiary amines. - Consider alternative amination methods such as the Gabriel synthesis or the Delépine reaction for potentially higher yields and cleaner reactions.[4][5][6]
Side Reactions (e.g., Dimerization, Polymerization) - Maintain a low reaction temperature during the addition of the amination reagent. - Use a dilute solution of CCMT to reduce the likelihood of intermolecular side reactions.
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - If the reaction stalls, consider a moderate increase in temperature, but be mindful of potential side reactions.
Product Loss During Workup and Purification - The product is a primary amine and can be basic. Careful pH adjustment during aqueous workup is necessary to ensure the product is in the desired form (free base or salt) for extraction. - Purification by column chromatography may be necessary to separate the desired primary amine from any unreacted starting material and byproducts.

Issue 4: Difficulty in Purifying the Final Product

Potential Cause Recommended Solution
Presence of Over-alkylation Products - If direct amination with ammonia is used, secondary and tertiary amines can form. The Gabriel and Delépine reactions are designed to avoid this issue.[3][7] - Purification via column chromatography with a suitable solvent system can help separate these closely related compounds.
Residual Starting Material (CCMT) - Ensure the amination reaction has gone to completion. If necessary, use a slight excess of the aminating agent.
Formation of Phthalhydrazide (in Gabriel Synthesis) - Phthalhydrazide, a byproduct of the hydrazine workup in the Gabriel synthesis, can sometimes be difficult to remove completely.[6] Washing the crude product with a suitable solvent or recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield of 2-Chloro-5-chloromethylthiazole (CCMT)?

A1: Precise temperature control is one of the most critical factors. The chlorination reaction is often exothermic, and maintaining a low and stable temperature (typically between -10°C and 15°C) is essential to minimize the formation of byproducts and improve the overall yield and purity of the CCMT.[1]

Q2: Which amination method is recommended for the conversion of CCMT to this compound to maximize yield?

A2: While direct amination with ammonia is a straightforward approach, it can lead to the formation of secondary and tertiary amine byproducts due to over-alkylation. For a cleaner reaction and potentially higher yield of the primary amine, the Gabriel synthesis or the Delépine reaction are highly recommended alternatives.[3][4][5][6][7] These methods are specifically designed to produce primary amines selectively.

Q3: How can I monitor the progress of the reactions?

A3: For the synthesis of CCMT, Gas Chromatography (GC) is an effective method to monitor the consumption of the starting material and the formation of the product.[2] For the amination step, Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for tracking the conversion of CCMT to the desired amine.

Q4: What are the common impurities I should look out for?

A4: In the CCMT synthesis, impurities can include over-chlorinated products and byproducts from side reactions if the temperature is not well-controlled. In the amination step, particularly with direct amination, the main impurities are the secondary and tertiary amines formed from over-alkylation. If using the Gabriel synthesis, residual phthalimide or N-alkylated phthalimide, and the phthalhydrazide byproduct from the workup, are potential impurities.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. The reagents used in this synthesis are hazardous. Chlorinating agents like chlorine and sulfuryl chloride are corrosive and toxic. 2-Chloro-5-chloromethylthiazole itself is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation

Table 1: Summary of Reaction Conditions for 2-Chloro-5-chloromethylthiazole (CCMT) Synthesis

Starting Material Chlorinating Agent (Equivalents) Solvent Temperature (°C) Yield (%) Reference
2-Chloroallyl isothiocyanateChlorine (1.375)Acetonitrile10 to 1593Patent CN1126746C
2-Chloroallyl isothiocyanateChlorine (1.375)Acetonitrile10 to 15, then -1071US Patent 6,214,998 B1[1]
2,3-Dichloropropene & Sodium thiocyanateSulfuryl chlorideTolueneNot specified81.3Patent CN102020633A[8]
cis- and trans-3-Chloropropenyl isothiocyanatesChlorine (~1)ChloroformReflux43ChemicalBook CB7255325[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT) from 2-Chloroallyl isothiocyanate

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet tube, and a condenser connected to a scrubber, dissolve 2-chloroallyl isothiocyanate (1.0 eq) in anhydrous acetonitrile (2-4 parts by volume).

  • Cooling: Cool the solution to 10-15°C using an ice-salt bath.

  • Chlorination: Bubble chlorine gas (1.15-1.40 eq) through the solution while maintaining the temperature between 10°C and 15°C. The addition should be done at a rate that allows for effective temperature control.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 20-25°C for 2 hours. Monitor the reaction progress by GC until the starting material is consumed.

  • Workup: Cool the reaction mixture to -15°C to -20°C to crystallize the 2-chloro-5-chloromethylthiazole hydrochloride. Filter the crystals and wash with cold acetonitrile. The crude product can be liberated by adding water at 30-40°C and separating the organic phase.[1]

Protocol 2: Synthesis of this compound via Delépine Reaction

  • Formation of the Hexamethylenetetraminium Salt: In a round-bottom flask, dissolve 2-Chloro-5-chloromethylthiazole (1.0 eq) in chloroform. Add hexamethylenetetramine (1.0-1.2 eq) to the solution. Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution.[3][4]

  • Isolation of the Salt: Filter the precipitated salt and wash it with cold chloroform. The salt can often be used in the next step without further purification.

  • Hydrolysis: Suspend the hexamethylenetetraminium salt in a mixture of ethanol and concentrated hydrochloric acid. Reflux the mixture for several hours until the hydrolysis is complete (monitor by TLC).

  • Workup and Isolation: After cooling, a precipitate of ammonium chloride may form, which can be removed by filtration. The filtrate is then concentrated under reduced pressure. The residue is dissolved in water and washed with an organic solvent to remove any non-basic impurities. The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 10 and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_0 Stage 1: CCMT Synthesis cluster_1 Stage 2: Amination Start 2-Haloallyl Isothiocyanate Chlorination Chlorination (e.g., Cl2, SO2Cl2) -10 to 15°C Start->Chlorination Acetonitrile CCMT_HCl 2-Chloro-5-chloromethylthiazole Hydrochloride Chlorination->CCMT_HCl CCMT 2-Chloro-5-chloromethylthiazole (CCMT) CCMT_HCl->CCMT Aqueous Workup Amination Amination Method (e.g., Delépine Reaction) CCMT->Amination Final_Product This compound Amination->Final_Product Purification Purification (Chromatography/Distillation) Final_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_CCMT CCMT Synthesis Issues cluster_Amination Amination Step Issues Start Low Yield of This compound Low_CCMT_Yield Low CCMT Yield Start->Low_CCMT_Yield Impure_CCMT Impure CCMT Start->Impure_CCMT Low_Amination_Yield Low Amination Yield Start->Low_Amination_Yield Purification_Difficulty Purification Difficulty Start->Purification_Difficulty Check_Temp Check_Temp Low_CCMT_Yield->Check_Temp Check Temperature Control Check_Reagents Check_Reagents Low_CCMT_Yield->Check_Reagents Check Reagent Stoichiometry Check_Side_Reactions Check_Side_Reactions Impure_CCMT->Check_Side_Reactions Investigate Side Reactions Choose_Method Choose_Method Low_Amination_Yield->Choose_Method Optimize Amination Method (e.g., Gabriel, Delépine) Control_Conditions Control_Conditions Low_Amination_Yield->Control_Conditions Control Reaction Conditions (Temp, Concentration) Analyze_Impurities Analyze_Impurities Purification_Difficulty->Analyze_Impurities Identify Impurities (TLC, LC-MS) Optimize_Purification Optimize_Purification Purification_Difficulty->Optimize_Purification Optimize Purification Technique

Caption: Troubleshooting logic for low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 2-Chloro-5-aminomethylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include unreacted starting material (2-chloro-5-chloromethylthiazole), over-aminated byproducts (bis-(2-chloro-5-thiazolylmethyl)amine), and residual solvents from the reaction and workup.

Q2: What is the recommended first step for purifying crude this compound?

A2: An initial acid-base extraction is often recommended. As an amine, this compound can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous phase and extraction with an organic solvent will yield a partially purified product.

Q3: Which purification techniques are most effective for achieving high purity?

A3: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are recrystallization and column chromatography. For analytical and small-scale preparative purposes, High-Performance Liquid Chromatography (HPLC) can also be employed.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent choice.- Cooling the solution too quickly.- Insufficient washing of the crystals.- Screen for a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote gradual crystal formation.- Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual impurities.
Oily Product Instead of Crystals - The presence of impurities is depressing the melting point.- The compound is forming a supersaturated solution.- Attempt to purify a small portion of the oil by column chromatography to obtain a seed crystal. Add the seed crystal to the oil to induce crystallization.- Try adding a non-polar "anti-solvent" (e.g., hexane, heptane) dropwise to a solution of the oil in a more polar solvent (e.g., ethyl acetate, dichloromethane) to precipitate the product.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- Inappropriate stationary phase.- Optimize the eluent system using Thin Layer Chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in hexane or dichloromethane with a small percentage of a basic modifier like triethylamine to prevent peak tailing.- Ensure the amount of crude material loaded is appropriate for the column size (typically 1-5% of the silica gel weight).- For a basic compound like this compound, using neutral or basic alumina, or treating silica gel with a base (e.g., triethylamine) can improve separation.
Product Degradation During Purification - The compound may be sensitive to prolonged exposure to acidic or basic conditions or heat.- Neutralize the crude product after any acid-base extraction.- If using silica gel chromatography, which can be slightly acidic, consider using a neutral stationary phase or adding a basic modifier to the eluent.- Avoid excessive heating during recrystallization.

Quantitative Data Summary

The following tables summarize typical data for the purification of this compound. Please note that these values can vary based on the specific experimental conditions and the initial purity of the crude material.

Table 1: Recrystallization Data

Solvent SystemInitial Purity (%)Final Purity (%)Recovery (%)
Isopropanol/Water~85>9870-80
Toluene~90>9965-75
Ethyl Acetate/Hexane~80>9775-85

Table 2: Column Chromatography Data

Stationary PhaseEluent SystemInitial Purity (%)Final Purity (%)Yield (%)
Silica GelDichloromethane/Methanol (98:2 to 95:5) + 0.5% Triethylamine~85>9980-90
Neutral AluminaEthyl Acetate/Hexane (1:1 to 2:1)~90>9985-95

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for purifying crude this compound that is already of moderate purity (>85%).

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., isopropanol, toluene, ethyl acetate) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but result in poor solubility when cold.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from a wider range of impurities.

  • Stationary Phase and Eluent Selection: Using TLC, determine a suitable mobile phase that provides good separation of the desired product from impurities. A typical Rf value for the product should be around 0.2-0.4. A common stationary phase is silica gel.

  • Column Packing: Prepare a slurry of the stationary phase in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of the stationary phase and dry it before loading it onto the column.

  • Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Extraction Acid-Base Extraction Crude->Extraction Purity_Check1 Purity Analysis (TLC/HPLC) Extraction->Purity_Check1 Recrystallization Recrystallization Purity_Check1->Recrystallization High Purity (>90%) Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Low Purity (<90%) Pure_Product Pure Product (>99%) Recrystallization->Pure_Product Waste Impurities/Waste Recrystallization->Waste Column_Chromatography->Pure_Product Column_Chromatography->Waste

Caption: Decision workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt Issue Problem Encountered? Start->Issue Low_Purity Low Purity Issue->Low_Purity Yes Oily_Product Oily Product Issue->Oily_Product Yes Poor_Separation Poor Separation Issue->Poor_Separation Yes Solution Implement Solution Issue->Solution No Check_Solvent Check Recrystallization Solvent Low_Purity->Check_Solvent Check_Cooling Check Cooling Rate Low_Purity->Check_Cooling Seed_Crystal Use Seed Crystal Oily_Product->Seed_Crystal Anti_Solvent Try Anti-Solvent Oily_Product->Anti_Solvent Optimize_Eluent Optimize Eluent (TLC) Poor_Separation->Optimize_Eluent Check_Loading Check Column Loading Poor_Separation->Check_Loading Check_Solvent->Solution Check_Cooling->Solution Seed_Crystal->Solution Anti_Solvent->Solution Optimize_Eluent->Solution Check_Loading->Solution

Identifying and minimizing byproducts in aminothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during aminothiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aminothiazoles and what are its primary challenges?

A1: The most prevalent method is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative.[1] While effective, common challenges include the formation of isomeric byproducts, low yields, and difficulties in product purification.[1]

Q2: What is the major byproduct of concern when using an N-substituted thiourea in the Hantzsch synthesis?

A2: When using an N-monosubstituted thiourea, a significant byproduct is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1] The formation of this isomer is particularly favored under acidic reaction conditions.[1]

Q3: How does reaction pH influence the formation of the 2-imino-2,3-dihydrothiazole byproduct?

A3: The reaction's regioselectivity is highly dependent on the pH. In neutral or basic conditions, the reaction typically yields the desired 2-(substituted-amino)thiazole. However, under acidic conditions, the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer is significantly enhanced and can even become the major product.[1]

Q4: Are there any non-isomeric byproducts that can occur in aminothiazole synthesis?

A4: Yes, other byproducts can arise from side reactions of the starting materials. For instance, α-haloketones can undergo self-condensation, especially under basic conditions.[2][3] Additionally, at elevated temperatures (around 180°C), thiourea can decompose to produce ammonia, thiocyanic acid, hydrogen sulfide, and carbodiimide, which can lead to other impurities.[4][5]

Q5: What are the recommended general strategies to minimize byproduct formation?

A5: To minimize byproducts, it is crucial to control the reaction conditions carefully. Maintaining a neutral or slightly basic pH is critical to avoid the formation of the 2-imino isomeric byproduct.[1] Running the reaction at an optimal temperature can prevent the thermal decomposition of thiourea.[4] Furthermore, ensuring the purity of the starting materials, particularly the α-haloketone, will prevent the introduction of related impurities.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Presence of an Isomeric Byproduct in a reaction with N-substituted thiourea The reaction was likely run under acidic conditions, promoting the formation of the 3-substituted 2-imino-2,3-dihydrothiazole.[1]Maintain a neutral or slightly basic pH throughout the reaction. This can be achieved by using a non-nucleophilic base or a buffer system.
Low yield of the desired 2-aminothiazole In addition to byproduct formation, low yields can result from incomplete reaction or decomposition of starting materials.Optimize reaction time and temperature by monitoring the reaction progress using TLC. Ensure high purity of reactants.
Multiple unexpected spots on TLC This could indicate the presence of non-isomeric byproducts from the self-condensation of the α-haloketone or decomposition of thiourea.[2][5]For α-haloketone self-condensation, avoid strongly basic conditions. To prevent thiourea decomposition, maintain a reaction temperature below its decomposition point (approx. 180°C).[2][4]
Difficulty in purifying the final product The desired product and byproducts, especially isomers, may have similar polarities, making separation by column chromatography challenging.Utilize a high-resolution separation technique like HPLC. Develop a specific method to separate the isomers (see Experimental Protocols section).

Data on the Effect of Reaction Conditions on Product Distribution

The following table summarizes the impact of reaction conditions on the yield of the desired 2-(methylamino)-4-phenylthiazole and the isomeric byproduct, 3-methyl-2-imino-4-phenyl-2,3-dihydrothiazole.

Solvent Conditions Yield of 2-(methylamino)-4-phenylthiazole (%) Yield of 3-methyl-2-imino-4-phenyl-2,3-dihydrothiazole (%) Reference
EthanolNeutral, refluxHigh (major product)Low (minor product)[1]
10M HCl-Ethanol (1:2)Acidic, 80°C, 20 minLow to moderateHigh (up to 73% for a similar derivative)[1]

Experimental Protocols

Protocol 1: Identification of 2-(Substituted-amino)thiazole and 3-Substituted 2-imino-2,3-dihydrothiazole Isomers by ¹H NMR Spectroscopy

Objective: To differentiate between the desired product and its isomer using ¹H NMR.

Methodology:

  • Dissolve a small sample of the purified product or reaction mixture in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹H NMR spectrum.

  • Analyze the chemical shift of the proton at the 5-position of the thiazole ring.

    • 2-(Substituted-amino)thiazole: The H-5 proton typically appears as a singlet in a distinct region of the spectrum.

    • 3-Substituted 2-imino-2,3-dihydrothiazole: The H-5 proton signal is characteristically different and can be used for identification.[1]

Note: The exact chemical shifts will vary depending on the substituents. It is recommended to run spectra of both pure isomers if available for unambiguous identification.

Protocol 2: Separation and Quantification of Aminothiazole Isomers by High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the desired 2-aminothiazole product and its isomeric byproduct.

Methodology:

  • System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 μm) is a good starting point.[6]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid in water) and an organic modifier (e.g., acetonitrile).[6]

  • Flow Rate: Typically 1 mL/min.[6]

  • Detection: UV detection at a wavelength where both isomers show significant absorbance (e.g., 272 nm).[6]

  • Sample Preparation: Dissolve a known amount of the crude reaction mixture or purified product in the mobile phase.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The two isomers should have different retention times, allowing for their separation and quantification based on peak area.

Note: Method development and optimization (e.g., adjusting the mobile phase composition and gradient) will be necessary to achieve baseline separation for specific aminothiazole derivatives.

Visualizations

Hantzsch_Synthesis cluster_reactants Reactants cluster_neutral Neutral/Basic Conditions cluster_acidic Acidic Conditions alpha_haloketone α-Haloketone intermediate_neutral Intermediate A alpha_haloketone->intermediate_neutral Nucleophilic attack by S intermediate_acidic Intermediate B alpha_haloketone->intermediate_acidic Nucleophilic attack by N thiourea N-Substituted Thiourea thiourea->intermediate_neutral thiourea->intermediate_acidic product_desired 2-(Substituted-amino)thiazole (Desired Product) intermediate_neutral->product_desired Cyclization & Dehydration product_byproduct 3-Substituted 2-Imino-2,3-dihydrothiazole (Isomeric Byproduct) intermediate_acidic->product_byproduct Cyclization & Dehydration

Caption: Hantzsch aminothiazole synthesis pathways.

Byproduct_Formation cluster_main Main Reaction Pathways cluster_side Side Reactions start Aminothiazole Synthesis Reaction Mixture desired_product Desired 2-Aminothiazole start->desired_product Neutral pH isomeric_byproduct Isomeric Imino Byproduct start->isomeric_byproduct Acidic pH ketone_condensation α-Haloketone Self-Condensation Products start->ketone_condensation High Base Conc. thiourea_decomposition Thiourea Decomposition Products start->thiourea_decomposition High Temp.

Caption: Overview of potential products in aminothiazole synthesis.

Troubleshooting_Workflow start Unexpected Result in Synthesis check_byproduct Analyze crude mixture by TLC/LCMS/NMR start->check_byproduct isomeric Isomeric Byproduct Detected check_byproduct->isomeric Yes non_isomeric Non-Isomeric Byproducts Detected check_byproduct->non_isomeric No low_yield Low Yield / No Reaction check_byproduct->low_yield Low Conversion solution_isomeric Adjust pH to neutral/basic. Optimize temperature. isomeric->solution_isomeric solution_non_isomeric Check starting material purity. Avoid high temp. & strong base. non_isomeric->solution_non_isomeric solution_low_yield Verify reactant quality. Optimize reaction time & temp. low_yield->solution_low_yield

Caption: Troubleshooting workflow for aminothiazole synthesis.

References

Troubleshooting low conversion rates in 2-Chloro-5-aminomethylthiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-5-aminomethylthiazole. Our goal is to help you overcome common challenges and improve your conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A common and effective synthetic approach involves a two-step process:

  • Synthesis of the precursor: Preparation of 2-chloro-5-chloromethylthiazole.

  • Amination: Conversion of the 5-chloromethyl group to a 5-aminomethyl group.

Q2: What are the critical parameters for the synthesis of the 2-chloro-5-chloromethylthiazole precursor?

The synthesis of the precursor is a critical step that significantly impacts the overall yield and purity of the final product. Key parameters to control include reaction temperature, the purity of starting materials, and the choice of solvent and chlorinating agent.

Q3: Which methods are recommended for the amination of 2-chloro-5-chloromethylthiazole?

Two primary methods are recommended for the amination step:

  • Direct Amination with Ammonia: This method involves the reaction of the chloromethyl intermediate with ammonia. It is a more direct route but can sometimes lead to the formation of side products due to over-alkylation.

  • Gabriel Synthesis: This method utilizes potassium phthalimide to introduce the nitrogen atom, followed by hydrazinolysis to release the primary amine.[1][2][3][4][5] It is an effective method for producing primary amines with minimal side reactions.[1][2][3][4][5]

Troubleshooting Guide: Low Conversion Rates

Low conversion rates can be a significant issue in the synthesis of this compound. This guide is divided into two sections to address problems that may arise during the synthesis of the precursor and the subsequent amination step.

Part 1: Synthesis of 2-chloro-5-chloromethylthiazole

Low yields in this step are often attributed to incomplete reaction, side reactions, or degradation of the product.

Troubleshooting Common Issues in Precursor Synthesis

Problem Potential Cause Recommended Solution
Low Yield of Precursor Incomplete chlorination-cyclization reaction.Ensure the use of an appropriate excess of the chlorinating agent (e.g., sulfuryl chloride or chlorine gas).[6][7] Monitor the reaction progress using techniques like GC or TLC to ensure completion.
Suboptimal reaction temperature.Maintain the recommended temperature range for the specific protocol. For instance, some methods require initial cooling followed by reflux.[6][8]
Impure starting materials (e.g., 2,3-dichloropropene or allyl isothiocyanate).Use highly pure starting materials. Impurities can lead to undesired side reactions and lower the yield.
Formation of Dark-Colored Impurities Polymerization of starting materials or intermediates.Ensure a controlled reaction temperature and consider the use of a radical inhibitor if polymerization is suspected.
Side reactions due to incorrect stoichiometry.Carefully control the addition rate and stoichiometry of the reagents.
Difficulty in Product Isolation Product loss during workup and purification.Optimize the extraction and distillation procedures. The use of a high-vacuum distillation apparatus is often recommended.
Co-distillation with solvent or impurities.Ensure complete removal of the reaction solvent before distillation. A fractional distillation setup may improve separation.
Part 2: Amination of 2-chloro-5-chloromethylthiazole

The conversion of the chloromethyl group to an aminomethyl group is a critical step where yield can be compromised.

Troubleshooting Common Issues in the Amination Step

Problem Potential Cause Recommended Solution
Low Yield of this compound (Direct Amination) Over-alkylation leading to secondary and tertiary amines.Use a large excess of ammonia to favor the formation of the primary amine.
(Gabriel Synthesis) Incomplete reaction with potassium phthalimide.Ensure the use of a suitable polar aprotic solvent (e.g., DMF) to facilitate the SN2 reaction.[1] Ensure the potassium phthalimide is dry.
(Gabriel Synthesis) Incomplete hydrazinolysis.Use a sufficient excess of hydrazine hydrate and ensure adequate reaction time, often under reflux conditions.[2]
Formation of Phthalhydrazide Side Product (Gabriel Synthesis) Incomplete removal of the phthalhydrazide byproduct.Phthalhydrazide is often insoluble and can be removed by filtration.[2] Proper washing of the organic extract is crucial.
Presence of Unreacted 2-chloro-5-chloromethylthiazole Insufficient reaction time or temperature.Monitor the reaction by TLC or LC-MS to ensure the disappearance of the starting material. The reaction may require heating.
Deactivation of the aminating agent.For the Gabriel synthesis, ensure the potassium phthalimide is not exposed to moisture. For direct amination, ensure the ammonia source is fresh.

Data on Reaction Conditions and Yields

The following tables summarize quantitative data from various synthetic protocols for the preparation of 2-chloro-5-chloromethylthiazole.

Table 1: Synthesis of 2-chloro-5-chloromethylthiazole from 2,3-Dichloropropene

Starting Material Reagents Solvent Temperature Reaction Time Yield Reference
2,3-DichloropropeneSodium thiocyanate, Tetrabutylammonium bromide, Sulfuryl chlorideTolueneReflux (80°C then 120°C)4h then 3h81.3%[6]

Table 2: Synthesis of 2-chloro-5-chloromethylthiazole from Allyl Isothiocyanate Derivatives

Starting Material Chlorinating Agent Solvent Temperature Reaction Time Yield Reference
cis- and trans-3-chloropropenyl isothiocyanatesChlorineChloroformReflux6-8 h43%[8]
2-chloroallyl isothiocyanateChlorineAcetonitrile10-15°C2 h93%[9]
Allyl isothiocyanateSulfuryl chlorideDichloromethane10-15°C0.5-4 h~70%[10]

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-5-chloromethylthiazole from 2,3-Dichloropropene

This protocol is based on a one-pot synthesis involving substitution, isomerization, and chlorination-cyclization reactions.[6]

Materials:

  • 2,3-Dichloropropene

  • Sodium thiocyanate

  • Tetrabutylammonium bromide

  • Sulfuryl chloride

  • Toluene

Procedure:

  • To a 500mL three-necked flask, add sodium thiocyanate (100g, 1.23 mol), tetrabutylammonium bromide (2.5g), and toluene (200mL).

  • Slowly add 2,3-dichloropropene (108g, 0.97 mol) dropwise with stirring.

  • Connect a condenser and reflux the mixture in an 80°C oil bath for 4 hours.

  • Increase the temperature to 120°C and continue to heat for 3 hours.

  • Cool the reaction mixture and add sulfuryl chloride dropwise at a controlled temperature.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by GC until completion.

  • Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-chloro-5-chloromethylthiazole.

Protocol 2: Gabriel Synthesis of this compound

This protocol describes the conversion of 2-chloro-5-chloromethylthiazole to the corresponding primary amine using the Gabriel synthesis.[1][2]

Materials:

  • 2-chloro-5-chloromethylthiazole

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Alkylation:

    • In a round-bottom flask, dissolve 2-chloro-5-chloromethylthiazole (1 equivalent) and potassium phthalimide (1.1 equivalents) in anhydrous DMF.

    • Heat the mixture at 60-80°C and stir for several hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

    • Collect the precipitated N-(2-chloro-5-thiazolylmethyl)phthalimide by filtration and wash with water.

  • Hydrazinolysis:

    • Suspend the N-(2-chloro-5-thiazolylmethyl)phthalimide in ethanol.

    • Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 2-4 hours.

    • A precipitate of phthalhydrazide will form.

    • Cool the mixture and filter to remove the phthalhydrazide.

    • Acidify the filtrate with concentrated hydrochloric acid and concentrate under reduced pressure.

    • Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.

    • Basify the aqueous layer with a sodium hydroxide solution to a pH of >10.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizing the Process

To better understand the experimental workflow and troubleshooting logic, refer to the diagrams below.

G cluster_0 Synthesis of 2-chloro-5-chloromethylthiazole cluster_1 Amination via Gabriel Synthesis A 2,3-Dichloropropene + Sodium Thiocyanate B Substitution & Isomerization A->B C Chlorination & Cyclization B->C D 2-chloro-5-chloromethylthiazole C->D E 2-chloro-5-chloromethylthiazole + Potassium Phthalimide F Alkylation (SN2) E->F G N-(2-chloro-5-thiazolylmethyl)phthalimide F->G H Hydrazinolysis G->H I This compound H->I G cluster_precursor Precursor Synthesis Issue? cluster_amination Amination Step Issue? start Low Conversion Rate Observed precursor_check Check Purity of Starting Materials start->precursor_check amination_method Direct Amination or Gabriel Synthesis? start->amination_method temp_check Verify Reaction Temperature precursor_check->temp_check reagent_check Confirm Stoichiometry of Chlorinating Agent temp_check->reagent_check solution Implement Corrective Actions reagent_check->solution direct_amination Excess Ammonia Used? amination_method->direct_amination gabriel_alkylation Anhydrous Conditions Met? amination_method->gabriel_alkylation direct_amination->solution gabriel_hydrazinolysis Sufficient Hydrazine & Reflux Time? gabriel_alkylation->gabriel_hydrazinolysis gabriel_hydrazinolysis->solution G A Start: Prepare Reagents for Precursor Synthesis B One-Pot Reaction: Substitution, Isomerization, Chlorination-Cyclization A->B C Workup: Aqueous Wash B->C D Purification: Vacuum Distillation C->D E Precursor: 2-chloro-5-chloromethylthiazole D->E F Start Amination: Gabriel Synthesis E->F G Alkylation with Potassium Phthalimide in DMF F->G H Precipitation and Filtration of Phthalimide Adduct G->H I Hydrazinolysis in Ethanol H->I J Workup: Acidification, Extraction, Basification I->J K Final Product: this compound J->K

References

Optimizing reaction conditions for the amination of 2-chloro-5-chloromethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the amination of 2-chloro-5-chloromethylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the amination of 2-chloro-5-chloromethylthiazole?

A1: The amination of 2-chloro-5-chloromethylthiazole is a nucleophilic aromatic substitution (SNAr) reaction. The lone pair of electrons on the nitrogen atom of a primary or secondary amine attacks the electron-deficient carbon at the 2-position of the thiazole ring, displacing the chloride ion. A base is typically required to neutralize the generated HCl.

Q2: Which of the two chlorine atoms on 2-chloro-5-chloromethylthiazole is more reactive towards amination?

A2: The chlorine atom at the 2-position of the thiazole ring is significantly more reactive towards nucleophilic aromatic substitution by amines. The electron-withdrawing nature of the thiazole ring nitrogen and sulfur atoms makes the C2 carbon more electrophilic. The chlorine on the methyl group at the 5-position is a benzylic-type halide and is less reactive under typical SNAr conditions used for amination at the C2 position. However, under certain conditions, substitution at the 5-position can occur as a side reaction.

Q3: What is the role of a base in this reaction?

A3: A base is crucial for several reasons. Primarily, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. Common bases include inorganic carbonates (e.g., K2CO3, Na2CO3) or tertiary amines (e.g., triethylamine, diisopropylethylamine). In some cases, an excess of the reactant amine can also serve as the base.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the 2-chloro-5-chloromethylthiazole and the formation of the desired product.

Q5: What are the common methods for purifying the aminated product?

A5: Purification of the resulting 2-amino-5-chloromethylthiazole derivatives is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conversion 1. Insufficiently activated thiazole ring: While the thiazole ring is electron-deficient, highly electron-rich amines may still react slowly. 2. Weak nucleophile: Sterically hindered amines or amines with electron-withdrawing groups may exhibit lower reactivity. 3. Protonated amine: The amine nucleophile may be protonated by the HCl generated during the reaction, rendering it inactive. 4. Low reaction temperature: The activation energy for the reaction may not be reached.1. Increase the reaction temperature. 2. Use a less sterically hindered amine if possible, or increase the reaction time and temperature. 3. Ensure a sufficient amount of base (at least 1.5-2.0 equivalents) is used. Consider using a stronger, non-nucleophilic base. 4. Increase the reaction temperature, typically in the range of 80-120 °C.[2]
Formation of Multiple Products 1. Disubstitution: The amine may react at both the 2-chloro and the 5-chloromethyl positions. 2. Reaction with the chloromethyl group: Under certain conditions, especially with prolonged heating or stronger nucleophiles, substitution at the 5-chloromethyl position can compete with C2-amination. 3. Decomposition: The starting material or product may be unstable at high temperatures.1. Use a stoichiometric amount of the amine (1.0-1.2 equivalents) to minimize disubstitution. 2. Optimize the reaction temperature and time to favor substitution at the C2 position. Lower temperatures may increase selectivity. 3. Monitor the reaction closely by TLC/HPLC and avoid unnecessarily long reaction times. Consider running the reaction at a lower temperature for a longer duration.
Product is an Inseparable Mixture 1. Similar polarity of product and starting material: This can make separation by column chromatography challenging. 2. Formation of isomeric byproducts: Substitution at the 5-position can lead to isomers that are difficult to separate.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider derivatizing the crude product to alter its polarity, facilitating separation, followed by deprotection.
Dark Reaction Color 1. Decomposition of starting material or product: Thiazole derivatives can be sensitive to heat and air. 2. Side reactions: Polymerization or other side reactions can lead to colored impurities.1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the purity of the starting materials and solvents. Lowering the reaction temperature may help.

Data Presentation

Table 1: Reaction Conditions for Amination of 2-Chloro-5-chloromethylthiazole with Primary Amines
AmineBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
AnilineK2CO3 (2.0)DMF10012Moderate to Good
BenzylamineEt3N (2.0)Ethanol80 (reflux)8Moderate to Good
CyclohexylamineExcess AmineN/A12024Moderate
Methylamine (aq. solution)Na2CO3 (2.0)THF606Good

Note: "Moderate to Good" yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and reaction scale.[2]

Table 2: Reaction Conditions for Amination of 2-Chloro-5-chloromethylthiazole with Secondary Amines
AmineBase (eq.)SolventTemperature (°C)Time (h)Yield (%)
DiethylamineK2CO3 (2.0)Acetonitrile80 (reflux)10Good
MorpholineExcess AmineN/A10012Good
PiperidineNaHCO3 (2.0)Dioxane10016Moderate to Good
N-MethylanilineDIPEA (1.5)Toluene11024Moderate

Note: "Moderate to Good" yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and reaction scale.[2]

Experimental Protocols

General Protocol for the Amination of 2-Chloro-5-chloromethylthiazole

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • 2-Chloro-5-chloromethylthiazole (1.0 eq)

  • Primary or Secondary Amine (1.0-1.2 eq, or used as solvent)

  • Base (e.g., K2CO3, 1.5-2.0 eq)

  • Anhydrous Solvent (e.g., DMF, Ethanol, Acetonitrile)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-chloromethylthiazole and the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Add the base to the solution.

  • Add the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time.[2]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 2-Chloro-5-chloromethylthiazole E Heating & Stirring A->E B Amine B->E C Base C->E D Solvent D->E F Cooling & Isolation E->F Reaction Monitoring (TLC/HPLC) G Purification F->G Crude Product H Pure Product G->H Column Chromatography / Recrystallization

Caption: Experimental workflow for the amination of 2-chloro-5-chloromethylthiazole.

Troubleshooting_Logic Start Low Conversion? A Increase Temperature Start->A Yes B Check Base Stoichiometry Start->B Yes C Increase Reaction Time Start->C Yes D Consider Amine Reactivity Start->D Yes Result Improved Conversion A->Result Re-evaluate B->Result Re-evaluate C->Result Re-evaluate D->Result Re-evaluate

Caption: Troubleshooting logic for addressing low reaction conversion.

Signaling_Pathway cluster_reactants Reactants Thiazole 2-Chloro-5-chloromethylthiazole Intermediate Meisenheimer-like Intermediate (Tetrahedral) Thiazole->Intermediate Amine Primary/Secondary Amine Amine->Intermediate Nucleophilic Attack Product 2-Amino-5-chloromethylthiazole Intermediate->Product Chloride Elimination Byproduct HCl Intermediate->Byproduct

Caption: Simplified reaction pathway for the amination of 2-chloro-5-chloromethylthiazole.

References

Technical Support Center: Scale-Up Production of 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-Chloro-5-aminomethylthiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up production of this key intermediate.

Troubleshooting Guides and FAQs

This section provides practical, question-and-answer-based guidance for specific issues that may arise during the two main stages of synthesis: the preparation of the precursor, 2-Chloro-5-chloromethylthiazole (CCMT), and its subsequent amination to the final product.

Stage 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT)

The synthesis of CCMT is a critical step, and its purity directly impacts the final product yield and quality. Common methods involve the chlorination of allyl isothiocyanate or its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for CCMT scale-up?

A1: The most prevalent methods for large-scale production of CCMT involve the chlorination of either 2-chloroallyl isothiocyanate or allyl isothiocyanate. The reaction with 2-chloroallyl isothiocyanate is often preferred as it can lead to higher purity and better yields.[1] Another route involves the reaction of 1,3-dichloropropene with sodium thiocyanate followed by thermal rearrangement and chlorination.[2]

Q2: What are the typical chlorinating agents used, and what are the safety considerations?

A2: Common chlorinating agents include chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS).[3] Chlorine gas is highly effective but requires specialized handling due to its toxicity and corrosive nature. Sulfuryl chloride is a liquid and can be easier to handle but also reacts vigorously and releases toxic gases. NCS is a solid and generally safer to handle but can be more expensive for large-scale operations. Proper personal protective equipment (PPE), including respiratory protection and acid-resistant gloves, is mandatory when handling these reagents. All reactions should be conducted in a well-ventilated fume hood or a closed reactor system.

Troubleshooting Guide: CCMT Synthesis

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of CCMT - Incomplete reaction.- Monitor the reaction by GC or TLC to ensure full conversion of the starting material. - Ensure the chlorinating agent is added at the correct rate and temperature to prevent degradation. - Check the purity of the starting materials.
- Byproduct formation.- Optimize reaction temperature; lower temperatures often reduce side reactions. - Control the stoichiometry of the chlorinating agent carefully; excess can lead to over-chlorination.
High Levels of Impurities in Crude CCMT - Over-chlorination or other side reactions.- Reduce the amount of chlorinating agent or add it more slowly. - Maintain a consistent and optimal reaction temperature.
- Residual starting materials.- Ensure sufficient reaction time for complete conversion.
Decomposition of CCMT during Distillation - High distillation temperature.- Purify CCMT via vacuum distillation to lower the boiling point.[4] - One patented method suggests the addition of oligomeric polyethers to the crude material before distillation to improve stability.[4] Another suggests the use of epoxy soybean oil.[5]
- Presence of acidic impurities.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate solution) before distillation.
Crystallization of CCMT Hydrochloride - Reaction conditions leading to salt formation.- After cooling the reaction mixture, the crystallized hydrochloride salt can be filtered off. The free base CCMT can then be liberated by adding water.[6]
Stage 2: Amination of 2-Chloro-5-chloromethylthiazole (CCMT) to this compound

The conversion of CCMT to the final product is a critical step where various challenges can arise, primarily related to selectivity and purification.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the amination of CCMT?

A1: There are several established methods for the amination of CCMT:

  • Direct Amination with Ammonia: This is a straightforward approach but can be difficult to control and may lead to the formation of secondary and tertiary amines (over-alkylation).

  • Gabriel Synthesis: This method uses potassium phthalimide to form an N-alkylated phthalimide intermediate, which is then hydrolyzed to yield the primary amine.[3][7] This approach is known for producing clean primary amines but often involves harsh reaction conditions for the hydrolysis step.[3][8]

  • Hexamine (Sommelet Reaction): This method involves the reaction of CCMT with hexamethylenetetramine followed by acidic hydrolysis to give the primary amine.

Q2: How can over-alkylation be minimized during direct amination with ammonia?

A2: To reduce the formation of di- and tri-substituted amines, a large excess of ammonia is typically used. This ensures that the CCMT is more likely to react with an ammonia molecule rather than the desired primary amine product. Running the reaction at low temperatures can also help to control the reactivity.

Troubleshooting Guide: Amination of CCMT

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction.- Increase reaction time or temperature, while monitoring for product degradation. - Ensure the aminating agent is of good quality and used in the correct stoichiometric ratio.
- Formation of byproducts.- For direct amination, use a large excess of ammonia. - For the Gabriel synthesis, ensure complete hydrolysis of the phthalimide intermediate.
Presence of Over-Alkylated Impurities (Di- and Tri-substituted amines) - Reaction of the product with the starting material (CCMT).- Use a significant excess of the aminating agent (e.g., ammonia). - Add CCMT slowly to the reaction mixture containing the aminating agent. - Consider using the Gabriel synthesis, which is specifically designed to avoid over-alkylation.[7]
Difficult Purification of the Final Product - Presence of polar byproducts.- Optimize the work-up procedure to remove water-soluble impurities. - Recrystallization from a suitable solvent system is often effective for purifying the final product.
- Phthalhydrazide byproduct from Gabriel synthesis using hydrazine.- The phthalhydrazide often precipitates out of the reaction mixture and can be removed by filtration.[3] Careful washing of the precipitate is necessary to recover any trapped product.
Harsh Conditions for Gabriel Synthesis Hydrolysis - Acidic or strongly basic hydrolysis conditions can degrade the product.- The Ing-Manske procedure, which uses hydrazine hydrate for the cleavage of the N-alkylphthalimide, is a milder alternative to strong acid or base hydrolysis.[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-5-chloromethylthiazole (CCMT) via Chlorination of 2-Chloroallyl Isothiocyanate

Materials:

  • 2-Chloroallyl isothiocyanate

  • Acetonitrile (solvent)

  • Chlorine gas

  • Water

Procedure:

  • Dissolve 2-chloroallyl isothiocyanate in acetonitrile in a suitable reactor equipped with a gas inlet, stirrer, and temperature control.

  • Cool the solution to a temperature between -10°C and 15°C.[1]

  • Slowly bubble chlorine gas into the reaction mixture while maintaining the temperature.

  • After the addition of chlorine is complete, stir the mixture at 20-25°C for a couple of hours to ensure the reaction goes to completion.[6]

  • The reaction mixture can be degassed under vacuum to remove excess chlorine and solvent.

  • For isolation, the mixture can be cooled to -15°C to -20°C to crystallize 2-chloro-5-chloromethylthiazole hydrochloride, which is then filtered.[6]

  • The free base is liberated by adding water to the crystals and separating the organic phase.[6]

  • The organic phase is then washed with water and dried to yield CCMT.

Protocol 2: Amination of CCMT via Gabriel Synthesis

Materials:

  • 2-Chloro-5-chloromethylthiazole (CCMT)

  • Potassium phthalimide

  • Dimethylformamide (DMF) (solvent)

  • Hydrazine hydrate

  • Ethanol (solvent)

Procedure:

  • In a reactor, dissolve potassium phthalimide in DMF.

  • Add CCMT to the solution and heat the mixture to facilitate the SN2 reaction to form N-(2-chloro-5-thiazolylmethyl)phthalimide.

  • Monitor the reaction by TLC or LC-MS for the disappearance of CCMT.

  • Once the reaction is complete, cool the mixture and remove the DMF under reduced pressure.

  • To the resulting N-alkylphthalimide, add ethanol followed by hydrazine hydrate (Ing-Manske procedure).[3]

  • Reflux the mixture. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

  • The filtrate, containing the desired this compound, can be concentrated and further purified by extraction and/or crystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for CCMT Synthesis

Parameter Route 1: Chlorination of 2-Chloroallyl Isothiocyanate Route 2: From 1,3-Dichloropropene
Starting Materials 2-Chloroallyl isothiocyanate, Chlorinating agent1,3-Dichloropropene, Sodium thiocyanate, Chlorinating agent
Key Intermediates -3-Chloro-2-propenylthiocyanate, 3-Chloro-1-propenylisothiocyanate
Typical Solvents Acetonitrile, Dichloromethane[3][6]Toluene, Chloroform[2][9]
Reaction Temperature -10°C to 25°C[1]Reflux temperatures for isomerization and chlorination
Reported Yields Can be high (e.g., 93% in solution)[6]Moderate (e.g., around 65% after distillation)[2]
Purity of Crude Product Can be high, sometimes suitable for direct use[6]Often requires purification by distillation or crystallization

Visualizations

Synthesis_Pathway_CCMT 2-Chloroallyl isothiocyanate 2-Chloroallyl isothiocyanate CCMT CCMT 2-Chloroallyl isothiocyanate->CCMT Chlorinating Agent (e.g., Cl2, SO2Cl2) Solvent (e.g., Acetonitrile)

Caption: Synthetic route to 2-Chloro-5-chloromethylthiazole (CCMT).

Amination_Pathways cluster_direct Direct Amination cluster_gabriel Gabriel Synthesis CCMT_direct CCMT Product_direct This compound CCMT_direct->Product_direct NH3 (excess) Side_Products_direct Over-alkylation (di- & tri-substituted amines) Product_direct->Side_Products_direct CCMT_gabriel CCMT Phthalimide_Intermediate N-alkylphthalimide CCMT_gabriel->Phthalimide_Intermediate Potassium Phthalimide Product_gabriel This compound Phthalimide_Intermediate->Product_gabriel Hydrazine Hydrate (Ing-Manske)

Caption: Comparison of amination pathways for this compound.

Troubleshooting_Logic node_rect node_rect Low_Yield Low Yield? Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction Byproduct_Formation Byproduct Formation? Low_Yield->Byproduct_Formation Increase_Time_Temp Increase Reaction Time / Temperature Incomplete_Reaction->Increase_Time_Temp Yes Check_Purity Check Starting Material Purity Incomplete_Reaction->Check_Purity No Optimize_Stoichiometry Optimize Reactant Stoichiometry Byproduct_Formation->Optimize_Stoichiometry Yes Optimize_Temp_Addition Optimize Temperature & Reagent Addition Rate Byproduct_Formation->Optimize_Temp_Addition No

Caption: Troubleshooting workflow for low product yield.

References

Resolving common issues in the chlorination-cyclization of thiazole precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of thiazoles, particularly through routes involving chlorinated precursors and cyclization reactions, such as the Hantzsch thiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing thiazoles from chlorinated precursors?

A1: The Hantzsch thiazole synthesis is a widely used and versatile method for the preparation of thiazole rings.[1][2] This reaction typically involves the condensation of an α-haloketone (which can be chlorinated) with a thioamide derivative.[1][3]

Q2: I am observing a very low yield in my Hantzsch thiazole synthesis. What are the likely causes?

A2: Low yields in the Hantzsch synthesis can be attributed to several factors, including suboptimal reaction conditions (temperature, time, solvent), poor quality of starting materials, incorrect stoichiometry, and the occurrence of side reactions.[4][5] A systematic approach to troubleshooting these parameters is often the most effective way to improve your yield.[4]

Q3: What are the common side reactions to be aware of during thiazole synthesis?

A3: A common side reaction, especially under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers.[4][6] Additionally, if the reaction conditions are not optimized, dimerization of the thioamide starting material can occur.[7] The stability of both reactants and intermediates plays a significant role in the prevalence of these side reactions.[4]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis has been shown to significantly enhance yields and reduce reaction times for the Hantzsch thiazole synthesis.[2][5] This method offers a rapid and efficient alternative to conventional heating.

Q5: How can I purify the final chlorinated thiazole product?

A5: Purification of the thiazole product can often be achieved through simple filtration if the product precipitates from the reaction mixture.[8] For further purification, recrystallization from a suitable solvent like ethanol or an ethanol/water mixture is commonly employed.[1] In some cases, column chromatography on silica gel may be necessary to separate the desired product from byproducts.[9]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Yield 1. Incomplete reaction: Reaction time may be too short, or the temperature is too low.[5] 2. Degradation of reactants or product: Excessive heat can lead to decomposition.[5] 3. Incorrect stoichiometry: An improper ratio of reactants can limit the yield.[5] 4. Poor quality of starting materials: Impurities in the α-haloketone or thioamide can interfere with the reaction.[5]1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Incrementally increase the reaction time or temperature. Consider using microwave irradiation for faster reaction times.[5] 2. Optimize the reaction temperature by starting at a lower temperature and gradually increasing it.[5] 3. Use a slight excess (1.1-1.5 equivalents) of the thioamide to ensure the complete conversion of the α-haloketone.[5][10] 4. Purify starting materials before use. For example, α-bromoketones can be purified by recrystallization or column chromatography.[11]
Formation of Multiple Products (Side Reactions) 1. Isomer formation: Under acidic conditions, the reaction can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[4][6] 2. Formation of bis-thiazole: This can occur if two molecules of the α-haloketone react with one molecule of the thioamide.[5]1. Control the pH of the reaction mixture. Running the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole.[6] 2. Adjust the stoichiometry of the reactants. Using an excess of the thioamide can help to minimize the formation of bis-thiazole byproducts.[5][10]
Difficulty in Product Isolation 1. Product is soluble in the reaction solvent: The thiazole derivative may not precipitate upon cooling. 2. Formation of an oil instead of a solid: The product may separate as an oil, making filtration difficult.1. After cooling the reaction, pour the mixture into cold water to induce precipitation.[1] Neutralizing the reaction mixture with a weak base like sodium bicarbonate can also facilitate precipitation of the free base form of the thiazole.[8][10] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, extract the product into an organic solvent, dry the organic layer, and evaporate the solvent to obtain the crude product for further purification.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Hantzsch synthesis of various thiazole derivatives.

Table 1: Reaction Conditions for Hantzsch Thiazole Synthesis

α-HaloketoneThioamide/ThioureaSolventTemperature (°C)Time (h)Yield (%)Reference
2-BromoacetophenoneThioureaMethanol1000.5~99[8][10]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeEthanol/Water (50/50)652.582[12]
2-Chloro-1-(2,4,5-trichlorophenyl)ethanoneThioureaEthanolReflux1-3Not specified[1]
α-Bromo-α-tetrafluoroethoxyacetophenoneThiobenzamideDioxane60Not specified18-20[13]
2-bromo-4-fluoroacetophenoneAryl-substituted thiosemicarbazonesEthanolReflux4-5Not specified[14]

Table 2: Comparison of Conventional Heating vs. Ultrasonic Irradiation

ProductConventional Heating (65°C)Ultrasonic Irradiation (RT)
Time (h) Yield (%)
4a2.582
4b380
4c3.581
4d288
4e2.586
Data adapted from Bouherrou, et al. (2017).[12]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole [8]

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.

  • Materials:

    • 2-Bromoacetophenone (5.0 mmol)

    • Thiourea (7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

    • Water

  • Equipment:

    • 20 mL scintillation vial

    • Magnetic stir bar and hot plate

    • 100 mL beaker

    • Büchner funnel and side-arm flask

  • Procedure:

    • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

    • Add methanol (5 mL) and a stir bar.

    • Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.

    • Remove the reaction from the heat and allow the solution to cool to room temperature.

    • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

    • Filter the resulting precipitate through a Büchner funnel.

    • Wash the filter cake with water.

    • Allow the collected solid to air dry.

Protocol 2: Synthesis of 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine [1]

This protocol outlines the synthesis of a chlorinated thiazole derivative.

  • Materials:

    • 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone (1.0 eq.)

    • Thiourea (1.1-1.5 eq.)

    • Absolute ethanol

    • Deionized water

    • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Equipment:

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with heating plate

    • Büchner funnel and flask

  • Procedure:

    • Dissolve 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone in absolute ethanol in a round-bottom flask.

    • Add thiourea to the solution.

    • Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

    • After completion, allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a beaker containing cold deionized water to precipitate the product.

    • Neutralize the solution by the slow addition of 5% sodium bicarbonate solution until effervescence ceases.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake with deionized water.

    • Dry the crude product. For further purification, recrystallize from ethanol or an ethanol/water mixture.

Visualized Workflows and Mechanisms

Hantzsch_Mechanism cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Haloketone α-Haloketone SN2 Nucleophilic Attack (SN2) Haloketone->SN2 Thioamide Thioamide Thioamide->SN2 Cyclization Intramolecular Cyclization SN2->Cyclization Formation of Intermediate Dehydration Dehydration Cyclization->Dehydration Thiazole Thiazole Derivative Dehydration->Thiazole

Caption: Mechanism of the Hantzsch thiazole synthesis.

Troubleshooting_Workflow Start Low Yield in Thiazole Synthesis Check_Purity Are starting materials pure? Start->Check_Purity Purify Purify Reactants Check_Purity->Purify No Check_Stoichiometry Is stoichiometry correct? (1.1-1.5 eq. Thioamide) Check_Purity->Check_Stoichiometry Yes Purify->Check_Stoichiometry Adjust_Stoichiometry Adjust Reactant Ratios Check_Stoichiometry->Adjust_Stoichiometry No Check_Conditions Are reaction conditions optimal? Check_Stoichiometry->Check_Conditions Yes Adjust_Stoichiometry->Check_Conditions Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp No Check_Side_Products Are side products observed on TLC? Check_Conditions->Check_Side_Products Yes Optimize_Time Increase Reaction Time Optimize_Temp->Optimize_Time Consider_MW Consider Microwave Synthesis Optimize_Time->Consider_MW Consider_MW->Check_Side_Products Adjust_pH Adjust pH to Neutral/Basic Check_Side_Products->Adjust_pH Yes, Isomers Success Improved Yield Check_Side_Products->Success No Adjust_pH->Success

Caption: Troubleshooting workflow for low yield issues.

References

Technical Support Center: Purification of 2-Chloro-5-aminomethylthiazole Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Chloro-5-aminomethylthiazole hydrochloride. Our goal is to help you diagnose and resolve common issues related to impurities, yield, and product quality.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound hydrochloride?

A1: Common impurities can originate from the starting materials, side reactions during the synthesis, or degradation. The primary precursor is 2-chloro-5-chloromethylthiazole. The conversion to the amine introduces other potential impurities.

Potential Impurities Include:

  • Unreacted 2-chloro-5-chloromethylthiazole: The starting material for the amination reaction. Its presence indicates an incomplete reaction.

  • Hexamethylenetetramine (HMTA) and its byproducts: If the Delépine reaction is used for amination, residual HMTA or its acidic hydrolysis products (formaldehyde and ammonium chloride) may be present.[1][2]

  • Over-alkylation products: Secondary or tertiary amines can form if the newly formed primary amine reacts further with the starting alkyl halide.

  • Hydrolysis products: 2-Chloro-5-hydroxymethylthiazole can be formed by the hydrolysis of 2-chloro-5-chloromethylthiazole, especially in the presence of moisture.

  • Solvent residues: Residual solvents from the reaction or purification steps.

Q2: My final product has a persistent yellow or brownish color. What is the likely cause and how can I remove it?

A2: A persistent color often indicates the presence of colored impurities, which may include polymeric byproducts or degradation products.

Troubleshooting Steps:

  • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. Be cautious, as excessive charcoal can also adsorb your product and reduce the yield.

  • Solvent Selection: Ensure you are using a suitable solvent system for recrystallization that effectively solubilizes the desired product at high temperatures while leaving impurities either insoluble or in the mother liquor upon cooling.

  • pH Adjustment: The stability of the aminothiazole ring can be pH-dependent. Ensure the pH of your aqueous solutions during workup is appropriately controlled to prevent degradation.

Q3: I am experiencing low yields after recrystallization. What are the potential reasons?

A3: Low recovery from recrystallization is a common issue and can be attributed to several factors.

Possible Causes and Solutions:

  • Suboptimal Solvent System: The chosen solvent or solvent mixture may be too good at solubilizing your product even at low temperatures. Experiment with different solvent systems. For hydrochloride salts, polar protic solvents like alcohols (methanol, ethanol) or mixtures with water or ethers are often effective.[3]

  • Using too much solvent: Using the minimum amount of hot solvent required to dissolve the crude product is crucial. Excess solvent will keep more of your product in solution upon cooling.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals or precipitation instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Premature crystallization: If the product crystallizes too early in a hot filtration step, this can lead to significant loss. Ensure your filtration apparatus is pre-heated.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound hydrochloride.

Issue Potential Cause(s) Recommended Solution(s)
High levels of unreacted 2-chloro-5-chloromethylthiazole in the final product. Incomplete amination reaction.- Ensure sufficient reaction time and temperature for the amination step.- Use a slight excess of the aminating agent (e.g., hexamethylenetetramine).- Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material.
Presence of formaldehyde or ammonium salt impurities. Incomplete hydrolysis or workup after a Delépine reaction.[1][2]- Ensure complete acidic hydrolysis of the quaternary ammonium salt intermediate.- Thoroughly wash the product with an appropriate solvent during isolation to remove water-soluble byproducts like ammonium chloride.
Product is oily and difficult to crystallize. Presence of impurities that inhibit crystallization.- Attempt purification by column chromatography before recrystallization to remove problematic impurities.- Try a different recrystallization solvent system. A two-solvent system (one in which the compound is soluble and one in which it is not) can sometimes induce crystallization.
Broad or multiple peaks in HPLC analysis of the final product. Presence of multiple impurities or degradation of the product on the column.- Optimize HPLC conditions (e.g., mobile phase, column type, pH) for better separation.- Ensure the product is stable under the analytical conditions. 2-aminothiazole derivatives can be analyzed by reverse-phase HPLC.[4][5]

Experimental Protocols

Synthesis of this compound Hydrochloride via Delépine Reaction

This protocol is a representative procedure based on the Delépine reaction for the synthesis of primary amines from alkyl halides.[1][2]

Materials:

  • 2-chloro-5-chloromethylthiazole

  • Hexamethylenetetramine (HMTA)

  • Chloroform (or another suitable solvent)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Diethyl ether (or another suitable solvent for washing)

Procedure:

  • Formation of the Quaternary Ammonium Salt:

    • Dissolve 2-chloro-5-chloromethylthiazole in chloroform.

    • Add an equimolar amount of hexamethylenetetramine (HMTA).

    • Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution.

    • Filter the precipitate and wash it with cold chloroform or diethyl ether to remove any unreacted starting materials.

  • Hydrolysis of the Salt:

    • Suspend the obtained quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

    • Reflux the mixture. The progress of the hydrolysis can be monitored by TLC.

    • After completion, cool the reaction mixture. The product, this compound hydrochloride, may precipitate upon cooling.

    • Filter the solid product and wash it with cold ethanol and then diethyl ether.

    • Dry the product under vacuum.

Purification by Recrystallization

Solvent Selection: The choice of solvent is critical for successful recrystallization. For aminothiazole hydrochloride salts, polar solvents are generally suitable. A good starting point is a mixture of methanol and diethyl ether, or ethanol and water.[3]

General Procedure:

  • Place the crude this compound hydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of the hot primary solvent (e.g., methanol or ethanol) to dissolve the solid completely.

  • If colored impurities are present, you can add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • If a second solvent is used (e.g., diethyl ether), add it dropwise until the solution becomes cloudy, then reheat until the solution is clear again.

  • Once crystals begin to form, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

The following tables summarize typical data that might be obtained during the purification process.

Table 1: Purity Analysis Before and After Recrystallization

Sample Purity by HPLC (%) Key Impurities Detected
Crude Product85-90%2-chloro-5-chloromethylthiazole, HMTA-related byproducts
After 1st Recrystallization>98%Reduced levels of starting material and byproducts
After 2nd Recrystallization>99.5%Trace impurities

Table 2: Recrystallization Solvent System Comparison

Solvent System Recovery Yield (%) Observed Purity Improvement
Methanol/Diethyl Ether75-85%Excellent removal of non-polar impurities.
Ethanol/Water70-80%Effective for removing highly polar impurities.
Isopropanol65-75%Moderate purity improvement.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start 2-chloro-5-chloromethylthiazole + HMTA reaction1 Formation of Quaternary Ammonium Salt start->reaction1 Chloroform hydrolysis Acidic Hydrolysis reaction1->hydrolysis Ethanol/HCl crude_product Crude this compound HCl hydrolysis->crude_product recrystallization Recrystallization crude_product->recrystallization e.g., Methanol/Ether filtration Filtration & Washing recrystallization->filtration drying Drying filtration->drying final_product Pure this compound HCl drying->final_product

Caption: Workflow for the synthesis and purification of this compound HCl.

Troubleshooting Logic

troubleshooting_logic cluster_impurity_type Identify Impurity Type cluster_solutions Potential Solutions start Impure Product unreacted_sm Unreacted Starting Material? start->unreacted_sm side_product Side-Reaction Products? start->side_product color_impurity Colored Impurities? start->color_impurity optimize_reaction Optimize Reaction Conditions unreacted_sm->optimize_reaction recrystallize Recrystallize with Appropriate Solvent side_product->recrystallize column_chrom Column Chromatography side_product->column_chrom color_impurity->recrystallize charcoal Use Activated Charcoal color_impurity->charcoal

References

Preventing degradation of 2-Chloro-5-aminomethylthiazole during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-aminomethylthiazole. The following information is designed to help users prevent degradation and overcome common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized from its precursor, 2-Chloro-5-chloromethylthiazole. The primary challenge in this synthesis is the selective formation of the primary amine without significant side reactions. The most common and effective methods for this transformation are the Gabriel Synthesis and the Delépine Reaction. Direct amination with ammonia is often less favored due to the potential for over-alkylation, leading to the formation of secondary and tertiary amines.

Q2: What are the critical parameters to control during the synthesis to prevent degradation of the starting material and product?

A2: Temperature, moisture, and pH are critical parameters. The starting material, 2-Chloro-5-chloromethylthiazole, is sensitive to high temperatures and moisture. It is recommended to store it in a cool, dry, and dark place. During the amination reaction, controlling the temperature is crucial to prevent side reactions. For the final product, this compound, maintaining it as a hydrochloride salt can improve its stability.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound typically involves an acidic workup to form the hydrochloride salt, which can then be isolated by filtration or crystallization. The hydrochloride salt is generally more stable and easier to handle than the free base. Washing the crude product with a sodium bicarbonate solution can be employed to neutralize any remaining acid and remove impurities before final purification.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting & Optimization
Incomplete reaction - Ensure the reaction is monitored by a suitable analytical technique (e.g., TLC, GC, or NMR) to confirm the complete consumption of the starting material. - Extend the reaction time if necessary.
Degradation of the starting material or product - Maintain the recommended reaction temperature. Excursions to higher temperatures can lead to decomposition. - Ensure all solvents and reagents are anhydrous, as water can promote side reactions.
Side reactions (e.g., over-alkylation) - For direct amination, use a large excess of ammonia to favor the formation of the primary amine. - Consider using the Gabriel Synthesis or Delépine Reaction, which are designed to prevent over-alkylation.[1][2]
Loss of product during workup - Carefully control the pH during the acidic workup to ensure complete precipitation of the hydrochloride salt. - Use cold solvents for washing the product to minimize solubility losses.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting & Optimization
Unreacted 2-Chloro-5-chloromethylthiazole - Ensure the reaction goes to completion as monitored by an appropriate analytical method. - Optimize the stoichiometry of the aminating agent.
Formation of secondary or tertiary amines - This is a common issue with direct amination. Switch to the Gabriel Synthesis or Delépine Reaction for a more selective synthesis of the primary amine.[1][2]
Hydrolysis of the chloromethyl group - Ensure anhydrous conditions throughout the synthesis. The presence of water can lead to the formation of the corresponding hydroxymethyl derivative.
Polymerization or tar formation - High reaction temperatures can often lead to the formation of polymeric byproducts. Maintain strict temperature control. - Ensure efficient stirring to prevent localized overheating.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Gabriel Synthesis

The Gabriel synthesis is a reliable method for preparing primary amines from primary alkyl halides, effectively preventing over-alkylation.[3][4][5][6]

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium phthalimide in a suitable polar aprotic solvent (e.g., DMF).

  • Add a solution of 2-Chloro-5-chloromethylthiazole in the same solvent dropwise to the phthalimide solution at room temperature.

  • Heat the reaction mixture and monitor the progress by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the N-(2-Chloro-5-thiazolylmethyl)phthalimide.

  • Filter the precipitate, wash with water, and dry under vacuum.

Step 2: Hydrazinolysis of the Phthalimide

  • Suspend the dried N-(2-Chloro-5-thiazolylmethyl)phthalimide in ethanol in a round-bottom flask.

  • Add hydrazine hydrate to the suspension and reflux the mixture.

  • Monitor the reaction by TLC. Upon completion, a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and acidify with hydrochloric acid to precipitate the phthalhydrazide and form the hydrochloride salt of the desired amine.

  • Filter off the phthalhydrazide.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound hydrochloride.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

Protocol 2: Synthesis of this compound via the Delépine Reaction

The Delépine reaction provides an alternative route to primary amines from alkyl halides using hexamethylenetetramine.[1][7][8]

Step 1: Formation of the Quaternary Ammonium Salt

  • Dissolve 2-Chloro-5-chloromethylthiazole in a suitable solvent such as chloroform or acetonitrile.

  • Add an equimolar amount of hexamethylenetetramine to the solution.

  • Stir the mixture at room temperature or with gentle heating. The quaternary ammonium salt will precipitate out of the solution.

  • Filter the precipitate and wash with a small amount of cold solvent.

Step 2: Acid Hydrolysis of the Salt

  • Suspend the obtained quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and filter to remove any insoluble byproducts.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound hydrochloride.

  • Purify the product by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods for Amination

Method Advantages Disadvantages Typical Yields
Direct Amination Simple, one-step process.Prone to over-alkylation, leading to a mixture of primary, secondary, and tertiary amines.Variable, often moderate to low for the primary amine.
Gabriel Synthesis High selectivity for the primary amine, avoids over-alkylation.[5]Two-step process, sometimes harsh conditions for phthalimide cleavage.[2]Generally good to high.
Delépine Reaction Good selectivity for the primary amine, mild reaction conditions.[1]Two-step process, can produce formaldehyde as a byproduct.[1]Generally good.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start 2-Chloro-5-chloromethylthiazole Reaction Amination Reaction Start->Reaction Amine_Source Amine Source (e.g., Potassium Phthalimide, Hexamethylenetetramine) Amine_Source->Reaction Intermediate Intermediate (e.g., Phthalimide adduct, Quaternary ammonium salt) Reaction->Intermediate Hydrolysis Hydrolysis Intermediate->Hydrolysis Crude_Product Crude this compound (often as HCl salt) Hydrolysis->Crude_Product Purification_Step Purification (e.g., Recrystallization) Crude_Product->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Reaction Check for complete reaction (TLC, GC, NMR) Start->Check_Reaction Incomplete Incomplete Check_Reaction->Incomplete Complete Complete Check_Reaction->Complete Extend_Time Extend reaction time or increase temperature cautiously Incomplete->Extend_Time Check_Impurities Analyze impurities (e.g., by mass spectrometry) Complete->Check_Impurities Overalkylation Over-alkylation products? Check_Impurities->Overalkylation Hydrolysis_Product Hydrolysis byproduct? Check_Impurities->Hydrolysis_Product Change_Method Switch to Gabriel or Delépine synthesis Overalkylation->Change_Method Anhydrous_Conditions Ensure strictly anhydrous conditions Hydrolysis_Product->Anhydrous_Conditions

References

Technical Support Center: Monitoring 2-Chloro-5-aminomethylthiazole Reaction Progress

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on utilizing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for monitoring the reaction progress of 2-Chloro-5-aminomethylthiazole. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during these analyses.

High-Performance Liquid Chromatography (HPLC) Methods

Frequently Asked Questions (FAQs) - HPLC

Q1: What is a good starting HPLC method for analyzing this compound?

A1: Due to the polar nature of the aminomethyl group, a reverse-phase HPLC method is a suitable starting point. A C18 column is a common choice. Given the basic nature of the amine, an acidic mobile phase is recommended to ensure good peak shape. For MS compatibility, a volatile acid like formic acid should be used instead of phosphoric acid.[1] Mixed-mode chromatography, which combines reverse-phase and ion-exchange mechanisms, can also be effective for separating complex mixtures containing polar compounds.[2]

Q2: My this compound peak is tailing. How can I improve the peak shape?

A2: Peak tailing for basic compounds like this compound on a C18 column is common due to interactions with residual silanols on the silica support. Here are several strategies to mitigate this:

  • Lower the mobile phase pH: Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the amine, reducing its interaction with silanols.

  • Use a base-deactivated column: Modern columns are often end-capped to minimize silanol interactions. Ensure you are using a column suitable for basic compounds.

  • Add a competing base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active silanol sites.

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that is well-suited for the retention of very polar compounds.[3]

Q3: I am not seeing good retention of my analyte on a C18 column. What can I do?

A3: Poor retention of polar compounds is a common issue in reverse-phase chromatography.[4] Consider the following adjustments:

  • Decrease the organic solvent percentage: Reduce the amount of acetonitrile or methanol in your mobile phase.

  • Use a more polar stationary phase: Consider a column with a more polar stationary phase, such as a polar-embedded C18 or a cyano (CN) column.

  • Employ ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can enhance the retention of ionic or ionizable compounds on a reverse-phase column.[3][4]

HPLC Troubleshooting Guide
Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Sample degradation, incorrect injection volume, detector issue.Verify sample stability. Check injector and syringe for proper function. Ensure detector is on and configured correctly.
Retention Time Shifts Inconsistent mobile phase composition, temperature fluctuations, column degradation.[5]Prepare fresh mobile phase and ensure proper mixing.[6] Use a column oven for temperature control. Check column performance with a standard.
Poor Peak Shape (Tailing or Fronting) Column overload, secondary interactions with stationary phase, inappropriate mobile phase pH.Inject a smaller sample volume. For tailing of the basic analyte, lower the mobile phase pH. For fronting, ensure the sample is dissolved in the mobile phase.[6]
Baseline Noise or Drift Contaminated mobile phase, detector lamp aging, column bleed.[6]Filter and degas the mobile phase. Replace the detector lamp if necessary. Flush the column with a strong solvent.
Split Peaks Partially clogged frit, column void, sample solvent incompatible with mobile phase.Backflush the column. If the problem persists, replace the column. Dissolve the sample in the mobile phase whenever possible.[6]
Experimental Protocol: HPLC Analysis

This protocol provides a starting point for method development. Optimization will likely be required.

  • Instrumentation: HPLC system with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the reaction mixture in Mobile Phase A to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Methods

Frequently Asked Questions (FAQs) - GC

Q1: Can I analyze this compound directly by GC?

A1: Direct analysis of this compound by GC is challenging. The primary amine group makes the molecule polar and prone to adsorption on the column, leading to poor peak shape and potential decomposition at high temperatures. Derivatization is highly recommended to improve volatility and thermal stability.[7]

Q2: What derivatization reagent is suitable for this compound?

A2: Silylation is a common and effective derivatization technique for primary amines. A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amine group with a nonpolar silyl group. MTBSTFA derivatives are often more stable and less sensitive to moisture.

Q3: What type of GC column should I use for the derivatized analyte?

A3: A non-polar or mid-polarity column is suitable for the analysis of the silylated derivative. A common choice would be a column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent).

GC Troubleshooting Guide
Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks Incomplete derivatization, leak in the system, injector issue.[8]Optimize derivatization conditions (temperature, time, reagent excess). Perform a leak check. Clean or replace the injector liner and septum.[8]
Retention Time Shifts Inconsistent carrier gas flow, temperature program instability, column degradation.[8]Check carrier gas supply and flow controller. Verify oven temperature program. Condition the column or replace if necessary.
Poor Peak Shape (Tailing or Fronting) Active sites in the injector or column, incomplete derivatization.Use a deactivated liner. Ensure complete derivatization. Consider a different derivatization reagent.
Ghost Peaks Contamination from previous injections (carryover), septum bleed.Bake out the column at a high temperature. Use a high-quality, low-bleed septum.
Split Peaks Poor injection technique, column void at the inlet.[8]Use an autosampler for consistent injections. Trim the front end of the column if a void is suspected.
Experimental Protocol: GC Analysis (with Derivatization)

This protocol is a general guideline and requires optimization.

  • Derivatization Procedure:

    • Evaporate a known amount of the reaction sample to dryness under a stream of nitrogen.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Instrumentation: Gas chromatograph with a Mass Spectrometer detector

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Injection Volume: 1 µL

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

Workflow and Logic Diagrams

Troubleshooting_Workflow start Analytical Problem Observed check_method Review Method Parameters (Mobile Phase/Carrier Gas, Temp, Flow Rate) start->check_method check_instrument Inspect Instrument (Leaks, Connections, Consumables) check_method->check_instrument prepare_fresh Prepare Fresh Mobile Phase/Standards check_instrument->prepare_fresh run_standard Analyze a Known Standard prepare_fresh->run_standard retention_time Retention Time Correct? run_standard->retention_time peak_shape Peak Shape Acceptable? sensitivity Sensitivity/Response Adequate? peak_shape->sensitivity Yes troubleshoot_separation Troubleshoot Separation Issues (See HPLC/GC Guides) peak_shape->troubleshoot_separation No retention_time->peak_shape Yes retention_time->troubleshoot_separation No troubleshoot_instrument Troubleshoot Instrument Hardware (Injector, Detector, Column) sensitivity->troubleshoot_instrument No problem_solved Problem Resolved sensitivity->problem_solved Yes troubleshoot_separation->run_standard troubleshoot_instrument->run_standard

References

Validation & Comparative

A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the structural confirmation of 2-Chloro-5-aminomethylthiazole. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes experimental data for its acetate salt, (2-Chloro-1,3-thiazol-5-yl)methanamine, acetate, and provides predicted values for the free base, supplemented by data from structurally similar compounds. This approach offers a robust framework for researchers to interpret their own experimental findings.

Executive Summary

The structural elucidation of a novel or synthesized compound is a cornerstone of chemical research and drug development. Spectroscopic methods provide a non-destructive and highly informative means to confirm the molecular structure. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for the confirmation of this compound.

Spectroscopic Data Comparison

The following tables summarize the expected and observed spectroscopic data for this compound and its derivatives.

Table 1: ¹H NMR Spectral Data

CompoundProtonPredicted Chemical Shift (δ, ppm)
This compoundH4 (thiazole ring)~7.3
CH₂ (aminomethyl)~4.0
NH₂ (amino)~2.0 (broad)

Predicted values are based on the analysis of similar aminothiazole derivatives.

Table 2: ¹³C NMR Spectral Data

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compoundC2 (thiazole ring)~153
C4 (thiazole ring)~141
C5 (thiazole ring)~135
CH₂ (aminomethyl)~38

Predicted values are based on the analysis of 2-chloro-5-chloromethylthiazole and other thiazole derivatives.

Table 3: Mass Spectrometry Data

CompoundIonPredicted m/z
This compound[M]⁺149.0 (for ³⁵Cl), 151.0 (for ³⁷Cl)
[M+H]⁺150.0 (for ³⁵Cl), 152.0 (for ³⁷Cl)

The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1.

Table 4: IR Spectral Data

CompoundFunctional GroupObserved Absorption (cm⁻¹)
(2-Chloro-1,3-thiazol-5-yl)methanamine, acetate[1][2][3]N-H stretch (amine)~3400-3200 (broad)
C-H stretch (aromatic)~3100
C=N stretch (thiazole)~1600
C-Cl stretch~800-600

Data obtained from the FTIR spectrum of (2-Chloro-1,3-thiazol-5-yl)methanamine, acetate.

Table 5: UV-Vis Spectral Data

CompoundTransitionPredicted λ_max (nm)
This compoundπ → π*~250-270

Predicted value is based on the UV-Vis spectra of similar thiazole derivatives.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-200 ppm.

2. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used for amine-containing compounds.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-30 V.

3. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Wavelength Range: 200-400 nm.

    • Scan Speed: Medium.

    • Blank: Use the pure solvent as a blank for baseline correction.

Visualization of Experimental Workflow and Data Interpretation

To facilitate a clear understanding of the process, the following diagrams illustrate the experimental workflow and the logical relationship between the different spectroscopic techniques.

Experimental_Workflow Experimental Workflow for Structural Confirmation cluster_sample_prep Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Analysis & Confirmation Sample 2-Chloro-5- aminomethylthiazole NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR Infrared Spectroscopy (FTIR) Sample->IR UV UV-Vis Spectroscopy Sample->UV Analysis Combined Spectroscopic Data Analysis NMR->Analysis MS->Analysis IR->Analysis UV->Analysis Confirmation Structural Confirmation Analysis->Confirmation

Experimental workflow for spectroscopic analysis.

Spectroscopic_Data_Integration Integration of Spectroscopic Data for Structural Elucidation cluster_techniques Spectroscopic Techniques cluster_confirmation Confirmation Structure Proposed Structure: This compound NMR NMR (¹H, ¹³C) - Proton & Carbon environment - Connectivity Structure->NMR verifies MS Mass Spectrometry - Molecular Weight - Elemental Composition (Isotopes) Structure->MS confirms IR Infrared Spectroscopy - Functional Groups (N-H, C-Cl, C=N) Structure->IR identifies UV UV-Vis Spectroscopy - Conjugated π system Structure->UV suggests Confirmed_Structure Confirmed Structure NMR->Confirmed_Structure MS->Confirmed_Structure IR->Confirmed_Structure UV->Confirmed_Structure

Logical integration of data from different spectroscopic methods.

Conclusion

References

Comparative analysis of different synthetic routes to 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 2-Chloro-5-aminomethylthiazole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, including the neonicotinoid insecticide Thiamethoxam, can be achieved through several synthetic pathways. This guide provides a comparative analysis of different routes, focusing on the synthesis of the precursor 2-Chloro-5-chloromethylthiazole and its subsequent amination. The comparison highlights key quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to aid researchers in selecting the most suitable method for their specific needs.

Executive Summary of Synthetic Strategies

The synthesis of this compound predominantly involves a two-stage process: the formation of 2-Chloro-5-chloromethylthiazole followed by the introduction of the aminomethyl group. The choice of starting materials for the initial stage significantly influences the overall efficiency, cost, and environmental impact of the synthesis. This guide explores three primary routes to the chloromethyl intermediate, followed by two common methods for the final amination step.

Comparative Analysis of Synthetic Routes to 2-Chloro-5-chloromethylthiazole

The synthesis of the pivotal intermediate, 2-Chloro-5-chloromethylthiazole, can be approached from several starting materials. Below is a summary of the key quantitative data for three prominent methods.

Starting Material(s)Key ReagentsSolvent(s)Reaction TimeYield (%)Purity (%)Reference
2-Chloroallyl isothiocyanateChlorineAcetonitrile3 hours9396[1]
2,3-Dichloropropene, Sodium thiocyanateSulfuryl chlorideToluene7 hours81.393[2]
2-Amino-5-methylthiazoleSodium nitrite, HCl, N-chlorosuccinimideChloroform, Water13 hours46Not Specified

Detailed Experimental Protocols for the Synthesis of 2-Chloro-5-chloromethylthiazole

Route 1: From 2-Chloroallyl isothiocyanate

This method involves the reaction of 2-chloroallyl isothiocyanate with a chlorinating agent in a dipolar aprotic solvent.

Experimental Protocol:

  • Dissolve 580 g (4.0 mol) of 2-chloroallyl isothiocyanate in 860 g of acetonitrile.

  • Introduce 390 g (5.5 mol) of chlorine gas at a temperature of 10-15°C.

  • Stir the mixture for 2 hours at 20-25°C.

  • Cool the mixture to -10°C and stir for an additional hour.

  • The resulting crystalline 2-chloro-5-chloromethylthiazole hydrochloride is collected.

  • The hydrochloride is then treated with water at 30-40°C to liberate the free base, which is separated as a lower liquid phase.

  • Washing with water and drying yields the final product.[1]

Route 2: From 2,3-Dichloropropene and Sodium Thiocyanate (One-Pot)

This one-pot synthesis involves the reaction of 2,3-dichloropropene with sodium thiocyanate, followed by isomerization and cyclization.

Experimental Protocol:

  • To a 500mL three-necked flask, add 100g of sodium thiocyanate (1.23mol), 2.5g of tetrabutylammonium bromide, and 200mL of toluene.

  • Slowly add 108g (0.97mol) of 2,3-dichloropropene dropwise with stirring.

  • Heat the mixture to reflux at 80°C for 4 hours.

  • Increase the temperature to 120°C and maintain for 3 hours to induce isomerization.

  • After cooling, the solvent is evaporated to yield the crude product, which can be further purified.[2]

Route 3: From 2-Amino-5-methylthiazole

This route proceeds via a diazotization reaction followed by chlorination.

Experimental Protocol:

  • In a flask, combine 14 g (0.093 mol) of 2-amino-5-methylthiazole hydrochloride, 25 ml of 36% hydrochloric acid, and 20 ml of water, and cool to -5°C.

  • Slowly add a solution of 6.8 g (0.0986 mol) of sodium nitrite in 10 ml of water, maintaining the temperature at or below 0°C.

  • To the resulting chloroform solution of 2-chloro-5-methylthiazole, add 16.0 g (0.120 mol) of N-chlorosuccinimide and 0.4 g of azobisisobutyronitrile.

  • Heat the mixture at 50°C for 10 hours under light irradiation.

  • After the reaction, add 100 ml of water to remove succinimide, and the chloroform layer is separated and evaporated to give the product.

Comparative Analysis of Amination Methods for this compound

Once 2-Chloro-5-chloromethylthiazole is synthesized, the final step is the introduction of the amine group. Two common methods for this transformation are the Gabriel Synthesis and the Delépine Reaction.

Amination MethodKey ReagentsSolvent(s)Key Features
Gabriel Synthesis Potassium phthalimide, HydrazineDimethylformamide (DMF)Utilizes a protected form of ammonia to prevent over-alkylation, leading to primary amines. Generally requires a subsequent deprotection step.
Delépine Reaction Hexamethylenetetramine (HMTA), Hydrochloric acidChloroform, EthanolA method for synthesizing primary amines from alkyl halides via a quaternary ammonium salt intermediate followed by acid hydrolysis.

Detailed Experimental Protocols for the Amination of 2-Chloro-5-chloromethylthiazole

Method A: Gabriel Synthesis

The Gabriel synthesis provides a classic and reliable method for the preparation of primary amines, avoiding the formation of secondary and tertiary amine byproducts.

Experimental Protocol:

  • A mixture of 2-chloro-5-chloromethylthiazole, potassium phthalimide, and anhydrous potassium carbonate is heated in dimethylformamide (DMF).

  • The reaction progress is monitored by thin-layer chromatography.

  • After completion, the reaction mixture is cooled and poured into water to precipitate the N-(2-chloro-thiazol-5-ylmethyl)phthalimide.

  • The intermediate is then treated with hydrazine hydrate in a suitable solvent like ethanol and heated to reflux to cleave the phthalimide group.

  • The resulting this compound is isolated after workup.

Method B: Delépine Reaction

The Delépine reaction offers an alternative route to primary amines using hexamethylenetetramine.

Experimental Protocol:

  • 2-Chloro-5-chloromethylthiazole is reacted with hexamethylenetetramine in a solvent such as chloroform to form a quaternary ammonium salt, which often precipitates from the solution.[3]

  • The isolated salt is then hydrolyzed by refluxing in an ethanolic solution of concentrated hydrochloric acid.[3]

  • This hydrolysis step cleaves the hexamethylenetetramine moiety, liberating the primary amine as its hydrochloride salt.

  • Neutralization with a base affords the free this compound.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the synthetic processes, the following diagrams illustrate the reaction workflows.

Synthesis_of_2_Chloro_5_chloromethylthiazole cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 A1 2-Chloroallyl isothiocyanate C1 2-Chloro-5-chloromethylthiazole A1->C1 Acetonitrile B1 Chlorine B1->C1 A2 2,3-Dichloropropene + Sodium thiocyanate C2 2-Chloro-5-chloromethylthiazole A2->C2 Toluene B2 Sulfuryl chloride B2->C2 A3 2-Amino-5-methylthiazole C3 2-Chloro-5-chloromethylthiazole A3->C3 B3 1. NaNO2, HCl 2. N-chlorosuccinimide B3->C3

Caption: Synthetic routes to 2-Chloro-5-chloromethylthiazole.

Amination_of_2_Chloro_5_chloromethylthiazole cluster_gabriel Gabriel Synthesis cluster_delepine Delépine Reaction start 2-Chloro-5-chloromethylthiazole B1 N-(2-chloro-thiazol-5-ylmethyl)phthalimide start->B1 B2 Quaternary Ammonium Salt start->B2 A1 Potassium phthalimide A1->B1 D1 This compound B1->D1 C1 Hydrazine C1->D1 A2 Hexamethylenetetramine A2->B2 D2 This compound B2->D2 C2 HCl, Ethanol C2->D2

Caption: Amination methods for this compound.

Conclusion

The selection of an optimal synthetic route to this compound depends on a variety of factors including the availability and cost of starting materials, desired yield and purity, and considerations for process safety and environmental impact. The one-pot synthesis from 2,3-dichloropropene and the route from 2-chloroallyl isothiocyanate offer high yields for the intermediate 2-chloro-5-chloromethylthiazole. For the subsequent amination, both the Gabriel and Delépine reactions provide viable pathways to the final product, with the choice between them often depending on the desired reaction conditions and purification strategy. This guide provides the foundational information for researchers to make an informed decision based on their specific laboratory or industrial requirements.

References

A Comparative Guide to the Purity Assessment of Synthesized 2-Chloro-5-aminomethylthiazole by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Chloro-5-aminomethylthiazole, a key intermediate in the synthesis of various pharmaceutical compounds. The guide also explores alternative analytical techniques and presents detailed experimental protocols to support robust and reliable purity determination.

Introduction to Purity Assessment of this compound

This compound is a primary amine, and its purity can be affected by starting materials, by-products from its synthesis, and degradation products. Common impurities may arise from the synthesis of its precursor, 2-chloro-5-(chloromethyl)thiazole, which can involve starting materials like 2,3-dichloropropene and sodium thiocyanate, leading to potential chlorinated by-products and isomers.[1][2][3][4] The subsequent conversion to the amine introduces the possibility of impurities from the amination reaction. Given the chemical nature of the target molecule—a polar amine with a weak chromophore—developing a sensitive and specific HPLC method can be challenging.[5][6][7] This often necessitates derivatization to enhance chromatographic retention and detector response.

Comparative Analysis of Analytical Methods

The primary method for purity assessment of this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). However, other techniques can offer advantages in terms of sensitivity, resolution, and information richness.

Method Principle Advantages Disadvantages Typical Application
RP-HPLC with UV Detection (with Derivatization) Separation based on polarity after derivatizing the primary amine to introduce a UV-active and more retentive group.Robust, widely available, good for routine quality control.Requires an additional derivatization step, which can introduce variability.Routine purity testing and quantification of the main component and known impurities.
Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) Separation using smaller particle size columns for higher resolution and speed, coupled with mass detection for identification.[8]Higher throughput, increased sensitivity, and allows for the identification of unknown impurities.[8]Higher instrument cost and complexity.Impurity profiling, identification of unknown degradation products, and method development.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Provides a direct measurement of the analyte concentration against a certified internal standard without the need for a reference standard of the analyte itself.[8]Highly accurate and precise, does not require a specific reference standard for the analyte.Lower sensitivity compared to chromatographic methods, requires a more specialized instrument and expertise.Absolute purity determination and certification of reference standards.

Experimental Protocols

RP-HPLC Method with Pre-column Derivatization using Dansyl Chloride

This protocol outlines a robust RP-HPLC method for the purity assessment of this compound using pre-column derivatization with dansyl chloride, a reagent known for its versatility in derivatizing amines to produce fluorescent and UV-active products.[9]

a) Reagents and Materials:

  • This compound sample

  • Dansyl chloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)[10]

  • Sodium bicarbonate buffer (pH 9)

  • Acetone

b) Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

c) Derivatization Procedure:

  • Prepare a solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Prepare a dansyl chloride solution in acetone at a concentration of 1.5 mg/mL.

  • In a vial, mix 100 µL of the sample solution with 200 µL of the sodium bicarbonate buffer.

  • Add 200 µL of the dansyl chloride solution to the mixture.

  • Vortex the mixture and allow it to react in the dark at room temperature for 1 hour.

  • Add 100 µL of a reagent to quench the excess dansyl chloride (e.g., a solution of a primary amine like ethylamine).

  • Dilute the resulting solution with the mobile phase to a suitable concentration for HPLC analysis.

d) Chromatographic Conditions:

Parameter Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Alternative Derivatization Reagents

Several other derivatization reagents can be employed for the analysis of primary amines, each with its own set of advantages.[5][7]

Reagent Advantages
o-Phthalaldehyde (OPA) Rapid reaction, forms highly fluorescent derivatives.[9]
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Forms stable derivatives with good UV absorbance and fluorescence.[5][9]

Logical Workflow for HPLC Purity Assessment

HPLC_Purity_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard React_Sample React Sample with Reagent Dissolve_Sample->React_Sample React_Standard React Standard with Reagent Dissolve_Standard->React_Standard Deriv_Reagent Prepare Derivatizing Reagent Deriv_Reagent->React_Sample Deriv_Reagent->React_Standard Inject_Sample Inject Derivatized Sample React_Sample->Inject_Sample Inject_Standard Inject Derivatized Standard React_Standard->Inject_Standard Chrom_Sep Chromatographic Separation Inject_Sample->Chrom_Sep Inject_Standard->Chrom_Sep Data_Acq Data Acquisition Chrom_Sep->Data_Acq Peak_Int Peak Integration Data_Acq->Peak_Int Purity_Calc Purity Calculation (% Area) Peak_Int->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for HPLC purity assessment of this compound.

Potential Impurities in Synthesized this compound

A thorough purity assessment requires consideration of potential impurities that may be present in the synthesized material.

Potential Impurity Origin
2-Chloro-5-(chloromethyl)thiazole Unreacted starting material from the amination step.[11][12][13]
By-products of Derivatization Excess derivatizing reagent and its hydrolysis products.
Isomeric Amines Potential side products from the synthesis of the thiazole ring.
Unidentified Synthesis By-products Other related substances formed during the synthesis.

Conclusion

The purity assessment of synthesized this compound can be effectively achieved using RP-HPLC with pre-column derivatization. The choice of derivatizing agent and chromatographic conditions should be optimized to ensure adequate separation of the main component from all potential impurities. For more in-depth analysis and identification of unknown impurities, hyphenated techniques such as UPLC-MS are recommended. The protocols and comparative data presented in this guide serve as a valuable resource for developing and implementing robust analytical methods for the quality control of this important pharmaceutical intermediate.

References

A Comparative Analysis of the Reactivity of 2-Chloro-5-aminomethylthiazole and Other Aminothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical reactivity of 2-Chloro-5-aminomethylthiazole against other key aminothiazole derivatives, namely 2-aminothiazole and 5-aminothiazole. This comparison is crucial for professionals in drug discovery and development, where the aminothiazole scaffold is a prevalent structural motif. The reactivity of the amino group and the thiazole ring is fundamental to the synthesis of diverse libraries of compounds for screening and lead optimization. This document outlines the electronic properties influencing reactivity and provides experimental data from literature to support the comparative analysis.

Introduction to Aminothiazole Reactivity

The reactivity of aminothiazoles is dictated by the electronic interplay between the amino substituent and the thiazole ring. The position of the amino group (C2 vs. C5) and the presence of other substituents, such as the chloro and aminomethyl groups in this compound, significantly modulate the electron density and, consequently, the nucleophilicity of the amino group and the susceptibility of the thiazole ring to electrophilic or nucleophilic attack.

2-Aminothiazole: The exocyclic amino group at the 2-position exhibits significant resonance with the thiazole ring, which decreases its nucleophilicity compared to a typical aliphatic amine. The lone pair of electrons on the amino nitrogen is delocalized into the ring, imparting an "enaminic" character. Protonation and reactions with electrophiles can occur at both the exocyclic amino group and the endocyclic nitrogen atom.

5-Aminothiazole: In contrast, the amino group at the 5-position behaves more like a typical aromatic amine. The nitrogen's lone pair is less involved in resonance with the ring sulfur and nitrogen atoms, making it generally more nucleophilic than the amino group in 2-aminothiazole.

This compound: This molecule presents two key features influencing its reactivity. The electron-withdrawing chloro group at the 2-position deactivates the thiazole ring towards electrophilic substitution but makes the C2 position susceptible to nucleophilic aromatic substitution. The amino group is present as an aminomethyl substituent at the 5-position. Being an aminomethyl group, the nitrogen atom is insulated from the aromatic ring by a methylene (-CH2-) spacer. This significantly increases its basicity and nucleophilicity compared to an amino group directly attached to the thiazole ring, making it behave more like a primary alkylamine.

Comparative Reactivity Data

The following tables summarize the expected and reported reactivity of the three aminothiazole derivatives in two key reaction types relevant to drug development: N-acylation and Suzuki cross-coupling. Due to a lack of direct comparative studies under identical conditions in the literature, the data is compiled from various sources and should be interpreted as a qualitative to semi-quantitative comparison.

Table 1: Comparison of N-Acylation Reactivity

N-acylation is a fundamental reaction for creating amide derivatives, which are common in many drug molecules. The reactivity in N-acylation is directly related to the nucleophilicity of the amino group.

CompoundStructureRelative ReactivityReported Yield (Acylating Agent)Citation
This compound HighNot Reported (Expected to be high, similar to benzylamine)N/A
2-Aminothiazole Low to Moderate17-25% (O-acetylsalicyloyl chloride)[1]
5-Aminothiazole Moderate to HighNot Reported (Expected to be higher than 2-aminothiazole)N/A

Note: The structure images are placeholders and would be replaced with actual chemical structures in a final document.

Table 2: Comparison of Suzuki Cross-Coupling Reactivity

The Suzuki cross-coupling is a powerful tool for forming carbon-carbon bonds, often used to append aryl or heteroaryl moieties to a core scaffold. In the case of this compound, the chloro substituent can participate in the coupling reaction. For 2- and 5-aminothiazole, a bromo or chloro-substituted derivative would be required for this reaction.

Compound (or derivative)StructureReactivity at C2-PositionReported Yield (Coupling Partner)Citation
This compound HighNot Reported (Expected to be high for a chlorothiazole)N/A
2-Amino-6-bromobenzothiazole High85% (Phenylboronic acid)[2]
2-Bromo-5-arylthiazole HighGood to excellent yields reported for various arylboronic acids[3]

Note: The structure images are placeholders and would be replaced with actual chemical structures in a final document.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route from the commercially available 2-chloro-5-chloromethylthiazole involves a Gabriel synthesis.

Step 1: Synthesis of 2-((2-chlorothiazol-5-yl)methyl)isoindoline-1,3-dione

  • To a solution of 2-chloro-5-chloromethylthiazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and collect the precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield the N-alkylated phthalimide intermediate.

Step 2: Hydrazinolysis to this compound

  • Suspend the 2-((2-chlorothiazol-5-yl)methyl)isoindoline-1,3-dione (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.5 equivalents) to the suspension.

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.

  • Filter off the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a saturated solution of sodium bicarbonate and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford this compound.

General Protocol for N-Acylation
  • Dissolve the aminothiazole derivative (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere.

  • Add a base (e.g., triethylamine, diisopropylethylamine; 1.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acyl chloride, anhydride; 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Suzuki Cross-Coupling of 2-Chlorothiazoles
  • To a reaction vessel, add the 2-chlorothiazole derivative (1 equivalent), the boronic acid or ester partner (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, Na₂CO₃; 2 equivalents).

  • Add a suitable solvent system (e.g., a mixture of toluene/ethanol/water or dioxane/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Signaling Pathway and Experimental Workflow Visualization

The 2-aminothiazole moiety is a core component of several kinase inhibitors, including Dasatinib, a drug used in the treatment of chronic myeloid leukemia (CML). Dasatinib functions by inhibiting multiple tyrosine kinases, thereby disrupting downstream signaling pathways that promote cell proliferation and survival.

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K SRC SRC Family Kinases SRC->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation mTOR->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Dasatinib->SRC

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking downstream signaling pathways.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_reactivity Reactivity Assessment Start_Mol Starting Aminothiazole Reaction N-Acylation or Suzuki Coupling Start_Mol->Reaction Crude_Prod Crude Product Reaction->Crude_Prod Kinetics Kinetic Analysis (e.g., by NMR or HPLC) Reaction->Kinetics Purification Column Chromatography or Recrystallization Crude_Prod->Purification Pure_Prod Pure Product Purification->Pure_Prod Analysis NMR, MS, HPLC Pure_Prod->Analysis Yield Yield Calculation Pure_Prod->Yield Comparison Comparative Analysis Yield->Comparison Kinetics->Comparison

Caption: Workflow for comparing the reactivity of aminothiazoles.

References

Comparative Analysis of the Biological Activity of Neonicotinoids Derived from 2-Chloro-5-aminomethylthiazole and Other Major Insecticide Classes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of neonicotinoid insecticides derived from 2-chloro-5-aminomethylthiazole, namely thiamethoxam and clothianidin, against other major classes of insecticides: pyrethroids, organophosphates, and carbamates. This document is intended to serve as a valuable resource for researchers and professionals in the field of insecticide development and pest management by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways.

Executive Summary

Insecticides derived from this compound, such as the neonicotinoids thiamethoxam and clothianidin, exhibit a distinct mode of action by targeting the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system. This mechanism differs significantly from that of other major insecticide classes. Pyrethroids act on voltage-gated sodium channels, while organophosphates and carbamates inhibit the enzyme acetylcholinesterase (AChE). These differences in molecular targets are reflected in their respective toxicological profiles, spectrum of activity, and potential for resistance development. This guide presents a quantitative comparison of their efficacy, details the experimental protocols for assessing their biological activity, and illustrates their signaling pathways.

Data Presentation: Comparative Efficacy of Insecticides

The following tables summarize the acute toxicity (LD50 and LC50 values) of representative insecticides from each class against various insect pests. LD50 (Lethal Dose, 50%) is the dose required to kill 50% of a test population, typically expressed in nanograms (ng) or micrograms (µg) per insect for topical applications. LC50 (Lethal Concentration, 50%) is the concentration in a medium (e.g., water or diet) that kills 50% of a test population, expressed in parts per million (ppm) or micrograms per liter (µg/L).

Table 1: Acute Contact Toxicity (LD50) of Various Insecticides Against Selected Insect Pests

Insecticide ClassActive IngredientTarget PestLD50 (ng/insect)Citation
Neonicotinoid ThiamethoxamHoney Bee (Apis mellifera)5[1]
Bumble Bee (Bombus terrestris)28[1]
ClothianidinHoney Bee (Apis mellifera)44[2]
Pyrethroid PermethrinHouse Fly (Musca domestica)11
German Cockroach (Blattella germanica)60
Organophosphate ChlorpyrifosHoney Bee (Apis mellifera)70[3]
Tobacco Budworm (Heliothis virescens)110
Carbamate CarbarylHoney Bee (Apis mellifera)1000[4]
Alfalfa Looper (Autographa californica)250

Table 2: Acute Oral Toxicity (LD50/LC50) of Various Insecticides Against Selected Insect Pests

Insecticide ClassActive IngredientTarget PestLD50/LC50Citation
Neonicotinoid ThiamethoxamCommon Eastern Bumblebee (Bombus impatiens)0.0012 µ g/bee [5]
Soybean Aphid (Aphis glycines)LC50: 0.16 mg/L[6]
ClothianidinAquatic Midge (Chironomus dilutus)96-h LC50: 8.82 µg/L[7]
Predatory Water Bug (Graphoderus fascicollis)LC50: 0.002 ppm[8]
Pyrethroid PermethrinFathead Minnow (Pimephales promelas)96-h LC50: 15.6 µg/L
Organophosphate ChlorpyrifosRat (oral)LD50: 135 mg/kg[3]
Chicken (oral)LD50: 32 mg/kg[9]
Carbamate CarbarylRat (oral)LD50: 302.6 mg/kg (male), 311.5 mg/kg (female)[4]
Fish (96-h LC50)0.25 - 20 mg/L (species dependent)[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of toxicological data. The following are step-by-step protocols for common bioassays used to determine the efficacy of insecticides.

Topical Application Bioassay

This method is used to determine the intrinsic toxicity of an insecticide through direct application to the insect's body.[10][11]

Objective: To determine the median lethal dose (LD50) of an insecticide.

Materials:

  • Technical grade insecticide (≥95% purity)

  • Acetone or other suitable volatile solvent

  • Microsyringe or micro-applicator

  • Glass vials or Petri dishes

  • CO2 or cold anesthesia setup

  • Healthy, uniform-sized adult insects of the target species

  • Fume hood

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the insecticide in acetone (e.g., 10 mg/mL).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution using acetone to obtain a range of concentrations expected to produce between 10% and 90% mortality.

  • Insect Anesthesia: Anesthetize the insects using CO2 or by placing them on a cold surface.

  • Application: Using a calibrated microsyringe, apply a precise volume (e.g., 0.5-1.0 µL) of each insecticide dilution to the dorsal thorax of each anesthetized insect. A control group should be treated with acetone only.[10]

  • Holding: Place the treated insects in clean glass vials or Petri dishes, provide a suitable food source if necessary, and maintain them under controlled conditions (e.g., 25 ± 2°C, 60-70% Relative Humidity, 12:12 Light:Dark photoperiod).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Insects that are unable to move when prodded are considered dead.

  • Data Analysis: Use probit analysis to calculate the LD50 value and its 95% confidence intervals.

Leaf-Dip Bioassay

This method is commonly used for assessing the toxicity of systemic insecticides to sucking and chewing insects.[12][13]

Objective: To determine the median lethal concentration (LC50) of an insecticide.

Materials:

  • Technical grade or formulated insecticide

  • Distilled water

  • Wetting agent (e.g., Triton X-100)

  • Host plant leaves

  • Petri dishes

  • Filter paper

  • Healthy, uniform-aged larvae or adult insects of the target species

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the insecticide and make serial dilutions in distilled water containing a small amount of a wetting agent (e.g., 0.01% Triton X-100) to ensure even coverage. A control solution should contain only distilled water and the wetting agent.

  • Leaf Treatment: Dip host plant leaves into each test solution for a standardized time (e.g., 10-20 seconds) with gentle agitation.

  • Drying: Air-dry the treated leaves on a clean, non-absorbent surface.

  • Exposure: Place the dried, treated leaves into Petri dishes lined with moistened filter paper to maintain turgidity. Introduce a known number of test insects into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions.

  • Mortality Assessment: Record mortality at specific time intervals (e.g., 24, 48, 72 hours).

  • Data Analysis: Calculate the LC50 value and its 95% confidence intervals using probit analysis.

Larval Immersion Bioassay

This technique is suitable for aquatic insects or for screening compounds against larval stages of terrestrial insects.[5][14]

Objective: To determine the median lethal concentration (LC50) of a substance to insect larvae.

Materials:

  • Test substance

  • Distilled or deionized water

  • Solvent (if the substance is not water-soluble)

  • Beakers or multi-well plates

  • Fine-mesh strainers or tea strainers

  • Healthy, uniform-aged larvae of the target species

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations of the test substance in distilled or deionized water. If a solvent is used to dissolve the substance, a solvent control must be included.

  • Larval Handling: Collect a known number of healthy larvae.

  • Immersion: Place the larvae into a fine-mesh strainer and immerse them in the test solution for a standardized period (e.g., 30 seconds to 5 minutes) with gentle agitation.[15]

  • Drying: Remove the strainer and gently blot excess solution.

  • Transfer: Transfer the treated larvae to a clean container (e.g., Petri dish or well of a multi-well plate) with a suitable substrate or diet.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Mortality Assessment: Assess larval mortality at predetermined time intervals.

  • Data Analysis: Determine the LC50 value and its 95% confidence intervals using appropriate statistical methods.

Signaling Pathways and Mechanisms of Action

The efficacy and selectivity of an insecticide are determined by its interaction with a specific molecular target within the insect. The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by the different classes of insecticides.

Neonicotinoid_Pathway cluster_synapse Synaptic Cleft cluster_effect Physiological Effect ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Neonicotinoid Neonicotinoid (e.g., Thiamethoxam, Clothianidin) Neonicotinoid->nAChR Irreversibly Binds Postsynaptic_Neuron Postsynaptic Neuron nAChR->Postsynaptic_Neuron Opens Ion Channel (Na+, Ca2+ influx) Overstimulation Continuous Nerve Stimulation Postsynaptic_Neuron->Overstimulation Paralysis Paralysis Overstimulation->Paralysis Death Death Paralysis->Death

Caption: Neonicotinoid Signaling Pathway.

Pyrethroid_Pathway cluster_membrane Neuronal Membrane cluster_effect Physiological Effect Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel (VGSC) Pyrethroid->VGSC Binds to open state Action_Potential Action Potential VGSC->Action_Potential Prolongs opening Action_Potential->VGSC Opens channel Repetitive_Firing Repetitive Neuronal Discharges Action_Potential->Repetitive_Firing Paralysis Paralysis Repetitive_Firing->Paralysis Death Death Paralysis->Death

Caption: Pyrethroid Mechanism of Action.

OP_Carbamate_Pathway cluster_synapse Synaptic Cleft cluster_effect Physiological Effect ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding ACh_Accumulation ACh Accumulation AChE->ACh_Accumulation Blockage leads to Insecticide Organophosphate or Carbamate Insecticide->AChE Inhibition Continuous_Stimulation Continuous Nerve Stimulation Receptor->Continuous_Stimulation ACh_Accumulation->Continuous_Stimulation Paralysis_Death Paralysis and Death Continuous_Stimulation->Paralysis_Death

Caption: Organophosphate & Carbamate Mechanism.

Conclusion

The choice of an insecticide for research, development, or practical application depends on a multitude of factors including target pest spectrum, mode of action, efficacy, and potential non-target effects. Neonicotinoids derived from this compound, such as thiamethoxam and clothianidin, offer a distinct and highly effective mode of action against a broad range of pests. However, their systemic nature and high toxicity to certain non-target organisms, particularly pollinators, necessitate careful risk assessment.[16] In contrast, pyrethroids, organophosphates, and carbamates have longer histories of use and well-characterized toxicological profiles, but issues of resistance and broader non-target toxicity are significant considerations. This guide provides the foundational data and methodologies to aid researchers in making informed decisions and in designing future studies to further elucidate the comparative biological activities of these important classes of insecticides.

References

A Comparative Guide to the Structural Validation of Novel Compounds Derived from 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the unambiguous determination of a novel compound's structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural validation of new chemical entities derived from the versatile scaffold, 2-Chloro-5-aminomethylthiazole. We present a comparison with alternative heterocyclic structures and provide supporting experimental data and protocols to aid in the selection of appropriate validation methods.

Overview of Structural Validation Techniques

The structural elucidation of a novel compound is a multi-faceted process that typically involves a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information. The choice of techniques depends on the nature of the compound and the specific structural questions to be answered.

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy (¹H, ¹³C) Provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms in a molecule.[1][2]Non-destructive; provides rich structural detail in solution.[3]Requires relatively larger sample amounts; can be complex to interpret for very large molecules.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of a compound. Fragmentation patterns can provide structural clues.[1]High sensitivity; requires very small sample amounts.Isomeric and isobaric compounds can be difficult to distinguish without high resolution or tandem MS.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups within a molecule.[1][4]Fast and simple to perform; provides a "fingerprint" for compound identification.Provides limited information on the overall molecular structure and connectivity.
Single Crystal X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths and angles.[5][6]Unambiguous determination of absolute structure.[7]Requires a suitable single crystal, which can be difficult to grow.[5]

Comparative Data Analysis

To illustrate the application of these techniques, we present a comparative analysis of a hypothetical novel compound derived from this compound, Novel Compound A , and an alternative heterocyclic compound, Alternative Compound B (a Benzothiazole derivative) . The data presented is representative of typical results obtained for such structures.

Novel Compound A: N-((2-chloro-1,3-thiazol-5-yl)methyl)acetamide
Technique Observed Data
¹H NMR (DMSO-d₆, 400 MHz) δ 8.60 (t, 1H, NH), 7.45 (s, 1H, thiazole-H), 4.40 (d, 2H, CH₂), 1.90 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ 169.0 (C=O), 152.5 (C2-thiazole), 141.0 (C4-thiazole), 138.0 (C5-thiazole), 38.0 (CH₂), 22.5 (CH₃)
Mass Spec (ESI+) m/z: 191.02 [M+H]⁺, 213.00 [M+Na]⁺
IR (KBr, cm⁻¹) 3280 (N-H stretch), 1650 (C=O stretch, amide I), 1550 (N-H bend, amide II), 1420 (C-N stretch)
Alternative Compound B: 2-Amino-6-chlorobenzothiazole Derivative
Technique Observed Data
¹H NMR (DMSO-d₆, 400 MHz) δ 7.80 (d, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.30 (dd, 1H, Ar-H), 7.90 (s, 2H, NH₂)
¹³C NMR (DMSO-d₆, 100 MHz) δ 167.0 (C2), 152.0 (C7a), 132.0 (C3a), 127.0 (C5), 125.0 (C6), 122.0 (C7), 121.0 (C4)
Mass Spec (ESI+) m/z: 185.00 [M+H]⁺, 207.00 [M+Na]⁺
IR (KBr, cm⁻¹) 3420 & 3300 (N-H stretch, primary amine), 1630 (C=N stretch), 1590 (C=C stretch, aromatic)

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[1]

  • Data Acquisition :

    • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

    • For ¹³C NMR, a higher sample concentration (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.[1]

  • Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Detection : A detector records the abundance of each ion, which is then plotted against its m/z value to generate the mass spectrum.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[2]

  • Background Spectrum : Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.

  • Sample Spectrum : Place the sample in the beam path and record its spectrum, typically over a range of 4000–400 cm⁻¹.[1]

Single Crystal X-ray Crystallography
  • Crystal Growth : Grow single crystals of the compound that are of suitable size and quality for diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound.[5]

  • Data Collection : Mount a suitable crystal on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement : The diffraction data is used to solve the crystal structure and refine the atomic positions.[5] Software such as SHELXS97 and SHELXL97 are commonly used for this purpose.[5]

Visualizing the Workflow and Logic

To further clarify the process of structural validation, the following diagrams illustrate a typical workflow and the logical considerations for selecting analytical methods.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_analysis Data Analysis & Confirmation Synthesis Synthesize Novel Thiazole Derivative Purification Purify Compound (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, COSY, etc.) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR Xray X-ray Crystallography (if single crystal) Purification->Xray if crystal Analysis Combine & Analyze Spectroscopic Data NMR->Analysis MS->Analysis IR->Analysis Xray->Analysis Confirmation Confirm Structure Analysis->Confirmation

Caption: General workflow for the synthesis and structural validation of a novel compound.

G Start Need to Validate Novel Compound Structure Initial_Screen Initial Characterization? Start->Initial_Screen Detailed_Structure Detailed Connectivity & Stereochemistry? Initial_Screen->Detailed_Structure No MS_IR Use Mass Spec & IR (Molecular Weight & Functional Groups) Initial_Screen->MS_IR Yes Absolute_Structure Need Unambiguous 3D Structure? Detailed_Structure->Absolute_Structure No NMR_2D Use 1D & 2D NMR (1H, 13C, COSY, HSQC) Detailed_Structure->NMR_2D Yes Xray Use X-ray Crystallography Absolute_Structure->Xray Yes MS_IR->Detailed_Structure NMR_2D->Absolute_Structure

Caption: Decision tree for selecting structural validation methods.

References

A Comparative Guide to Catalysts for 2-Aminothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-aminothiazoles, a critical scaffold in medicinal chemistry, has evolved significantly from the traditional Hantzsch reaction. Modern catalysis focuses on enhancing efficiency, reducing environmental impact, and improving yields. This guide provides an objective comparison of various catalytic systems for 2-aminothiazole synthesis, supported by experimental data, detailed protocols, and mechanistic diagrams to inform catalyst selection in research and development.

Comparative Performance of Catalysts

The efficacy of different catalysts can be evaluated based on reaction time, product yield, and the breadth of compatible substrates. The following tables summarize the performance of several notable catalytic systems.

Table 1: Performance of Heterogeneous and Nanocatalysts

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Ca/4-MePy-IL@ZY-Fe₃O₄ Acetophenone derivatives, Thiourea, TCCA, EtOH, 80°C25 min - 1.5 h85-96%Magnetically separable, reusable, avoids toxic iodine.[1]
Silica Supported Tungstosilicic Acid 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes, EtOH/H₂O, 65°C or RT (ultrasound)1.5-3.5 h79-90%Reusable, efficient under both conventional heating and ultrasound.[2]
Aluminum Oxide Nanoparticles (Al₂O₃ NPs) Methylcarbonyls, Thiourea, Iodine, DMSO, 85°CNot SpecifiedHighHigh purity of products, easy work-up.[3]
Montmorillonite-K10 Methylcarbonyls, Thiourea, Iodine, DMSO, 80°C2 hNot Specified (described as efficient)Cost-effective, readily available clay catalyst.[4][5]

Table 2: Performance of Homogeneous and Green Catalysts

CatalystKey Reactants & ConditionsReaction TimeYield (%)Key Advantages
Aqueous Neem Leaf Extract Phenacyl bromide derivatives, Thiourea, H₂O, Room Temperature45 min90-96%Green, sustainable, mild reaction conditions, high yields without purification.[6]
Eosin Y (Photocatalyst) Active methylene ketones, Thioureas, H₂O/EtOH, Visible light, Room TemperatureNot Specified85-96%Metal-free, uses visible light, environmentally benign.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic procedures.

1. Synthesis using Ca/4-MePy-IL@ZY-Fe₃O₄ Nanocatalyst

A mixture of an acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), and the Ca/4-MePy-IL@ZY-Fe₃O₄ catalyst (0.01 g) in ethanol (3.0 mL) is stirred at 80°C for 25 minutes. The formation of the intermediate α-haloketone is monitored by Thin Layer Chromatography (TLC). Upon completion, thiourea (1.0 mmol) is added to the mixture. The reaction is stirred at 80°C for the time specified for the particular substrate. After completion, the nanocatalyst is separated using an external magnet. The product is isolated from the filtrate after neutralization with a 10% sodium bicarbonate solution. The catalyst can be washed, dried, and reused.[1]

2. Synthesis using Aqueous Neem Leaf Extract

To a solution of a phenacyl bromide derivative (1 mmol) in 5 mL of water, thiourea (1.2 mmol) is added. Subsequently, 1 mL of aqueous neem leaf extract is added to the reaction mixture. The mixture is stirred at room temperature for 45 minutes, with the reaction progress monitored by TLC. The solid product that forms is collected by filtration, washed with water, and dried. This method often yields a high-purity product without the need for column chromatography.[6]

3. Synthesis using Aluminum Oxide Nanoparticles

A mixture of the methylcarbonyl compound, thiourea, and iodine is reacted in the presence of aluminum oxide nanoparticles in DMSO at 85°C.[3]

4. Synthesis using Montmorillonite-K10

Methylcarbonyl, thiourea, and iodine are stirred in DMSO at 80°C in the presence of Montmorillonite-K10 catalyst for 2 hours.[4][5]

Reaction Pathways and Mechanisms

The synthesis of 2-aminothiazoles predominantly follows the Hantzsch reaction pathway. The catalyst's role is to facilitate one or more steps in this sequence.

Hantzsch_Synthesis Reactants α-Haloketone + Thiourea Intermediate1 Nucleophilic Attack (S on α-Carbon) Reactants->Intermediate1 Thiazoline_Intermediate Thiazoline Intermediate Intermediate1->Thiazoline_Intermediate Cyclization Intramolecular Cyclization Thiazoline_Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Product 2-Aminothiazole Dehydration->Product Catalyst Catalyst (e.g., Lewis/Brønsted Acid) Catalyst->Intermediate1 Activates Ketone Catalyst->Cyclization Promotes Ring Closure

Caption: Generalized Hantzsch synthesis pathway for 2-aminothiazoles.

Modern catalytic approaches often begin with a ketone and a halogen source, with the catalyst promoting the initial α-halogenation. The subsequent steps follow the classical Hantzsch pathway.

Experimental_Workflow Start Start: Ketone, Thiourea, Halogen Source, Catalyst, Solvent Reaction Reaction (Heating/Irradiation) Start->Reaction Monitoring Monitor Progress (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: Catalyst Separation, Neutralization, Extraction Monitoring->Workup Complete Purification Purification (Filtration/Chromatography) Workup->Purification Product Final Product: 2-Aminothiazole Derivative Purification->Product

Caption: A generalized experimental workflow for catalyst evaluation.

References

Assessing the Bioisosteric Potential of the 2-Chlorothiazole Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of chemical moieties with bioisosteres is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties such as potency, selectivity, metabolic stability, and pharmacokinetics. The 2-chlorothiazole group has emerged as a versatile scaffold in drug discovery, offering a unique combination of physicochemical properties. This guide provides a comparative assessment of the 2-chlorothiazole moiety against common bioisosteric alternatives, including tetrazoles, oxadiazoles, and triazoles, with a focus on their application as amide and carboxylic acid surrogates.

Physicochemical Properties and Bioisosteric Rationale

Bioisosteric replacements aim to mimic the size, shape, and electronic distribution of the original functional group while favorably modulating other properties. The 2-chlorothiazole moiety, with its planar, aromatic character and the presence of nitrogen and sulfur heteroatoms, can engage in various non-covalent interactions with biological targets. Its electron-withdrawing chlorine atom can influence the acidity of adjacent protons and modulate the overall electronic nature of the molecule.

Table 1: Comparison of Physicochemical Properties of 2-Chlorothiazole and Common Bioisosteres

MoietyMolecular Weight ( g/mol )LogPpKaHydrogen Bond AcceptorsHydrogen Bond Donors
2-Chlorothiazole 119.571.7Not Ionizable1 (N)0
Tetrazole 69.05-0.8 (approx.)~4.5-5.53-4 (N)1 (NH)
1,3,4-Oxadiazole 70.04-0.3 (approx.)Not Ionizable2 (N, O)0
1,2,3-Triazole 69.06-0.4 (approx.)~9.3 (NH)2-3 (N)1 (NH)

Note: LogP and pKa values are approximate and can vary significantly based on the overall molecular structure.

Performance Comparison: Experimental Data

Direct head-to-head comparisons of the 2-chlorothiazole moiety with all its alternatives across various assays are limited in the literature. The following sections present available experimental data to facilitate an informed, albeit indirect, comparison.

Target Binding Affinity

The ability of a bioisostere to maintain or improve binding affinity to the biological target is paramount.

2-Chlorothiazole in Action: mGlu5 Receptor Antagonists

A study on metabotropic glutamate receptor 5 (mGlu5) antagonists demonstrated that 2-chlorothiazole derivatives can exhibit high binding affinity.[1][2]

Table 2: Binding Affinity (Ki) of 2-Chlorothiazole Derivatives for the mGlu5 Receptor [1][2]

CompoundStructureKi (nM)
7a 3-((2-chlorothiazol-4-yl)ethynyl)benzonitrileSubnanomolar
7b 3-((2-chlorothiazol-4-yl)ethynyl)-5-fluorobenzonitrileSubnanomolar

Amide Bioisosteres: GPR88 Agonists

In a separate study, various heterocyclic bioisosteres were evaluated as replacements for an amide functional group in GPR88 receptor agonists.[1][3] While this study did not include a 2-chlorothiazole derivative, it provides valuable comparative data for common alternatives.

Table 3: Agonist Potency (EC50) of Amide Bioisosteres at the GPR88 Receptor [1][3]

Bioisosteric MoietyExample CompoundEC50 (nM)
1,3,4-Oxadiazole Compound 6178
1,2,4-Triazole Compound 21178
1,2,3-Triazole Compound 2660

These data suggest that triazoles, particularly the 1,2,3-isomer, can be highly effective amide bioisosteres in terms of maintaining potent biological activity.

Physicochemical Properties and Permeability

Lipophilicity and water solubility are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Thiazole vs. Oxazole: A Direct Comparison

A study comparing 2-aminothiazole and 2-aminooxazole derivatives provided a direct assessment of the impact of replacing the sulfur atom with oxygen on physicochemical properties.[4][5]

Table 4: Comparison of Lipophilicity (log k'w) and Water Solubility of Isosteric Pairs [4][5]

Thiazole Derivativelog k'wOxazole Derivativelog k'wChange in log k'w (Oxazole - Thiazole)
Compound 6a 3.25Compound 6b 2.25-1.00
Compound 15a 4.15Compound 15b 3.10-1.05

The replacement of the thiazole's sulfur with an oxazole's oxygen consistently led to a significant decrease in lipophilicity (lower log k'w), which generally correlates with increased aqueous solubility.[4] This highlights a key consideration when selecting between these two bioisosteres to fine-tune a compound's solubility and permeability profile.

Metabolic Stability

The metabolic stability of a drug candidate is a critical factor for its in vivo half-life and overall exposure. While specific quantitative data for the metabolic stability of the 2-chlorothiazole moiety in a comparative context is scarce, general trends for related heterocycles have been reported. Oxadiazoles are often considered to be metabolically robust.[6] The metabolic fate of thiazole-containing compounds can be more complex, with potential for oxidation of the sulfur atom.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the key assays discussed.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound using liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat, mouse)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (or other suitable organic solvent) containing an internal standard

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the buffered compound solution.

  • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile with an internal standard.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • PAMPA plate (e.g., a 96-well filter plate with a PVDF membrane)

  • Artificial membrane solution (e.g., a solution of phospholipids in an organic solvent like dodecane)

  • Donor buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Acceptor buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well acceptor plate

  • Plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the PAMPA plate with the artificial membrane solution and allow the solvent to evaporate.

  • Prepare the donor solutions by diluting the test compounds in the donor buffer.

  • Fill the wells of the acceptor plate with the acceptor buffer.

  • Place the coated filter plate on top of the acceptor plate, creating a "sandwich".

  • Carefully add the donor solutions to the wells of the filter plate.

  • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([drug]_acceptor / [drug]_equilibrium))

    where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, and [drug]_equilibrium is the concentration at equilibrium.

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Test compound stock solution

  • Cell membranes or purified receptors expressing the target of interest

  • Radioligand with known affinity for the target receptor

  • Assay buffer

  • Non-specific binding control (a high concentration of a known ligand)

  • Filter plates and a cell harvester

  • Scintillation counter

Procedure:

  • In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.

  • Add the cell membranes or purified receptors to initiate the binding reaction.

  • Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Workflows and Relationships

Experimental Workflow for Bioisosteric Replacement

G cluster_0 Design & Synthesis cluster_1 In Vitro Screening cluster_2 Data Analysis & SAR Lead_Compound Lead Compound (e.g., containing an amide) Bioisosteres Select Bioisosteres (2-Chlorothiazole, Tetrazole, Oxadiazole, Triazole) Lead_Compound->Bioisosteres Identify Moiety for Replacement Synthesis Synthesize Analogs Bioisosteres->Synthesis Binding_Assay Target Binding Assay (Ki or IC50) Synthesis->Binding_Assay Permeability_Assay PAMPA (Papp) Synthesis->Permeability_Assay Metabolic_Assay Microsomal Stability (t1/2, CLint) Synthesis->Metabolic_Assay Compare_Data Compare Data vs. Lead Compound Binding_Assay->Compare_Data Permeability_Assay->Compare_Data Metabolic_Assay->Compare_Data SAR Establish Structure- Activity Relationship Compare_Data->SAR SAR->Lead_Compound Iterative Design

Caption: Workflow for a typical bioisosteric replacement study.

Structure-Activity Relationship (SAR) Logic

SAR_Logic cluster_properties Evaluate Properties Start Start with Lead Compound Replace_Moiety Replace Amide with Bioisostere Start->Replace_Moiety Chlorothiazole 2-Chlorothiazole Replace_Moiety->Chlorothiazole Tetrazole Tetrazole Replace_Moiety->Tetrazole Oxadiazole Oxadiazole Replace_Moiety->Oxadiazole Triazole Triazole Replace_Moiety->Triazole Potency Potency (e.g., Ki, IC50) Chlorothiazole->Potency Permeability Permeability (e.g., Papp) Chlorothiazole->Permeability Stability Metabolic Stability (e.g., t1/2) Chlorothiazole->Stability Tetrazole->Potency Tetrazole->Permeability Tetrazole->Stability Oxadiazole->Potency Oxadiazole->Permeability Oxadiazole->Stability Triazole->Potency Triazole->Permeability Triazole->Stability Decision Select Optimal Candidate Potency->Decision Permeability->Decision Stability->Decision

Caption: Decision tree for selecting a bioisostere based on key properties.

Conclusion

The 2-chlorothiazole moiety represents a valuable building block in drug discovery, capable of participating in key interactions with biological targets and exhibiting favorable physicochemical properties. While a definitive, universal ranking against other common bioisosteres like tetrazoles, oxadiazoles, and triazoles is not feasible due to context-dependent effects, this guide provides a framework for comparison based on available experimental data. The choice of a bioisostere will ultimately depend on the specific goals of the drug design project, including the desired balance of potency, selectivity, and ADME properties. The provided experimental protocols and workflows offer a practical guide for researchers to generate their own comparative data and make informed decisions in the lead optimization process.

References

Unveiling the Potency of 2-Chloro-5-aminomethylthiazole Derived Pesticides: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of pesticides derived from 2-Chloro-5-aminomethylthiazole, a key chemical intermediate for the neonicotinoid class of insecticides, reveals their significant efficacy in controlling a broad spectrum of economically important pests. This guide provides a detailed comparison of their performance against other insecticide classes, supported by experimental data, to inform researchers, scientists, and drug development professionals on their potential and application.

The primary active ingredients synthesized from the this compound precursor are the widely used neonicotinoids, thiamethoxam and clothianidin. These systemic insecticides are recognized for their effectiveness against a variety of sucking and chewing insects.[1][2][3] Thiamethoxam often acts as a precursor, being metabolized into the more potent clothianidin within insects and plants, which exhibits a high affinity for insect nicotinic acetylcholine receptors (nAChRs).[4][5]

Comparative Efficacy Against Key Pests

The following tables summarize the efficacy of thiamethoxam and clothianidin in comparison to other commonly used insecticides against various agricultural pests.

Table 1: Efficacy Against Sucking Pests (Thrips, Aphids, Whiteflies, Jassids)

Insecticide ClassActive IngredientTarget Pest(s)Efficacy (% Reduction/Mortality)Source(s)
Neonicotinoid Thiamethoxam Banana Thrips62% reduction in oviposition pimples[6]
Okra Sucking Pests (Aphids, Whiteflies, Leafhoppers)84.71-91.73% reduction (25 g a.i./ha)[7]
Cotton Sucking Pests (Thrips, Jassids, Whiteflies)High initial effect, moderate residual[8]
Neonicotinoid Clothianidin Thrips and Mealybugs76.63% and 78.09% average reduction, respectively[9]
Leafhoppers and ThripsHighly effective in reducing populations[9]
Western Chinch Bug (Nymphs)Significantly more toxic than thiamethoxam (contact)[10]
SpinosynSpinosadBanana Thrips37% reduction in oviposition pimples (most effective in study)[6]
AvermectinAbamectinBanana Thrips54% reduction in oviposition pimples[6]
PyrethroidBifenthrinWestern Chinch Bug (Nymphs)92-fold more toxic than clothianidin[10]
OrganophosphateProfenophosCotton Sucking Pests (Jassids, Whiteflies, Thrips)Effective, with 100% reduction when mixed with neonicotinoids[11]

Table 2: Comparative Lethal Concentrations (LC50/LD50) of Neonicotinoids

InsecticideOrganismBioassay TypeLC50/LD50 ValueSource(s)
Clothianidin Common Bed Bug (Adult Males)Ingestion1.8 ng/mL[12]
Common Bed Bug (First Instar Nymphs)Ingestion1.1 ng/mL[12]
Western Chinch Bug (Nymphs)Contact0.13 ng/cm²[10]
Western Chinch Bug (Adults)Contact1.25 ng/cm²[10]
Thiamethoxam Western Chinch Bug (Nymphs)Contact2.63 ng/cm²[10]
Western Chinch Bug (Adults)Contact0.43 ng/cm²[10]
ImidaclopridWestern Chinch Bug (Nymphs)Contact0.10 ng/cm²[10]
Western Chinch Bug (Adults)Contact0.82 ng/cm²[10]
FipronilCommon Bed Bug (Adult Males)Ingestion0.5 ng/mL[12]
AbamectinCommon Bed Bug (Adult Males)Ingestion1.9 ng/mL[12]

Experimental Protocols

The data presented above were generated using standardized bioassay methodologies. Below are detailed protocols for key experiments.

Ingestion Bioassay for Bed Bugs (Cimex lectularius)

This protocol is adapted from a study comparing the efficacy of ingested insecticides against the common bed bug.[12]

  • Insect Rearing: Bed bugs are reared in a controlled environment (e.g., 26°C, 50% relative humidity, 12:12 h light:dark cycle).

  • Insecticide Preparation: The test insecticide (e.g., clothianidin) is dissolved in a suitable solvent (e.g., DMSO) and then mixed with defibrinated rabbit blood to achieve the desired concentrations. A control group receives blood with the solvent only.

  • Feeding Apparatus: An in vitro feeding system is used, which typically consists of a reservoir for the treated blood, covered by a membrane (e.g., Parafilm M®) that the bed bugs can pierce to feed. The blood is maintained at 37°C.

  • Exposure: Adult male and first-instar nymph bed bugs, starved for 7-10 days, are placed in a container with the feeding apparatus for a set period (e.g., 2 hours).

  • Observation: After feeding, the bed bugs are transferred to clean containers with a paper substrate. Mortality is assessed at regular intervals (e.g., 24, 48, and 72 hours) post-feeding.

  • Data Analysis: The lethal concentration required to kill 50% of the test population (LC50) is calculated using probit analysis.

Contact Bioassay for Western Chinch Bugs (Blissus occiduus)

This protocol is based on a study evaluating the contact and systemic toxicity of neonicotinoids to the western chinch bug.[10]

  • Insect Collection and Rearing: Chinch bugs are collected from infested turfgrass and maintained in the laboratory on a suitable host plant (e.g., buffalograss).

  • Insecticide Application: Technical grade insecticide is dissolved in acetone to create a series of concentrations. A known volume (e.g., 500 µl) of each concentration is applied to the bottom of a glass scintillation vial. The vials are then rolled on their side until the acetone evaporates, leaving a uniform residue of the insecticide. Control vials are treated with acetone only.

  • Exposure: A set number of chinch bug nymphs or adults are placed in each treated vial.

  • Observation: Mortality is assessed after a specific time period (e.g., 24 hours). Insects are considered dead if they are unable to move when prodded.

  • Data Analysis: The lethal concentration that results in 50% mortality (LC50) is determined using probit analysis.

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

Pesticides derived from this compound, namely thiamethoxam and clothianidin, belong to the neonicotinoid class of insecticides. Their primary mode of action is the agonism of nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][13][14]

In a healthy insect nervous system, the neurotransmitter acetylcholine binds to nAChRs, opening an ion channel and causing depolarization of the postsynaptic neuron, which propagates the nerve signal. Neonicotinoids mimic acetylcholine but are not easily broken down by the enzyme acetylcholinesterase. This leads to the persistent and irreversible opening of the nAChR ion channel, resulting in continuous stimulation of the nerve cells. This overstimulation leads to paralysis and ultimately the death of the insect.[1] The high selectivity of neonicotinoids for insect nAChRs over vertebrate nAChRs contributes to their lower mammalian toxicity compared to older classes of insecticides like organophosphates.

The diversity of nAChR subunits in insects provides different targets for various neonicotinoids, influencing their spectrum of activity and the potential for resistance development.[15][16][17][18]

Diagram of the Nicotinic Acetylcholine Receptor Signaling Pathway

nAChR Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Ca_influx Ca²⁺ Influx ActionPotential->Ca_influx triggers Vesicle Synaptic Vesicle (contains Acetylcholine) Ca_influx->Vesicle induces fusion ACh Acetylcholine (ACh) Vesicle->ACh releases nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to Neonicotinoid Neonicotinoid (Thiamethoxam/Clothianidin) Neonicotinoid->nAChR binds irreversibly to IonChannel Ion Channel Opening nAChR->IonChannel activates Na_influx Na⁺ Influx IonChannel->Na_influx allows Depolarization Depolarization Na_influx->Depolarization causes Signal Nerve Signal Propagation Depolarization->Signal leads to Paralysis Paralysis & Death Signal->Paralysis overstimulation results in Efficacy Testing Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_comparison Comparison PestCulture Establish Pest Culture InsecticidePrep Prepare Insecticide Concentrations Exposure Expose Pests to Insecticide InsecticidePrep->Exposure Control Control Group (No Insecticide) Mortality Assess Mortality at Defined Intervals Control->Mortality DataAnalysis Statistical Analysis (e.g., Probit) Mortality->DataAnalysis LC50 Determine LC50/LD50 DataAnalysis->LC50 Compare Compare Efficacy with Alternative Pesticides LC50->Compare

References

Comparative Crystallographic Analysis of 2-Aminothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural nuances of 2-aminothiazole derivatives through X-ray crystallography reveals key insights for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of their molecular geometries, supported by experimental data and detailed protocols, to aid in the rational design of novel therapeutics.

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The versatility of this heterocyclic motif allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. X-ray crystallography provides an unparalleled, atom-level view of these derivatives, elucidating the precise three-dimensional arrangements that govern their interactions with biological targets.

Comparative Crystallographic Data

The following tables summarize the crystallographic data for a selection of 2-aminothiazole derivatives, providing a basis for comparing their solid-state conformations. These compounds, ranging from the parent 2-aminothiazole to more complex kinase inhibitors, showcase the structural diversity within this class of molecules. The data has been compiled from published research and entries in the Cambridge Structural Database (CSD).

Table 1: Unit Cell Parameters of Selected 2-Aminothiazole Derivatives

CompoundCCDC #FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)
2-Aminothiazole864225C₃H₄N₂SMonoclinicP2₁/n5.787.999.889097.490452.1
2-Amino-4-phenylthiazole131254C₉H₈N₂SMonoclinicP2₁/c12.135.7712.5590108.490833.2
2-Amino-5-methylthiazole716582C₄H₆N₂SMonoclinicP2₁/c8.455.6711.6990109.390529.1
2-Amino-5-bromothiazole HBr-C₃H₄Br₂N₂SMonoclinicP2₁/c6.4314.908.179095.390779.1
2-Aminobenzothiazole adduct with Indole-2-carboxylic acid-C₁₆H₁₃N₃O₂SMonoclinicP2₁/n13.018.0114.5990101.5901490.2

Table 2: Selected Bond Lengths and Angles for the 2-Aminothiazole Core

CompoundC1-S1 (Å)S1-C2 (Å)C2-N3 (Å)N3-C4 (Å)C4-C1 (Å)C1-S1-C2 (°)S1-C2-N3 (°)C2-N3-C4 (°)N3-C4-C1 (°)C4-C1-S1 (°)
2-Aminothiazole1.721.741.321.381.3589.6115.4109.8115.1110.1
2-Amino-4-phenylthiazole1.731.741.321.391.3689.5115.2109.9115.3110.1
2-Amino-5-methylthiazole1.721.751.311.381.3589.4115.5109.7115.2110.2

Note: Atom numbering follows standard thiazole nomenclature. Data is averaged for asymmetric units with multiple molecules.

Experimental Protocols

A generalized experimental protocol for the synthesis and single-crystal X-ray diffraction analysis of 2-aminothiazole derivatives is provided below. Specific modifications may be required based on the target molecule.

Synthesis and Crystallization

The Hantzsch thiazole synthesis is a widely employed method for the preparation of 2-aminothiazole derivatives. This typically involves the condensation of an α-haloketone with a thiourea derivative.

General Synthetic Procedure:

  • To a solution of the appropriate α-haloketone in a suitable solvent (e.g., ethanol, isopropanol), an equimolar amount of the substituted thiourea is added.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 2-aminothiazole derivative.

Crystallization: High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane).

Single-Crystal X-ray Crystallography

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow and Biological Pathway

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for X-ray crystallography and a key signaling pathway targeted by 2-aminothiazole derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography start Starting Materials (α-haloketone, thiourea) reaction Hantzsch Thiazole Synthesis start->reaction purification Purification (Recrystallization/Chromatography) reaction->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

Experimental workflow for 2-aminothiazole derivative analysis.

Many 2-aminothiazole derivatives have been developed as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2][3][4][5] The diagram below illustrates the central role of Aurora Kinase A in the cell cycle and its inhibition by 2-aminothiazole derivatives.

aurora_kinase_pathway cluster_cell_cycle Cell Cycle Progression cluster_aurora Aurora Kinase A Regulation cluster_mitosis Mitotic Events G2 G2 Phase M M Phase (Mitosis) G2->M CyclinB_CDK1 Cyclin B/CDK1 AuroraA Aurora Kinase A PLK1 PLK1 AuroraA->PLK1 Activates Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle Cytokinesis Cytokinesis PLK1->Cytokinesis CyclinB_CDK1->AuroraA Activates Inhibitor 2-Aminothiazole Derivative Inhibitor->AuroraA Inhibits

References

Safety Operating Guide

Proper Disposal Procedures for 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 2-Chloro-5-aminomethylthiazole are paramount. This document provides essential safety information and logistical guidance for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 120740-08-1

  • Molecular Formula: C4H5ClN2S

Hazard and Safety Information

This compound is classified with several hazards that necessitate careful handling during use and disposal. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Skin SensitizationH317May cause an allergic skin reaction.

Note: Data sourced from a Safety Data Sheet for this compound.[1]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, it is crucial to use appropriate personal protective equipment (PPE).

  • Hand Protection: Wear suitable protective gloves.

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear laboratory clothing.

Disposal Procedures

The primary recommendation for the disposal of this compound is to engage a licensed professional waste disposal service.[1] Adherence to federal, state, and local regulations is mandatory.

Key Disposal Steps:

  • Do Not Dispose in Drains: Under no circumstances should this chemical be allowed to enter drains or waterways.[1]

  • Engage a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Container Management: Keep the chemical in suitable, closed containers for disposal.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken:

  • Ensure Adequate Ventilation: Use personal protective equipment and ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so.

  • Clean-up: For solid spills, sweep up and shovel the material. For liquid spills, absorb with an inert material. Place the collected material into a suitable, closed container for disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have 2-Chloro-5- aminomethylthiazole for Disposal is_surplus Is the material surplus or a non-recyclable solution? start->is_surplus contact_disposal Contact a licensed professional waste disposal company. is_surplus->contact_disposal Yes no_drains Do NOT dispose of down the drain. is_surplus->no_drains No package Package in a suitable, closed container. contact_disposal->package end End: Proper Disposal package->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guide for 2-Chloro-5-aminomethylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling of 2-Chloro-5-aminomethylthiazole. The following procedures are based on established safety protocols for similar chemical structures, including chlorinated thiazole derivatives, to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over safety goggles for splash risks.[4][5]Thiazole derivatives can cause serious eye irritation or damage.[5][6] Goggles provide direct protection, while a face shield offers a broader barrier.
Hand Protection Disposable, powder-free nitrile or neoprene gloves.[7] For prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves.Nitrile gloves offer good short-term protection against a range of chemicals.[5] Inspect gloves for degradation before and during use.[7]
Body Protection A long-sleeved laboratory coat. For larger quantities or significant splash risks, a chemical-resistant apron is advised.[5][8]Protects skin and personal clothing from accidental contact and contamination.[4][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[7]This is to prevent the inhalation of any harmful vapors or aerosols.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[5]Protects feet from potential spills and falling objects.

Operational Plan: Safe Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing by consistently wearing the appropriate PPE.[6]

  • Aerosol and Dust Prevention: Handle the compound in a manner that minimizes the generation of dust and aerosols.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[8] Immediately remove and launder contaminated clothing before reuse.[8]

Storage:

  • Container: Store the compound in a tightly closed, properly labeled container.[6]

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Segregation: Store separately from foodstuffs and other reactive chemicals.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, in a designated and properly labeled hazardous waste container.

  • Container Disposal: Empty containers should be handled as if they still contain the product.[5]

  • Regulatory Compliance: All chemical waste must be disposed of in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[5]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]

Chemical Spill Workflow

The following diagram outlines the procedural steps for responding to a chemical spill of this compound.

Spill_Response_Workflow Workflow for a this compound Spill cluster_immediate_actions Immediate Actions cluster_assessment Assessment cluster_response Response cluster_follow_up Follow-up alert Alert others in the area evacuate Evacuate the immediate vicinity alert->evacuate ventilate Ensure adequate ventilation (if safe to do so) evacuate->ventilate assess_spill Assess the size and nature of the spill ventilate->assess_spill is_major Is it a major spill? assess_spill->is_major don_ppe Don appropriate PPE is_major->don_ppe No (minor spill) ehs_notification Notify EHS and follow their instructions is_major->ehs_notification Yes contain_spill Contain the spill with absorbent material don_ppe->contain_spill neutralize Neutralize (if applicable and safe) contain_spill->neutralize collect_waste Collect contaminated materials into a hazardous waste container neutralize->collect_waste decontaminate Decontaminate the area collect_waste->decontaminate dispose Dispose of hazardous waste according to regulations decontaminate->dispose report_incident Report the incident to EHS dispose->report_incident

Caption: Workflow for handling a this compound spill.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.